Product packaging for 5,5'-Dibromo-bapta(Cat. No.:CAS No. 73630-11-2)

5,5'-Dibromo-bapta

Número de catálogo: B1147785
Número CAS: 73630-11-2
Peso molecular: 634.23
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

5,5'-dibromo-BAPTA is a polyamino carboxylic acid, the structure of which is that of BAPTA carrying bromine substituents at C-5 and C-5'. It has a role as a chelator. It derives from a BAPTA.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22Br2N2O10 B1147785 5,5'-Dibromo-bapta CAS No. 73630-11-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-bromophenoxy]ethoxy]-4-bromo-N-(carboxymethyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Br2N2O10/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTRRYZOCJDOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Br2N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149566
Record name 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111248-72-7
Record name Glycine, N,N′-[1,2-ethanediylbis[oxy(4-bromo-2,1-phenylene)]]bis[N-(carboxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111248-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111248727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5,5'-Dibromo-BAPTA: A Technical Guide to a Key Calcium Chelator

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction: 5,5'-Dibromo-BAPTA is a specialized chemical tool essential for the precise control and study of intracellular calcium (Ca²⁺) signaling. As a derivative of the well-known chelator BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it offers specific properties that make it invaluable for investigating the role of calcium in a myriad of cellular processes, from neurotransmission to apoptosis. This document provides a comprehensive overview of its core functions, physicochemical properties, experimental applications, and recently discovered signaling interactions.

Core Function: A High-Speed Calcium Buffer

The primary function of this compound is to act as a rapid and selective Ca²⁺ chelator, or buffer.[1][2] Its core utility in research lies in its ability to control the concentration of free cytosolic calcium.[3] This is achieved by introducing the molecule into the cellular environment, where it binds to free Ca²⁺ ions, effectively lowering their concentration and preventing them from interacting with downstream signaling molecules.

Key advantages of BAPTA-family chelators, including this compound, include:

  • High Selectivity: They exhibit a strong preference for Ca²⁺ ions over other divalent cations like magnesium (Mg²⁺).[4]

  • Rapid Kinetics: The binding and release of calcium are significantly faster than older chelators like EGTA, making them suitable for studying rapid Ca²⁺ transients.[4]

  • pH Insensitivity: Their ability to bind calcium is relatively insensitive to changes in intracellular pH within the physiological range.

This control allows researchers to probe the necessity of calcium signaling in specific pathways. By chelating calcium, scientists can observe whether a particular cellular response is attenuated or abolished, thereby establishing a causal link. It is used extensively to study Ca²⁺ mobilization, spatial buffering, and shuttling in various cell types.

Physicochemical and Quantitative Data

This compound is commercially available in two primary forms: a cell-impermeant salt (e.g., tetrapotassium salt) and a cell-permeant acetoxymethyl (AM) ester. The AM ester form is lipophilic, allowing it to cross the cell membrane, whereupon intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant chelator inside the cell.

Quantitative data for both the acid and tetrapotassium salt forms are summarized below for clear comparison.

PropertyThis compound (Acid Form)This compound (Tetrapotassium Salt)
Primary Function Calcium BufferCalcium Chelator / Buffer
CAS Number 111248-72-773630-11-2
Molecular Formula C₂₂H₂₂Br₂N₂O₁₀C₂₂H₁₈Br₂K₄N₂O₁₀
Molecular Weight 634.23 g/mol 786.59 g/mol
Ca²⁺ Dissociation Constant (K_d) Not specified; requires buffering3.6 µM (in the absence of Mg²⁺)
Purity ≥94%Data not specified
Appearance Data not specifiedWhite to off-white solid
Solubility Data not specifiedSoluble in water
Storage Temperature Data not specified4°C
Cell Permeability ImpermeantImpermeant

Experimental Protocols

The following are generalized methodologies for key experimental applications of this compound and its AM ester. Researchers must optimize concentrations and incubation times for their specific cell type and experimental question.

Protocol 1: Intracellular Calcium Chelation using BAPTA-AM

This protocol describes the general steps for loading cells with the membrane-permeant BAPTA-AM to buffer intracellular calcium.

1. Reagent Preparation:

  • Prepare a stock solution of BAPTA-AM (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO). Store desiccated at -20°C.
  • Prepare a loading buffer appropriate for the cell type (e.g., Hank's Balanced Salt Solution (HBSS) or a physiological saline solution).

2. Cell Loading:

  • Culture cells on a suitable substrate (e.g., glass-bottom dish for imaging).
  • Remove the culture medium and wash the cells gently with the loading buffer.
  • Dilute the BAPTA-AM stock solution into the loading buffer to the final desired concentration. Final concentrations typically range from 1 µM to 30 µM, but can be higher (up to 300 µM has been reported). A common starting concentration is 10 µM.
  • Incubate the cells with the BAPTA-AM loading solution. Incubation times vary, typically from 30 to 60 minutes at 37°C. Shorter incubation times (2-10 minutes) have also been used to achieve rapid buffering.

3. Washing and Incubation:

  • Remove the loading solution and wash the cells 2-3 times with fresh, warm buffer to remove extracellular BAPTA-AM.
  • Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active chelator in the cytosol.

4. Experimental Procedure:

  • Proceed with the experiment (e.g., stimulating the cells to induce a calcium response) and measure the outcome. The effectiveness of calcium chelation can be confirmed by co-loading with a calcium indicator like Fura-2 and observing the blunted response to a known stimulus.

Visualization of Workflows and Pathways

Experimental Workflow: Intracellular Ca²⁺ Chelation

The diagram below illustrates the general workflow for preparing and loading cells with BAPTA-AM to study the effects of intracellular calcium buffering.

G cluster_prep Preparation cluster_loading Cell Loading Procedure cluster_exp Experiment prep_stock Prepare BAPTA-AM Stock Solution (in DMSO) load_cells Incubate Cells with BAPTA-AM Loading Solution (e.g., 30-60 min at 37°C) prep_stock->load_cells prep_buffer Prepare Cell Loading Buffer wash1 Wash Cells with Buffer prep_buffer->wash1 culture_cells Culture Cells on Appropriate Substrate culture_cells->wash1 wash1->load_cells wash2 Wash to Remove Extracellular BAPTA-AM load_cells->wash2 deesterify Incubate for De-esterification (e.g., 30 min) wash2->deesterify run_exp Perform Experiment (e.g., Apply Stimulus) deesterify->run_exp measure Measure Outcome run_exp->measure

Caption: General experimental workflow for intracellular calcium chelation using BAPTA-AM.

Signaling Pathway: Ca²⁺-Independent Effects of BAPTA

Recent research has uncovered that BAPTA can exert cellular effects independent of its canonical role as a calcium chelator. One significant pathway involves the direct inhibition of the glycolytic enzyme PFKFB3, which subsequently impacts the mTORC1 signaling axis and protein translation, ultimately inducing apoptosis in cancer cells dependent on the anti-apoptotic protein MCL-1. This finding is critical for the interpretation of experiments using BAPTA, as observed effects may not be solely attributable to calcium buffering.

G bapta Intracellular BAPTA (BAPTAi) pfkfb3 PFKFB3 bapta->pfkfb3 Inhibits glycolysis Glycolysis pfkfb3->glycolysis Promotes mtorc1 mTORC1 Activity glycolysis->mtorc1 Promotes mcl1_trans MCL-1 Translation mtorc1->mcl1_trans Promotes mcl1_prot MCL-1 Protein mcl1_trans->mcl1_prot apoptosis Apoptosis mcl1_prot->apoptosis Inhibits

Caption: Ca²⁺-independent signaling pathway of BAPTA leading to apoptosis in cancer cells.

Conclusion

This compound is a powerful and widely used tool for dissecting the role of calcium in cellular biology. Its rapid kinetics and high selectivity provide a precise method for buffering intracellular calcium. However, researchers and drug development professionals must be cognizant of its potential calcium-independent effects, such as the inhibition of metabolic enzymes, which can influence major signaling pathways. Proper experimental design, including the use of appropriate controls, is paramount to correctly interpreting data generated using this versatile chelator.

References

5,5'-Dibromo-BAPTA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 5,5'-Dibromo-BAPTA, a crucial tool in calcium signaling research. This document details experimental protocols and visualizes key pathways and workflows to facilitate its effective use in laboratory settings.

Core Concepts

This compound is a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). The addition of two bromine atoms to the benzene rings of the BAPTA molecule alters its affinity for calcium ions, making it a valuable tool for buffering intracellular calcium to specific concentrations. Its membrane-permeant form, this compound-AM, is widely used to study the intricate roles of calcium signaling in a variety of cellular processes, including neurotransmission, excitotoxicity, and muscle contraction.[1][2]

Chemical Structure and Properties

This compound is characterized by the core BAPTA structure with bromine atoms at the 5 and 5' positions. This modification results in an intermediate affinity for calcium, allowing for the precise control of calcium levels within the cell.

Below is a summary of the key chemical and physical properties of this compound and its tetrapotassium salt, a common commercially available form.

PropertyValueReferences
Chemical Formula C₂₂H₂₂Br₂N₂O₁₀[3]
Molecular Weight 634.23 g/mol [3]
CAS Number 111248-72-7[3]
Appearance White to off-white solid
Solubility Soluble in water (tetrapotassium salt)
Dissociation Constant (Kd) for Ca²⁺ (no Mg²⁺) 3.6 µM
Storage Temperature 4°C

This compound, Tetrapotassium Salt

PropertyValueReferences
Chemical Formula C₂₂H₁₈Br₂K₄N₂O₁₀
Molecular Weight 786.59 g/mol
CAS Number 73630-11-2

Experimental Protocols

Preparation of this compound-AM Stock Solution

The acetoxymethyl (AM) ester form of this compound is membrane-permeable and is commonly used for loading the chelator into live cells.

Materials:

  • This compound, AM ester (solid)

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of this compound, AM at a concentration of 2-5 mM in anhydrous DMSO. For example, to prepare a 2 mM stock solution from 1 mg of the compound (assuming a molecular weight of ~764 g/mol for the AM ester), dissolve it in approximately 654 µL of DMSO.

  • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or sonication can aid in dissolution.

  • Store the stock solution in small aliquots at -20°C to protect from light and moisture and to avoid repeated freeze-thaw cycles.

Cellular Loading with this compound-AM

This protocol describes the general procedure for loading cultured cells with this compound-AM to buffer intracellular calcium.

Materials:

  • This compound-AM stock solution (2-5 mM in DMSO)

  • Hanks' Balanced Salt Solution with HEPES (HHBS) or other suitable buffer

  • Pluronic® F-127 (10% solution in DMSO)

  • Probenecid (25 mM solution)

  • Cultured cells in a microplate

Procedure:

  • Prepare the Dye Working Solution (2X):

    • For a final in-well concentration of 5 µM this compound-AM, mix the following in a suitable tube:

      • 16 µL of 2-5 mM this compound-AM stock solution

      • 25.6 µL of 10% Pluronic® F-127

      • 256 µL of 25 mM Probenecid

    • Bring the final volume to 3.2 mL with HHBS or your buffer of choice. This will result in a 2X working solution.

    • Note: The final recommended in-well concentration of Pluronic® F-127 is 0.02-0.04%, and for Probenecid is 1-2.5 mM. Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of the nonpolar AM ester in aqueous media. Probenecid is an anion exchange inhibitor that can reduce the leakage of the de-esterified chelator from the cell.

  • Cell Loading:

    • Add 100 µL of the 2X dye working solution to each well of a 96-well plate already containing 100 µL of culture medium with cells. This will dilute the working solution to 1X.

    • The final concentration of this compound-AM will be approximately 5 µM. The optimal concentration may vary depending on the cell type and experimental conditions, with typical ranges being 10-100 µM. For cultured hippocampal neurons, concentrations of 10, 25, and 50 µM have been used.

  • Incubation:

    • Incubate the cell plate at 37°C in a CO₂ incubator for 30-60 minutes. Some protocols suggest incubation for 20-120 minutes.

    • Alternatively, incubate at room temperature for 30 minutes.

  • Washing:

    • After incubation, remove the loading solution and wash the cells with HHBS or your buffer of choice to remove extracellular this compound-AM. The wash buffer can also be supplemented with probenecid.

  • Intracellular Calcium Measurement:

    • The cells are now loaded with this compound and are ready for experiments to measure intracellular calcium dynamics using a calcium indicator dye (e.g., Fura-2, Fluo-8) and fluorescence microscopy or a plate reader.

Signaling Pathways and Experimental Workflows

Glutamate-Induced Excitotoxicity Pathway

This compound is a valuable tool for dissecting the role of calcium in neuronal excitotoxicity, a process implicated in various neurological disorders. Overstimulation of glutamate receptors, particularly NMDA receptors, leads to excessive calcium influx, activating downstream neurotoxic cascades. By buffering intracellular calcium, this compound can help elucidate the specific calcium-dependent steps in this pathway.

Glutamate_Excitotoxicity cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds NMDAR NMDA Receptor Glutamate->NMDAR Binds AMPAR->NMDAR Depolarization relieves Mg²⁺ block Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Dibromo_BAPTA This compound Ca_ion->Dibromo_BAPTA Chelated by Downstream Downstream Neurotoxic Cascades (e.g., Calpains, Caspases, Nitric Oxide Synthase) Ca_ion->Downstream Activates Dibromo_BAPTA->Downstream Inhibits Cell_Death Neuronal Cell Death Downstream->Cell_Death Leads to

Caption: Glutamate-induced excitotoxicity pathway and the inhibitory role of this compound.

Experimental Workflow for Intracellular Calcium Measurement

The following diagram illustrates a typical workflow for investigating the effect of a compound on intracellular calcium levels, with and without the use of this compound as a calcium buffer.

Calcium_Measurement_Workflow cluster_prep Cell Preparation cluster_loading Loading cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed Cells in Microplate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Load_Indicator Load with Calcium Indicator (e.g., Fura-2 AM) Incubate_Overnight->Load_Indicator Split Load_Indicator->Split Load_BAPTA Load with this compound-AM Split->Load_BAPTA No_BAPTA Control (No BAPTA) Split->No_BAPTA Add_Compound_BAPTA Add Test Compound Load_BAPTA->Add_Compound_BAPTA Add_Compound_Control Add Test Compound No_BAPTA->Add_Compound_Control Measure_Fluorescence_BAPTA Measure Intracellular Ca²⁺ (Fluorescence Microscopy/Plate Reader) Add_Compound_BAPTA->Measure_Fluorescence_BAPTA Measure_Fluorescence_Control Measure Intracellular Ca²⁺ (Fluorescence Microscopy/Plate Reader) Add_Compound_Control->Measure_Fluorescence_Control Analyze_Data Analyze and Compare Ca²⁺ Dynamics Measure_Fluorescence_BAPTA->Analyze_Data Measure_Fluorescence_Control->Analyze_Data

References

An In-depth Technical Guide to 5,5'-Dibromo-BAPTA: Mechanism of Action and Applications as a Calcium Chelator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the calcium chelator 5,5'-Dibromo-BAPTA, a crucial tool in the study of calcium signaling. The document details its mechanism of action, physicochemical properties, and applications in cellular and physiological research. A significant focus is placed on its role in dissecting complex calcium-dependent signaling pathways. This guide also includes detailed experimental protocols and quantitative data to facilitate its effective use in a laboratory setting.

Introduction to this compound

This compound (1,2-bis(2-amino-5-bromophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a member of the BAPTA family of calcium (Ca²⁺) chelators. These chelators are structurally related to EGTA but possess key advantages, including a higher selectivity for Ca²⁺ over magnesium (Mg²⁺), faster binding kinetics, and reduced pH sensitivity in the physiological range.[1] this compound is characterized by an intermediate affinity for Ca²⁺, making it particularly useful for buffering Ca²⁺ concentrations in the micromolar range and for studying cellular processes where modest but rapid changes in intracellular Ca²⁺ are critical.[2]

Its ability to be introduced into cells, often as a membrane-permeant acetoxymethyl (AM) ester, allows for the precise control and measurement of intracellular Ca²⁺ dynamics.[3] This has made this compound an invaluable tool in neuroscience, muscle physiology, and the study of various Ca²⁺-dependent signaling cascades.[1][4]

Mechanism of Action

The primary function of this compound is to selectively bind free Ca²⁺ ions, thereby acting as a Ca²⁺ buffer. The chelation process involves the coordination of the Ca²⁺ ion by the eight donor atoms within the BAPTA molecule: the two ether oxygens, the two amine nitrogens, and four carboxylate oxygens. This forms a stable cage-like structure around the calcium ion.

The presence of electron-withdrawing bromine atoms on the benzene rings of the BAPTA structure modifies its electron density, resulting in a lower affinity for Ca²⁺ compared to the parent BAPTA molecule. This intermediate affinity is crucial for its utility in buffering Ca²⁺ transients without completely abolishing them, allowing for the study of their physiological roles.

Upon binding Ca²⁺, this compound undergoes a conformational change. This change in structure is the basis for its use in some spectroscopic applications, as it can alter the molecule's UV-visible absorbance spectrum.

Physicochemical and Binding Properties

The effectiveness of this compound as a Ca²⁺ chelator is defined by its binding affinity, selectivity, and kinetics. These properties are summarized in the tables below.

Table 1: General Properties of this compound
PropertyValueReference
Molecular Formula C₂₂H₂₂Br₂N₂O₁₀
Molecular Weight 634.23 g/mol
Appearance White to off-white solid
Solubility Soluble in water (as a salt)
Table 2: Calcium Binding Properties of BAPTA Derivatives
ChelatorDissociation Constant (Kd) for Ca²⁺ (No Mg²⁺)ConditionsReference(s)
BAPTA160 nM10 mM MOPS, 100 mM KCl, pH 7.2, 22°C
This compound 1.6 µM 10 mM MOPS, 100 mM KCl, pH 7.3, 22°C
This compound 3.6 µM Not specified
5,5'-Difluoro-BAPTA635 nM10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05
5,5'-Dimethyl-BAPTA40 nM10 mM MOPS, 100 mM KCl, pH 7.3, 22°C

Experimental Protocols

Determination of Calcium Binding Affinity by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the Ca²⁺ binding affinity of this compound using a competitive titration with a Ca²⁺ indicator dye.

Materials:

  • This compound solution of known concentration

  • Calcium indicator dye with known Kd for Ca²⁺ (e.g., Fura-2)

  • Calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)

  • Standardized CaCl₂ solution

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a solution of the calcium indicator in the calcium-free buffer.

  • Record the absorbance spectrum of the indicator in the absence of Ca²⁺.

  • Add a known concentration of this compound to the cuvette.

  • Incrementally add aliquots of the standardized CaCl₂ solution to the cuvette.

  • After each addition, allow the solution to equilibrate and record the full absorbance spectrum.

  • The binding of Ca²⁺ to both the indicator and this compound will cause changes in the absorbance spectrum.

  • By analyzing the spectral changes and knowing the concentration of all components and the Kd of the indicator, the Kd of this compound can be calculated using specialized software or by fitting the data to a binding isotherm.

Intracellular Calcium Buffering using this compound AM

This protocol describes the loading of cells with the membrane-permeant AM ester of this compound to buffer intracellular Ca²⁺.

Materials:

  • Cell culture of interest

  • This compound AM stock solution (in DMSO)

  • Pluronic F-127 (optional, to aid in dye loading)

  • Physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM) for monitoring intracellular Ca²⁺

Procedure:

  • Loading Solution Preparation: Prepare a loading solution by diluting the this compound AM stock solution in the physiological saline to the desired final concentration (typically in the range of 10-50 µM). The addition of a small amount of Pluronic F-127 (e.g., 0.02%) can facilitate the solubilization and cellular uptake of the AM ester.

  • Cell Loading: Replace the cell culture medium with the loading solution and incubate the cells for 30-60 minutes at 37°C in the dark.

  • De-esterification: After the loading period, wash the cells with fresh physiological saline to remove the extracellular AM ester. Incubate the cells for an additional 20-30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active this compound inside the cells.

  • Experimentation: The cells are now loaded with the Ca²⁺ buffer and can be used for experiments where the buffering of intracellular Ca²⁺ transients is required. The effectiveness of the buffering can be monitored by co-loading with a fluorescent Ca²⁺ indicator and measuring the cellular Ca²⁺ response to a stimulus.

Applications in Elucidating Signaling Pathways

This compound has been instrumental in dissecting the role of Ca²⁺ in various signaling pathways. Its ability to buffer, rather than completely eliminate, Ca²⁺ transients allows for a nuanced investigation of Ca²⁺-dependent processes.

Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry is a crucial mechanism for replenishing intracellular Ca²⁺ stores and for sustained Ca²⁺ signaling. By buffering the initial Ca²⁺ release from the endoplasmic reticulum (ER), this compound can help to isolate and study the subsequent activation of store-operated Ca²⁺ channels in the plasma membrane.

SOCE_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ ORAI1 ORAI1 Ca_ext->ORAI1 GPCR GPCR PLC PLC GPCR->PLC 2. Activation IP3 IP₃ PLC->IP3 3. PIP₂ hydrolysis Ca_cyto [Ca²⁺]i ↑ ORAI1->Ca_cyto 8. Ca²⁺ Influx Agonist Agonist Agonist->GPCR 1. Binding IP3R IP₃R IP3->IP3R 4. Binding BAPTA This compound (Buffer) Ca_cyto->BAPTA Buffering Downstream Downstream Effectors Ca_cyto->Downstream 9. Activation Ca_er [Ca²⁺]ER ↓ IP3R->Ca_er 5. Ca²⁺ Release STIM1 STIM1 STIM1->ORAI1 7. Interaction Ca_er->STIM1 6. Unbinding & Activation

Figure 1. Role of this compound in studying Store-Operated Calcium Entry.
Excitation-Contraction Coupling

In muscle cells, the coupling of electrical excitation to mechanical contraction is mediated by a rapid and substantial increase in intracellular Ca²⁺. This compound can be used to investigate the precise Ca²⁺ concentrations required to trigger different stages of the contractile process.

EC_Coupling AP Action Potential (Sarcolemma) DHPR Dihydropyridine Receptor (T-tubule) AP->DHPR 1. Depolarization RyR Ryanodine Receptor (SR) DHPR->RyR 2. Conformational Change Ca_release Ca²⁺ Release from SR RyR->Ca_release 3. Channel Opening Ca_cyto [Ca²⁺]i ↑ Ca_release->Ca_cyto BAPTA This compound (Experimental Buffer) Ca_cyto->BAPTA Buffering Troponin Troponin C Binding Ca_cyto->Troponin 4. Binding Contraction Muscle Contraction Troponin->Contraction 5. Cross-bridge cycling

Figure 2. Investigating Excitation-Contraction Coupling with this compound.
Synaptic Transmission and Plasticity

The release of neurotransmitters at synapses is a Ca²⁺-dependent process. This compound can be loaded into presynaptic terminals to study how different levels of Ca²⁺ buffering affect neurotransmitter release and synaptic plasticity phenomena like long-term potentiation (LTP).

Synaptic_Transmission cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Pre_AP Action Potential VGCC Voltage-gated Ca²⁺ Channels Pre_AP->VGCC 1. Depolarization Ca_influx Ca²⁺ Influx VGCC->Ca_influx 2. Opening BAPTA_pre This compound Ca_influx->BAPTA_pre Buffering Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion 3. Activation NT_release Neurotransmitter Release Vesicle_fusion->NT_release 4. Receptors Postsynaptic Receptors NT->Receptors 5. Binding PSP Postsynaptic Potential Receptors->PSP 6. Ion Flow

Figure 3. Role of this compound in modulating synaptic transmission.

Conclusion

This compound is a versatile and powerful tool for the investigation of Ca²⁺ signaling in a wide range of biological systems. Its intermediate affinity for Ca²⁺, coupled with its rapid binding kinetics and relative insensitivity to pH, makes it an ideal buffer for dissecting the complex and often subtle roles of intracellular Ca²⁺ transients. The experimental protocols and data provided in this guide are intended to facilitate its effective application in research, ultimately contributing to a deeper understanding of the multifaceted roles of calcium in cellular physiology and pathophysiology.

References

5,5'-Dibromo-BAPTA: A High-Fidelity Tool for Elucidating Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) signaling is a ubiquitous and fundamental mechanism governing a vast array of cellular processes, from gene transcription and proliferation to neurotransmission and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore critical for cellular function. To investigate these intricate signaling cascades, researchers rely on a variety of tools to manipulate and monitor intracellular Ca²⁺ levels. Among these, the fluorescent indicator and chelator family of 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) derivatives has proven indispensable. This technical guide focuses on a key member of this family, 5,5'-Dibromo-BAPTA, and elucidates its significant advantages in the study of calcium signaling.

This compound is a calcium chelator with an intermediate affinity for Ca²⁺, making it an invaluable tool for buffering intracellular Ca²⁺ concentrations within a physiologically relevant range.[1] Its unique properties, including rapid binding kinetics and relative insensitivity to pH, offer distinct advantages over other commonly used chelators such as EGTA and the parent BAPTA molecule. This guide will provide a comprehensive overview of the core advantages of this compound, detailed experimental protocols for its use, and a comparative analysis of its properties, empowering researchers to effectively leverage this powerful tool in their investigations of complex Ca²⁺ signaling networks.

Core Advantages of this compound

The utility of this compound in calcium signaling studies stems from a combination of its chemical and physical properties. These advantages allow for precise control and investigation of Ca²⁺ dynamics in a variety of experimental contexts.

1. Intermediate Calcium Affinity for Precise Buffering:

One of the most significant advantages of this compound is its intermediate dissociation constant (Kd) for Ca²⁺, which typically falls in the low micromolar range.[2][3] This property allows it to act as a Ca²⁺ buffer, effectively clamping intracellular Ca²⁺ concentrations at levels that are neither excessively low nor completely saturated by basal Ca²⁺ levels. This is in contrast to high-affinity chelators like BAPTA itself (Kd ≈ 160 nM without Mg²⁺), which can sequester almost all free Ca²⁺ and may inadvertently disrupt essential cellular processes that rely on basal Ca²⁺ levels.[1] The intermediate affinity of this compound is particularly advantageous for studying cellular phenomena that are triggered by modest but sustained elevations in intracellular Ca²⁺.

2. Rapid Binding and Release Kinetics:

Compared to the widely used Ca²⁺ chelator EGTA, BAPTA and its derivatives, including this compound, exhibit significantly faster on- and off-rates for Ca²⁺ binding.[1] This rapid kinetic profile is crucial for studying fast Ca²⁺ transients, such as those occurring during neuronal firing or muscle contraction. The slower kinetics of EGTA can lead to an underestimation of the amplitude and a distortion of the temporal profile of rapid Ca²⁺ signals. The fast kinetics of this compound ensure that it can effectively buffer rapid Ca²⁺ fluctuations without introducing significant temporal lag, providing a more accurate representation of the underlying physiological events.

3. Relative Insensitivity to pH:

The Ca²⁺ binding affinity of many chelators is sensitive to changes in pH. This can be a significant confounding factor in experiments where cellular metabolism or signaling events lead to intracellular pH fluctuations. BAPTA and its derivatives, including this compound, are designed to have a Ca²⁺ affinity that is relatively insensitive to pH changes within the physiological range. This property enhances the reliability and reproducibility of experimental results by minimizing artifacts arising from pH-dependent changes in Ca²⁺ buffering capacity.

4. Versatility in Cellular Loading:

This compound is available in two primary forms to accommodate different experimental needs: a membrane-impermeant salt form (e.g., tetrapotassium salt) and a membrane-permeant acetoxymethyl (AM) ester form.

  • Salt Form: The salt form can be introduced into cells via microinjection or through a patch pipette during electrophysiological recordings. This method allows for precise control over the intracellular concentration of the chelator in a single cell.

  • AM Ester Form: The AM ester form is a lipophilic molecule that can readily cross the plasma membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, membrane-impermeant form of this compound in the cytoplasm. This method is suitable for loading a population of cells and is less invasive than microinjection. The use of a non-ionic detergent like Pluronic® F-127 can facilitate the loading of AM esters.

5. Applications in Studying Specific Calcium Signaling Pathways:

The intermediate Ca²⁺ affinity of this compound makes it particularly well-suited for dissecting the roles of specific Ca²⁺ signaling pathways. For instance, it has been used extensively to study:

  • Calcium mobilization and spatial buffering: By buffering Ca²⁺ transients, it helps in understanding how Ca²⁺ signals are generated and spatially confined within the cell.

  • Calcium shuttling: It can be used to investigate the movement of Ca²⁺ between different cellular compartments.

  • Neuroprotection: Lower-affinity chelators like this compound have been shown to protect neurons from excitotoxic and ischemic injury without completely abolishing intracellular Ca²⁺ signals.

Quantitative Data Summary

For researchers to make an informed decision on the most appropriate Ca²⁺ chelator for their specific application, a direct comparison of their key properties is essential. The following table summarizes the quantitative data for this compound and other commonly used calcium chelators.

ChelatorDissociation Constant (Kd) for Ca²⁺ (in the absence of Mg²⁺)Key Characteristics
This compound 1.6 - 3.6 µM Intermediate affinity, fast kinetics, relatively pH insensitive.
BAPTA~160 nMHigh affinity, fast kinetics, relatively pH insensitive.
5,5'-Dimethyl-BAPTA (MAPTA)40 - 160 nMHighest affinity among common BAPTA derivatives.
5,5'-Difluoro-BAPTA610 - 635 nMLower affinity than BAPTA, useful for studying higher Ca²⁺ concentrations.
EGTA~150 nMHigh affinity, but significantly slower kinetics than BAPTA derivatives.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in calcium signaling studies.

Protocol 1: Loading Cultured Cells with this compound AM

This protocol describes the general procedure for loading the membrane-permeant AM ester of this compound into a population of cultured cells.

Materials:

  • This compound, AM ester (e.g., from Biotium, MedChemExpress)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Pluronic® F-127 (20% solution in DMSO)

  • Balanced salt solution appropriate for the cell type (e.g., Hanks' Balanced Salt Solution, HBSS, or Ringer's solution)

  • Cultured cells grown on coverslips or in a multi-well plate

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO. Store desiccated and protected from light at -20°C. Aliquot to avoid repeated freeze-thaw cycles.

    • The 20% Pluronic® F-127 solution can be stored at room temperature.

  • Prepare Loading Buffer:

    • On the day of the experiment, dilute the this compound AM stock solution into the appropriate balanced salt solution to the desired final loading concentration (typically 10-100 µM).

    • To aid in the dispersal of the AM ester in the aqueous buffer, first mix the required volume of the this compound AM stock with an equal volume of 20% Pluronic® F-127 solution.

    • Vortex this mixture and then add it to the pre-warmed (37°C) balanced salt solution. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with the balanced salt solution.

    • Add the prepared loading buffer to the cells and incubate for 30-60 minutes at 37°C, protected from light. The optimal loading time and concentration may need to be determined empirically for each cell type.

    • After incubation, wash the cells two to three times with the balanced salt solution to remove extracellular this compound AM.

  • De-esterification:

    • Incubate the cells in the balanced salt solution for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active chelator inside the cells.

  • Experimentation:

    • The cells are now loaded with this compound and are ready for the calcium signaling experiment.

Protocol 2: Investigating Store-Operated Calcium Entry (SOCE) using this compound as a Buffer

This protocol outlines a method to study store-operated calcium entry (SOCE), a key Ca²⁺ influx pathway, using a fluorescent Ca²⁺ indicator like Fura-2, with this compound acting as an intracellular Ca²⁺ buffer to modulate the Ca²⁺ signals.

Materials:

  • Cells loaded with this compound (as per Protocol 1)

  • Fura-2 AM (fluorescent Ca²⁺ indicator)

  • Ca²⁺-free imaging buffer (e.g., HBSS without CaCl₂) supplemented with 1 mM EGTA

  • Ca²⁺-containing imaging buffer (e.g., HBSS with 2 mM CaCl₂)

  • Thapsigargin (SERCA pump inhibitor) stock solution in DMSO

  • Fluorescence imaging system capable of ratiometric imaging (for Fura-2)

Procedure:

  • Co-loading with Fura-2 AM:

    • Cells can be co-loaded with Fura-2 AM (typically 2-5 µM) and this compound AM simultaneously during the loading step described in Protocol 1. Adjust concentrations as needed.

  • Establish a Baseline:

    • Mount the coverslip with the loaded cells onto the imaging setup.

    • Perfuse the cells with the Ca²⁺-free imaging buffer to establish a stable baseline fluorescence ratio (for Fura-2, this is the ratio of emission at 510 nm with excitation at 340 nm and 380 nm).

  • Deplete Intracellular Ca²⁺ Stores:

    • While continuing to perfuse with Ca²⁺-free buffer, add thapsigargin (typically 1-2 µM) to irreversibly inhibit the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps.

    • This will cause a transient increase in cytosolic Ca²⁺ as it leaks from the endoplasmic reticulum (ER) stores. The presence of this compound will buffer this rise, altering its amplitude and kinetics compared to control cells without the chelator.

  • Activate SOCE:

    • Once the cytosolic Ca²⁺ level has returned to a stable baseline in the continued presence of thapsigargin, switch the perfusion to the Ca²⁺-containing imaging buffer.

    • This will initiate Ca²⁺ influx through the store-operated Ca²⁺ channels (SOCs), leading to a sustained increase in intracellular Ca²⁺.

  • Data Acquisition and Analysis:

    • Record the fluorescence changes throughout the experiment.

    • Analyze the parameters of the Ca²⁺ signal, such as the peak amplitude of the thapsigargin-induced Ca²⁺ release and the rate and amplitude of the SOCE-mediated Ca²⁺ influx.

    • Compare the results from cells loaded with this compound to control cells (loaded only with Fura-2) to understand how buffering intracellular Ca²⁺ with this intermediate-affinity chelator affects the different phases of the SOCE pathway.

Visualizing Calcium Signaling Pathways and Experimental Workflows

To further aid in the conceptual understanding of the experimental processes and the underlying biological pathways, the following diagrams have been generated using the Graphviz DOT language.

Store-Operated Calcium Entry (SOCE) Signaling Pathway

SOCE_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ Orai1 Orai1 (SOC Channel) Ca_ext->Orai1 9. Ca²⁺ Influx Ca_cytosol [Ca²⁺]i ↑ Orai1->Ca_cytosol Signaling Downstream Signaling Ca_cytosol->Signaling 10. Cellular Response PLC PLC IP3 IP₃ PLC->IP3 3. Generates IP3R IP₃R IP3->IP3R 4. Binds STIM1_inactive STIM1 (Ca²⁺-bound) STIM1_active STIM1 (unbound) STIM1_inactive->STIM1_active 7. Conformational Change STIM1_active->Orai1 8. Translocates & Activates Ca_ER [Ca²⁺]ER Ca_ER->STIM1_inactive 6. Dissociates IP3R->Ca_ER 5. Releases Ca²⁺ Agonist Agonist GPCR GPCR/RTK Agonist->GPCR 1. Binds GPCR->PLC 2. Activates SOCE_Workflow start Start: Culture cells on coverslips load Load cells with this compound AM and Fura-2 AM (30-60 min, 37°C) start->load wash Wash cells to remove extracellular dyes load->wash deesterify De-esterify dyes (30 min, 37°C) wash->deesterify baseline Establish baseline fluorescence in Ca²⁺-free buffer + EGTA deesterify->baseline deplete Deplete ER Ca²⁺ stores with Thapsigargin in Ca²⁺-free buffer baseline->deplete activate Activate SOCE by re-adding extracellular Ca²⁺ deplete->activate record Record fluorescence changes activate->record analyze Analyze Ca²⁺ signal parameters (release, influx rate, amplitude) record->analyze end End analyze->end

References

An In-depth Technical Guide to 5,5'-Dibromo-BAPTA: A Key Tool for Calcium Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5,5'-Dibromo-BAPTA, a crucial chelator for the study of calcium signaling. It details its chemical properties, experimental applications, and its role in modulating key cellular pathways.

Core Properties of this compound

This compound (1,2-Bis(2-amino-5-bromophenoxy)ethane-N,N,N′,N′-tetraacetic acid) is a derivative of the calcium-specific chelator BAPTA. The addition of bromine atoms to the benzene rings modifies its affinity for calcium, making it a valuable tool for buffering intracellular calcium to specific concentrations. It is commercially available in both its free acid form and as a tetrapotassium salt, which exhibits greater water solubility.

PropertyThis compound (Acid Form)This compound (Tetrapotassium Salt)
CAS Number 111248-72-7[1]73630-11-2[2][3]
Molecular Formula C22H22Br2N2O10[1]C22H18Br2K4N2O10[2]
Molecular Weight 634.23 g/mol 786.59 g/mol
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in DMSOSoluble in water
Calcium Dissociation Constant (Kd) without Mg2+ ~1.6 µM3.6 µM

Experimental Protocols

Preparation of Calcium Buffers
Intracellular Calcium Chelation with this compound AM

The acetoxymethyl (AM) ester form of this compound is a cell-permeant version of the chelator. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active chelator in the cytoplasm. This allows for the effective buffering of intracellular calcium, enabling researchers to study the downstream effects of controlled calcium concentrations.

General Protocol for Cell Loading with BAPTA-AM Esters:

  • Prepare a stock solution: Dissolve the this compound AM ester in anhydrous DMSO to create a stock solution, typically in the range of 1-10 mM.

  • Prepare the loading solution: Dilute the stock solution in a suitable buffer or cell culture medium to the final desired working concentration (typically 1-10 µM). To aid in the dispersion of the AM ester in aqueous solutions, a non-ionic detergent like Pluronic® F-127 can be added to the loading solution at a final concentration of ~0.02%.

  • Load the cells: Replace the culture medium with the loading solution and incubate the cells for a period of 15-60 minutes at 37°C. The optimal loading time and concentration will vary depending on the cell type and experimental conditions and should be determined empirically.

  • Wash the cells: After incubation, wash the cells with fresh, warm culture medium or buffer to remove excess extracellular chelator.

  • Incubate for de-esterification: Incubate the cells for an additional 30 minutes to allow for the complete cleavage of the AM ester groups by intracellular esterases, ensuring the chelator is in its active, calcium-binding form.

Role in Cellular Signaling

This compound is a valuable tool for dissecting the role of calcium in a variety of signaling pathways. By buffering intracellular calcium, it can be used to investigate whether a specific cellular response is dependent on calcium transients.

Modulation of Neuronal Apoptosis

Elevated intracellular calcium is a key trigger for neuronal apoptosis (programmed cell death). This compound can be used to investigate the role of calcium in this process. By chelating intracellular calcium, it can help to determine the extent to which calcium signaling contributes to the activation of apoptotic cascades.

G cluster_0 Neuronal Stress cluster_1 Calcium Signaling cluster_2 Apoptotic Cascade Stress Signal Stress Signal Ca2+ Influx Ca2+ Influx Stress Signal->Ca2+ Influx ↑ [Ca2+]i ↑ [Ca2+]i Ca2+ Influx->↑ [Ca2+]i Mitochondrial Dysfunction Mitochondrial Dysfunction ↑ [Ca2+]i->Mitochondrial Dysfunction This compound This compound This compound->↑ [Ca2+]i Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Role of this compound in neuronal apoptosis.

Investigation of Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry is a critical mechanism for replenishing intracellular calcium stores and for generating sustained calcium signals. This process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM proteins. STIM proteins then translocate to the plasma membrane to activate Orai channels, leading to calcium influx. This compound can be used to buffer the resulting increase in cytosolic calcium, allowing researchers to study the downstream consequences of SOCE.

G cluster_0 Signal Transduction cluster_1 ER Calcium Depletion cluster_2 Store-Operated Calcium Entry Receptor Activation Receptor Activation IP3 Production IP3 Production Receptor Activation->IP3 Production ER Ca2+ Release ER Ca2+ Release IP3 Production->ER Ca2+ Release STIM1 Activation STIM1 Activation ER Ca2+ Release->STIM1 Activation Orai1 Activation Orai1 Activation STIM1 Activation->Orai1 Activation Ca2+ Influx (SOCE) Ca2+ Influx (SOCE) Orai1 Activation->Ca2+ Influx (SOCE) ↑ [Ca2+]i ↑ [Ca2+]i Ca2+ Influx (SOCE)->↑ [Ca2+]i This compound This compound This compound->↑ [Ca2+]i

Caption: Modulation of SOCE by this compound.

Synthesis of this compound

Conclusion

This compound is an indispensable tool for researchers investigating the multifaceted roles of calcium in cellular physiology and pathophysiology. Its ability to buffer intracellular calcium to specific concentrations allows for the precise dissection of calcium-dependent signaling pathways. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this compound in their experimental designs.

References

5,5'-Dibromo-BAPTA: A Technical Guide to Aqueous Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aqueous solubility and stability of 5,5'-Dibromo-BAPTA, a widely utilized calcium chelator. This document consolidates available data, outlines detailed experimental protocols for characterization, and presents key information in a structured format to support research and development activities.

Core Properties of this compound

This compound is a derivative of the calcium-selective chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). The addition of two bromine atoms to the benzene rings modifies its calcium binding affinity. It is commonly supplied as a tetrapotassium salt, which enhances its water solubility.

PropertyDataSource(s)
Chemical Name 1,2-Bis(2-amino-5-bromophenoxy)ethane-N,N,N′,N′-tetraacetic acid[1]
Molecular Formula C22H22Br2N2O10 (Free Acid)[1]
C22H18Br2K4N2O10 (Tetrapotassium Salt)[2][3]
Molecular Weight 634.23 g/mol (Free Acid)[1]
786.59 g/mol (Tetrapotassium Salt)
CAS Number 111248-72-7 (Free Acid)
73630-11-2 (Tetrapotassium Salt)
Appearance White to off-white solid
Calcium Dissociation Constant (Kd) 3.6 µM (in the absence of Mg2+)
Storage (Solid) 4°C

Aqueous Solubility

To obtain precise solubility data, it is recommended to perform experimental determination. A widely accepted method for this is the shake-flask method.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to determine the equilibrium solubility of this compound tetrapotassium salt in a specific aqueous buffer.

Materials:

  • This compound tetrapotassium salt

  • Aqueous buffer of choice (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound tetrapotassium salt to a known volume of the desired aqueous buffer in a sealed container. The excess solid should be clearly visible.

  • Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

    • Analyze the standard solutions and the filtered sample solution by a validated HPLC method to determine the concentration of the dissolved compound.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the sample.

  • Data Reporting: The solubility is reported as the mean of multiple determinations in units such as mg/mL or mmol/L at the specified temperature and pH.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solution Prepare Supersaturated Solution (Excess solid in buffer) agitate Agitate at Constant Temperature (24-48 hours) prep_solution->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge filtrate Filter Supernatant centrifuge->filtrate hplc Quantify by HPLC filtrate->hplc report Report Solubility hplc->report

Figure 1. Experimental workflow for determining the aqueous solubility of this compound.

Aqueous Stability

The stability of this compound in aqueous solutions is a critical factor for its effective use, particularly for in vitro and in vivo applications. While specific stability data is not widely published, information on the parent BAPTA molecule suggests that aqueous solutions may not be stable for extended periods. For BAPTA, it is recommended not to store aqueous solutions for more than one day. The ester forms of BAPTA derivatives are generally considered more stable for long-term storage when kept anhydrous.

Potential degradation pathways in aqueous solutions include hydrolysis and photodecomposition. To rigorously assess the stability, forced degradation studies are recommended.

Experimental Protocol: Forced Degradation Studies

This protocol describes a general approach to assess the stability of this compound under various stress conditions.

Materials:

  • This compound tetrapotassium salt

  • Aqueous buffers of different pH values (e.g., pH 4, 7, and 9)

  • Hydrogen peroxide solution (for oxidative stress)

  • Thermostatically controlled ovens/incubators

  • Photostability chamber with controlled light exposure (UV and visible)

  • HPLC system with a stability-indicating method (a method that can separate the intact drug from its degradation products)

  • LC-MS system for identification of degradation products (optional)

Procedure:

  • Solution Preparation: Prepare solutions of this compound in the different aqueous buffers.

  • Stress Conditions:

    • Hydrolytic Stability: Aliquot the solutions into sealed vials and store them at different temperatures (e.g., 4°C, 25°C, and an elevated temperature like 50°C) for a defined period.

    • Oxidative Stability: Add a low concentration of hydrogen peroxide (e.g., 3%) to a solution of the compound and incubate at room temperature.

    • Photostability: Expose a solution of the compound to a controlled source of UV and visible light in a photostability chamber. A control sample should be kept in the dark at the same temperature.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples from each stress condition.

  • Analysis:

    • Analyze each sample using a validated stability-indicating HPLC method.

    • Quantify the remaining concentration of intact this compound.

    • Monitor for the appearance of new peaks, which indicate degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation rate constant and half-life under each condition.

    • If possible, use LC-MS to identify the major degradation products.

G Forced Degradation Study Design cluster_start Initiation cluster_stress Stress Conditions cluster_sampling Sampling and Analysis cluster_outcome Outcome start_sol Prepare Aqueous Solution of This compound hydrolysis Hydrolysis (pH 4, 7, 9 at various temps) start_sol->hydrolysis oxidation Oxidation (H2O2) start_sol->oxidation photolysis Photolysis (UV/Vis light) start_sol->photolysis sampling Sample at Time Intervals hydrolysis->sampling oxidation->sampling photolysis->sampling hplc_analysis Analyze by Stability-Indicating HPLC sampling->hplc_analysis degradation_kinetics Determine Degradation Kinetics (Rate, Half-life) hplc_analysis->degradation_kinetics pathway_id Identify Degradation Products (LC-MS) hplc_analysis->pathway_id

Figure 2. A logical workflow for conducting forced degradation studies to assess the stability of this compound.

Signaling and Functional Context

This compound is primarily used to buffer intracellular calcium concentrations, thereby allowing researchers to investigate the role of calcium signaling in various cellular processes. By chelating free Ca2+ ions, it can be used to prevent downstream signaling events that are triggered by calcium influx or release from intracellular stores.

G Role of this compound in Calcium Signaling stimulus External Stimulus (e.g., Neurotransmitter, Growth Factor) ca_influx Ca2+ Influx / Release stimulus->ca_influx ca_signal Increased [Ca2+]i ca_influx->ca_signal bapta This compound bapta->ca_signal ca_signal->bapta Chelation downstream Downstream Ca2+-dependent Signaling Pathways ca_signal->downstream response Cellular Response downstream->response

Figure 3. Diagram illustrating the inhibitory effect of this compound on calcium signaling pathways.

Summary and Recommendations

While this compound is a valuable tool for cellular biology and neuroscience research, a thorough understanding of its aqueous solubility and stability is essential for the design and interpretation of experiments. The information provided in this guide serves as a starting point for researchers. It is strongly recommended that for any critical application, the solubility and stability of this compound be experimentally determined under the specific conditions of use. The protocols outlined herein provide a robust framework for such characterization.

References

Spectroscopic and Physicochemical Properties of 5,5'-Dibromo-BAPTA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-BAPTA (1,2-bis(2-amino-5-bromophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a vital tool in cellular biology and neuroscience research. As a calcium (Ca²⁺) chelator with an intermediate affinity, it is extensively utilized for buffering and controlling intracellular calcium concentrations.[1][2] This allows researchers to investigate the intricate roles of calcium signaling in a multitude of cellular processes, from neurotransmission to muscle contraction.[3][4] Unlike fluorescent calcium indicators, this compound's primary function is not to report calcium concentrations but to maintain them at a stable, predetermined level. Its utility is further enhanced by its relative insensitivity to pH changes near physiological ranges and a rapid rate of calcium binding and release compared to older chelators like EGTA.[3] This guide provides a comprehensive overview of the spectroscopic and physicochemical properties of this compound, along with detailed experimental protocols for its application.

Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. It is typically available as a potassium salt, which is soluble in water.

PropertyValueReference
Molecular Formula C₂₂H₂₂Br₂N₂O₁₀ (Free Acid)
C₂₂H₁₈Br₂K₄N₂O₁₀ (Tetrapotassium Salt)
Molecular Weight 634.23 g/mol (Free Acid)
786.59 g/mol (Tetrapotassium Salt)
Appearance White to off-white solid
Solubility Soluble in water (Tetrapotassium Salt)
Storage Store at 4°C

Calcium Binding Properties

The defining characteristic of this compound is its affinity for calcium ions. The dissociation constant (Kd) is a critical parameter for designing experiments that require calcium buffering at specific concentrations.

ParameterValueConditionsReference
Kd for Ca²⁺ (no Mg²⁺) ~3.6 µMDetermined in the absence of magnesium.
Selectivity High for Ca²⁺ over Mg²⁺BAPTA derivatives exhibit a ~10⁵-fold greater affinity for Ca²⁺ than for Mg²⁺.

Spectroscopic Properties

While this compound is not primarily a fluorescent probe, its absorbance properties are important for determining its concentration and for specialized experimental setups. The parent compound, BAPTA, is weakly fluorescent.

Absorbance Spectroscopy
ParameterValueWavelengthConditionsReference
Molar Absorptivity (ε) of Ca²⁺-bound form 1.6 x 10⁴ L mol⁻¹ cm⁻¹239.5 nmFor determining chelator concentration.
Wavelength for Ca²⁺ Titration 263 nm263 nmWavelength at which absorbance changes upon Ca²⁺ binding are monitored.
Fluorescence Spectroscopy
ParameterValueWavelengthReference
Quantum Yield (QY) 0.03N/A
Emission Maximum 363 nmN/A
NMR Spectroscopy

While specific ¹H and ¹³C NMR spectra for this compound are not widely published in readily accessible databases, NMR spectroscopy is a valuable technique for studying the interaction of BAPTA derivatives with various cations. For instance, ¹⁹F NMR has been successfully employed with fluorinated BAPTA derivatives to determine intracellular calcium concentrations. ¹H NMR can be used to observe changes in the chemical environment of the BAPTA molecule upon metal ion binding, allowing for the characterization of these interactions.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on general procedures for calcium chelators and should be optimized for specific experimental systems.

Protocol 1: Preparation of Calcium Buffers with this compound

This protocol describes how to prepare solutions with a defined free calcium concentration using this compound.

Materials:

  • This compound, tetrapotassium salt

  • Calcium chloride (CaCl₂) standard solution (e.g., 1 M)

  • Potassium chloride (KCl)

  • MOPS (or other suitable buffer)

  • High-purity water (e.g., Chelex-treated to remove divalent cations)

  • pH meter

  • Calcium-sensitive electrode (optional, for verification)

Procedure:

  • Prepare a stock solution of this compound: Dissolve a known amount of this compound tetrapotassium salt in high-purity water to create a concentrated stock solution (e.g., 10 mM).

  • Prepare a calcium stock solution: Prepare a standardized stock solution of CaCl₂ in high-purity water.

  • Calculate the required amounts of Ca²⁺ and this compound: Use a calcium buffer calculator program (available online or as standalone software) to determine the precise amounts of the this compound stock and CaCl₂ stock needed to achieve the desired free calcium concentration at a specific pH, temperature, and ionic strength. The Kd of this compound (approximately 3.6 µM) is a critical input for this calculation.

  • Prepare the final buffer solution: In a clean vessel, combine the calculated volumes of the this compound stock, CaCl₂ stock, and other buffer components (e.g., KCl for ionic strength, MOPS for pH buffering).

  • Adjust the pH: Carefully adjust the pH of the final solution to the desired value using small additions of concentrated acid or base.

  • Verify the free calcium concentration (optional): If available, use a calcium-sensitive electrode to confirm the free calcium concentration of the prepared buffer.

Protocol 2: Intracellular Calcium Buffering using this compound-AM

This protocol describes the loading of cells with the membrane-permeant acetoxymethyl (AM) ester form of this compound to buffer intracellular calcium.

Materials:

  • This compound, AM ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Pluronic F-127 (optional)

  • Balanced salt solution (BSS) or cell culture medium appropriate for your cells

  • Cultured cells on coverslips or in a suitable imaging chamber

Procedure:

  • Prepare a stock solution of this compound-AM: Dissolve this compound-AM in anhydrous DMSO to make a stock solution of 1-10 mM. Store desiccated at -20°C.

  • Prepare the loading solution: Dilute the this compound-AM stock solution into the BSS or cell culture medium to a final concentration typically in the range of 1-50 µM. The optimal concentration must be determined empirically for each cell type and experimental condition. To aid in the dispersion of the nonpolar AM ester in the aqueous medium, a small amount of Pluronic F-127 (e.g., a final concentration of 0.02%) can be added to the loading solution.

  • Load the cells: Replace the culture medium of the cells with the loading solution.

  • Incubate the cells: Incubate the cells at a controlled temperature (e.g., 37°C) for a period of 30-60 minutes. The optimal loading time will vary depending on the cell type.

  • Wash the cells: After incubation, wash the cells two to three times with fresh, warm BSS or culture medium to remove the extracellular this compound-AM.

  • De-esterification: Allow the cells to incubate in fresh medium for an additional 30 minutes to ensure complete hydrolysis of the AM ester by intracellular esterases, which traps the active this compound inside the cells.

  • Proceed with the experiment: The cells are now loaded with the calcium buffer and can be used in experiments where clamping the intracellular calcium concentration is desired.

Visualizations

Experimental Workflow for Intracellular Calcium Buffering

The following diagram illustrates the key steps involved in using the AM ester of this compound to buffer intracellular calcium levels for experimental studies.

Intracellular_Calcium_Buffering_Workflow cluster_preparation Preparation cluster_cell_loading Cell Loading cluster_experiment Experiment Stock_Solution Prepare this compound-AM Stock in DMSO Loading_Solution Dilute Stock into Culture Medium/BSS (with optional Pluronic F-127) Stock_Solution->Loading_Solution 1-10 mM to 1-50 µM Incubation Incubate Cells with Loading Solution (30-60 min at 37°C) Loading_Solution->Incubation Cell_Culture Cultured Cells Cell_Culture->Incubation Wash Wash Cells to Remove Extracellular AM Ester Incubation->Wash De_esterification Allow for De-esterification (approx. 30 min) Wash->De_esterification Buffered_Cells Cells with Intracellular This compound De_esterification->Buffered_Cells Experimental_Manipulation Apply Experimental Stimulus (e.g., agonist, electrical stimulation) Buffered_Cells->Experimental_Manipulation Data_Acquisition Measure Cellular Response (e.g., patch-clamp, imaging) Experimental_Manipulation->Data_Acquisition

Workflow for intracellular calcium buffering.
Logical Relationship of Calcium Buffering

The following diagram illustrates the principle of how an intracellular calcium buffer like this compound modulates the cellular response to a stimulus that would normally cause a significant change in intracellular calcium concentration.

Calcium_Buffering_Principle cluster_unbuffered Unbuffered Cell cluster_buffered Buffered Cell (with this compound) Stimulus_U Stimulus (e.g., Neurotransmitter) Ca_Influx_U Rapid and Large [Ca²⁺]i Increase Stimulus_U->Ca_Influx_U Stimulus_B Stimulus (e.g., Neurotransmitter) Cellular_Response_U Strong Cellular Response (e.g., Exocytosis, Gene Expression) Ca_Influx_U->Cellular_Response_U Ca_Influx_B Ca²⁺ Influx Stimulus_B->Ca_Influx_B BAPTA_Binding This compound Binds Free Ca²⁺ Ca_Influx_B->BAPTA_Binding Ca_Change_B Attenuated and Slower [Ca²⁺]i Increase BAPTA_Binding->Ca_Change_B Cellular_Response_B Modulated or Inhibited Cellular Response Ca_Change_B->Cellular_Response_B

Principle of intracellular calcium buffering.

References

A Technical Guide to 5,5'-Dibromo-BAPTA for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 5,5'-Dibromo-BAPTA, a crucial tool for investigating the role of calcium in cellular signaling and physiology. This document outlines its commercial availability, key technical specifications, and detailed protocols for its application in research settings.

Introduction to this compound

This compound is a high-affinity calcium chelator that is widely used in biological research to control and measure intracellular and extracellular calcium concentrations. As a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it offers high selectivity for Ca²⁺ over other divalent cations such as Mg²⁺, and its calcium binding is less sensitive to pH changes compared to other chelators like EGTA. Its intermediate affinity for calcium makes it particularly useful for studying a wide range of biologically relevant calcium concentrations.[1] The tetrapotassium salt form of this compound is a water-soluble and membrane-impermeant compound, making it ideal for use in extracellular buffers or for direct intracellular application through techniques like microinjection.

Commercial Suppliers and Product Specifications

A variety of commercial suppliers offer this compound for research purposes, primarily as the tetrapotassium salt. The table below summarizes the product specifications from several key suppliers to facilitate comparison.

SupplierProduct NamePurityMolecular FormulaMolecular Weight ( g/mol )CAS Number
MedChemExpress 5,5'-Dibromo BAPTA tetrapotassium---C₂₂H₁₈Br₂K₄N₂O₁₀786.5973630-11-2
BOC Sciences 5,5'-Dibromo BAPTA tetrapotassium salt---C₂₂H₁₈Br₂K₄N₂O₁₀786.59---
Biotium 5,5′-Dibromo BAPTA, Tetrapotassium Salt---C₂₂H₁₈Br₂K₄N₂O₁₀786.5973630-11-2
Aladdin Scientific 5,5'-Dibromo BAPTA, tetrapotassium salt≥95%C₂₂H₂₂Br₂N₂O₁₀634.225---
Santa Cruz Biotechnology 5,5′-Dibromo-BAPTA≥94%C₂₂H₂₂Br₂N₂O₁₀634.23111248-72-7
Cenmed Enterprises 5,5'-Dibromo BAPTA tetrapotassium≥95%---786.5973630-11-2

Note: Purity specifications and other data may vary by lot. Researchers should always consult the supplier's certificate of analysis for the most accurate information. The molecular weight for the free acid form is approximately 634.23 g/mol , while the tetrapotassium salt is approximately 786.59 g/mol .

Physicochemical Properties
  • Appearance: Typically a white to off-white solid.[2][3]

  • Solubility: The tetrapotassium salt is soluble in water.[2][3] Information on solubility in other solvents is limited and should be determined empirically.

  • Storage: It is recommended to store at 4°C.

Calcium Binding Properties
  • Dissociation Constant (Kd): The Kd for Ca²⁺ is approximately 3.6 µM in the absence of Mg²⁺. This value can be influenced by experimental conditions such as pH, ionic strength, and temperature.

Experimental Protocols

Preparation of Calcium Buffers

Calcium buffers are essential for in vitro experiments that require a precise free calcium concentration. The following protocol outlines the steps to prepare a calcium buffer using this compound. The calculation of the free Ca²⁺ concentration is based on the known Kd of the chelator and the total concentrations of calcium and the chelator.

Materials:

  • This compound, tetrapotassium salt

  • Calcium chloride (CaCl₂) standard solution

  • Potassium chloride (KCl) or other salts to adjust ionic strength

  • pH buffer (e.g., MOPS or HEPES)

  • High-purity water

Procedure:

  • Determine the Desired Free [Ca²⁺]: Define the target free calcium concentration for your experiment.

  • Calculate the Required Total [Ca²⁺]: Use the following formula to calculate the total calcium concentration needed:

    [Ca²⁺]total = [Ca²⁺]free * (1 + [BAPTA]total / (Kd + [Ca²⁺]free))

    • [Ca²⁺]total: Total calcium concentration to be added.

    • [Ca²⁺]free: Desired free calcium concentration.

    • [BAPTA]total: Total concentration of this compound.

    • Kd: Dissociation constant of this compound for Ca²⁺ (~3.6 µM).

    Note: For accurate calculations, especially when working with a range of calcium concentrations, it is advisable to use specialized software or online calculators that can account for the effects of pH, ionic strength, and temperature on the Kd.

  • Prepare the Buffer Solution: a. Dissolve the desired amount of this compound, tetrapotassium salt in high-purity water. b. Add the pH buffer and any other salts to achieve the desired ionic strength and pH. c. Add the calculated volume of the CaCl₂ standard solution to the buffer. d. Adjust the final volume with high-purity water.

  • Verify the Free [Ca²⁺]: If possible, measure the free calcium concentration using a calcium-selective electrode to confirm your calculations.

Intracellular Calcium Chelation

Since the tetrapotassium salt of this compound is membrane-impermeant, it must be introduced directly into the cytoplasm.

3.2.1. Microinjection

Microinjection is a common method for introducing non-membrane-permeable substances into cells.

Materials:

  • This compound, tetrapotassium salt

  • Injection buffer (e.g., a potassium-based intracellular-like solution)

  • Microinjection system (micromanipulator, injector, and glass micropipettes)

  • Inverted microscope

Procedure:

  • Prepare the Injection Solution: Dissolve this compound, tetrapotassium salt in the injection buffer to the desired final concentration (typically in the millimolar range, but should be optimized for the specific cell type and experiment).

  • Load the Micropipette: Back-fill a pulled glass micropipette with the injection solution.

  • Perform Microinjection: Under microscopic observation, carefully guide the micropipette to the target cell and inject a small volume of the solution into the cytoplasm. The injection volume should be a small fraction of the total cell volume to avoid physical damage.

  • Post-Injection Incubation: Allow the cells to recover for a period before starting the experiment.

3.2.2. Alternative Loading Methods for BAPTA Derivatives (AM Esters)

For researchers interested in a non-invasive method for intracellular calcium chelation, the membrane-permeant acetoxymethyl (AM) ester form of BAPTA is often used. While this guide focuses on the tetrapotassium salt, the following is a general protocol for loading BAPTA-AM.

Materials:

  • BAPTA-AM

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Pluronic® F-127 (optional, to aid solubilization)

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium

Procedure:

  • Prepare a Stock Solution: Dissolve BAPTA-AM in anhydrous DMSO to a concentration of 1-10 mM.

  • Prepare the Loading Solution: Dilute the BAPTA-AM stock solution in a balanced salt solution or serum-free medium to the final working concentration (typically 1-10 µM). If using, add Pluronic® F-127 to the loading solution to improve solubility.

  • Cell Loading: Replace the cell culture medium with the loading solution and incubate the cells at 37°C for 30-60 minutes.

  • Wash: Remove the loading solution and wash the cells with fresh, warm medium or buffer to remove extracellular BAPTA-AM.

  • De-esterification: Incubate the cells for an additional 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active BAPTA inside the cells.

Application in Signaling Pathway Analysis

This compound is a valuable tool for dissecting calcium-dependent signaling pathways. One prominent example is the investigation of store-operated calcium entry (SOCE).

Store-Operated Calcium Entry (SOCE)

SOCE is a major mechanism for calcium influx in non-excitable cells. It is activated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM proteins in the ER membrane. Upon ER calcium depletion, STIM proteins oligomerize and translocate to ER-plasma membrane junctions where they interact with and activate Orai channels, leading to calcium influx.

By chelating intracellular calcium, this compound can be used to investigate the downstream effects of SOCE. For instance, researchers can assess how buffering intracellular calcium transients affects the activation of calcium-dependent enzymes, transcription factors, or other signaling molecules.

Below is a diagram illustrating the SOCE pathway and the point of intervention for BAPTA.

SOCE_Pathway Agonist Agonist GPCR GPCR Agonist->GPCR binds PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds ER Endoplasmic Reticulum (ER) [Ca²⁺] high IP3R->ER releases Ca²⁺ STIM1 STIM1 ER->STIM1 senses low [Ca²⁺] and activates Orai1 Orai1 Channel STIM1->Orai1 activates Ca_in Ca²⁺ Influx Orai1->Ca_in mediates Ca_cyto Cytosolic Ca²⁺ [Ca²⁺] low -> high Ca_in->Ca_cyto BAPTA This compound Ca_cyto->BAPTA chelated by Downstream Downstream Ca²⁺-dependent Signaling Ca_cyto->Downstream activates BAPTA->Downstream inhibits

Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway.

Experimental Workflow for Investigating SOCE

The following workflow describes a typical experiment to investigate the role of intracellular calcium in a SOCE-mediated cellular response using this compound.

SOCE_Workflow Start Start: Culture Cells Load Load Cells with Ca²⁺ Indicator (e.g., Fura-2 AM) Start->Load Microinject Microinject this compound (or control buffer) Load->Microinject Baseline Measure Baseline Cytosolic [Ca²⁺] Microinject->Baseline Deplete Deplete ER Ca²⁺ Stores (e.g., with Thapsigargin in Ca²⁺-free medium) Baseline->Deplete Measure_release Measure Ca²⁺ Release from ER Deplete->Measure_release Add_Ca Re-introduce Extracellular Ca²⁺ Measure_release->Add_Ca Measure_influx Measure Ca²⁺ Influx (SOCE) Add_Ca->Measure_influx Analyze Analyze Cellular Response (e.g., gene expression, enzyme activity) Measure_influx->Analyze Compare Compare BAPTA vs. Control Analyze->Compare Conclusion Conclusion on the role of intracellular Ca²⁺ signaling Compare->Conclusion

Caption: Experimental workflow for studying SOCE using this compound.

Conclusion

This compound is an indispensable tool for researchers investigating the multifaceted roles of calcium in cellular function. Its well-defined calcium binding properties and the commercial availability of a high-purity tetrapotassium salt make it suitable for a wide range of applications, from creating precise calcium buffers to directly modulating intracellular calcium dynamics. By understanding its properties and employing the appropriate experimental protocols, scientists can effectively elucidate the intricate mechanisms of calcium-dependent signaling pathways.

References

An In-depth Technical Guide to 5,5'-Dibromo-BAPTA: Purity, Quality, and Applications in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-BAPTA (1,2-Bis(2-amino-5-bromophenoxy)ethane-N,N,N′,N′-tetraacetic acid) is a vital tool in cellular biology and drug discovery, primarily utilized for its ability to selectively chelate calcium ions (Ca²⁺). As a derivative of the widely used calcium chelator BAPTA, the dibromo- a modification endows it with an intermediate affinity for Ca²⁺, making it particularly suitable for buffering calcium concentrations within a specific physiological range.[1][2] This property allows researchers to precisely control intracellular calcium levels, thereby enabling the detailed study of calcium-dependent signaling pathways and cellular processes.[3][4]

This technical guide provides a comprehensive overview of the critical purity and quality considerations for this compound, alongside detailed experimental protocols for its analysis and application.

Physicochemical Properties and Specifications

Ensuring the high purity of this compound is paramount for obtaining reliable and reproducible experimental results. The key physicochemical properties and typical quality specifications are summarized below.

PropertyValueReference
Chemical Formula C₂₂H₂₂Br₂N₂O₁₀[5]
Molecular Weight 634.23 g/mol
CAS Number 111248-72-7
Appearance White to off-white solid
Solubility Soluble in aqueous solutions (as a salt)
Purity (Typical) ≥94%
Calcium Dissociation Constant (Kd, no Mg²⁺) 3.6 µM

Purity and Quality Control

The quality of this compound can be assessed using a combination of chromatographic and spectroscopic techniques. The following sections detail the recommended methodologies for ensuring the purity and identity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and detecting the presence of any impurities. A stability-indicating HPLC method is crucial for separating the parent compound from potential degradation products or synthesis-related impurities.

Experimental Protocol: HPLC Purity Assessment

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is generally suitable for the separation of BAPTA derivatives.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of compounds with a range of polarities.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to initial conditions (95% A, 5% B)

    • 35-40 min: Equilibration

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O (if using a salt form).

  • ¹H NMR: Acquire a standard proton NMR spectrum. The spectrum should be consistent with the expected aromatic and aliphatic protons of the this compound structure. Key features to look for include the signals from the brominated aromatic rings and the ethylene bridge.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The number of signals and their chemical shifts should correspond to the unique carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to provide information about its fragmentation patterns, which can aid in structural confirmation.

Experimental Protocol: Mass Spectrometry Analysis

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is well-suited for this type of analysis.

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Ionization Mode: Negative ion mode is often preferred for acidic compounds like BAPTA derivatives.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z value consistent with the molecular weight of this compound (633.22 for the free acid). The isotopic pattern should also be consistent with the presence of two bromine atoms.

Potential Impurities and Degradation Products

During the synthesis and storage of this compound, several impurities and degradation products may arise. It is crucial to be aware of these potential contaminants as they can interfere with experimental results.

Impurity/Degradation ProductPotential Origin
Incompletely Brominated BAPTA Incomplete bromination during synthesis.
Starting Materials Unreacted precursors from the synthesis.
Oxidation Products Exposure to oxidizing conditions.
Hydrolysis Products Hydrolysis of the ester groups in the AM ester form.
Decarboxylation Products Thermal degradation.

Applications in Research

The primary application of this compound is as an intracellular calcium buffer to study the role of calcium in a myriad of cellular processes.

Studying Intracellular Calcium Signaling

By loading cells with the membrane-permeant acetoxymethyl (AM) ester form of this compound, intracellular esterases cleave the AM groups, trapping the active chelator inside the cell. This allows for the precise buffering of intracellular calcium transients, enabling researchers to investigate the necessity of calcium signaling in processes such as neurotransmission, muscle contraction, gene expression, and apoptosis.

Modulation of the IP3 Signaling Pathway

A key signaling pathway that is heavily reliant on intracellular calcium is the inositol 1,4,5-trisphosphate (IP3) pathway. Activation of cell surface receptors often leads to the production of IP3, which then binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. By buffering this calcium release, this compound can be used to dissect the downstream effects of this signaling cascade.

IP3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Dibromo_BAPTA This compound Ca_release->Dibromo_BAPTA Chelated by Downstream Downstream Ca²⁺-dependent Processes Ca_release->Downstream Activates Ca_buffered Buffered Ca²⁺ Dibromo_BAPTA->Ca_buffered Ca_buffered->Downstream Inhibits IP3R->Ca_release Opens to cause

Caption: Role of this compound in the IP3 signaling pathway.

Experimental Protocols

Cell Loading with this compound-AM

This protocol describes a general procedure for loading adherent cells with the AM ester of this compound.

  • Prepare a stock solution: Dissolve this compound-AM in anhydrous DMSO to a concentration of 1-10 mM.

  • Prepare the loading buffer: Dilute the stock solution into a serum-free cell culture medium to the desired final concentration (typically 1-10 µM). The addition of Pluronic F-127 (0.02-0.04%) can aid in the solubilization and cellular uptake of the AM ester.

  • Cell loading: Remove the culture medium from the cells and replace it with the loading buffer.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for de-esterification and trapping of the active chelator.

  • Washing: After incubation, wash the cells twice with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove any extracellular chelator.

  • Resting: Allow the cells to rest for at least 30 minutes at room temperature or 37°C before initiating experiments.

Monitoring Intracellular Calcium

The effectiveness of this compound as a calcium buffer can be confirmed by co-loading cells with a fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM, and monitoring the fluorescence changes in response to a stimulus that would normally elicit a calcium transient.

Calcium_Monitoring_Workflow Start Adherent Cells in Culture Load_BAPTA Load with this compound-AM (30-60 min, 37°C) Start->Load_BAPTA Load_Indicator Co-load with Calcium Indicator (e.g., Fluo-4 AM) Start->Load_Indicator Wash Wash Cells Twice (Physiological Buffer) Load_BAPTA->Wash Load_Indicator->Wash Stimulate Apply Stimulus (e.g., Agonist, Ionomycin) Wash->Stimulate Measure Measure Fluorescence (Microscopy or Plate Reader) Stimulate->Measure Analyze Analyze Data (Compare with control) Measure->Analyze

Caption: Experimental workflow for monitoring intracellular calcium.

By adhering to the quality control measures and experimental protocols outlined in this guide, researchers can confidently utilize this compound to advance their understanding of the intricate roles of calcium in cellular function and disease.

References

Methodological & Application

Protocol for Using 5,5'-Dibromo-BAPTA to Buffer Intracellular Calcium

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,5'-Dibromo-BAPTA is a calcium chelator widely used in biological research to buffer intracellular calcium concentrations ([Ca²⁺]ᵢ). As a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it exhibits high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), is relatively insensitive to pH changes around physiological values, and has fast binding and release kinetics.[1] These properties make it an invaluable tool for investigating the role of Ca²⁺ in a multitude of cellular processes, including signal transduction, neurotransmission, and muscle contraction. By clamping [Ca²⁺]ᵢ at a specific level, researchers can elucidate the calcium dependency of various physiological events.

This document provides a detailed protocol for the use of this compound to buffer intracellular calcium, covering its properties, methods for loading into cells, and procedures for experimental application and calibration.

Properties of this compound

Understanding the physicochemical properties of this compound is crucial for its effective use as an intracellular calcium buffer.

PropertyValueReferences
Molecular Formula C₂₂H₂₂Br₂N₂O₁₀ (Acid form)
Molecular Weight 634.23 g/mol (Acid form)
786.59 g/mol (Tetrapotassium salt)[2][3][4]
Calcium Dissociation Constant (Kd) ~1.6 - 3.6 µM (in the absence of Mg²⁺)[2]
Solubility The tetrapotassium salt is soluble in water. The AM ester form is soluble in DMSO.
Spectral Properties Weakly fluorescent. UV absorbance is dependent on Ca²⁺ binding.

Experimental Protocols

Loading this compound into Cells

There are two primary methods for introducing this compound into cells, depending on whether the membrane-permeant acetoxymethyl (AM) ester or the membrane-impermeant salt form is used.

The AM ester form is lipophilic and can passively diffuse across the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, membrane-impermeant form of the chelator in the cytoplasm.

Materials:

  • This compound, AM ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

  • Probenecid (optional, an anion-exchange inhibitor that can reduce leakage of the de-esterified chelator from the cell)

Protocol:

  • Prepare Stock Solutions:

    • Prepare a 2-5 mM stock solution of this compound, AM in anhydrous DMSO. Store desiccated at -20°C.

    • Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.

    • Prepare a 100 mM stock solution of Probenecid in 1 M NaOH.

  • Prepare Loading Buffer:

    • For a final loading concentration of 10 µM this compound, AM, dilute the stock solution into HBSS.

    • To aid in the dispersion of the AM ester in the aqueous loading buffer, first mix the this compound, AM stock with an equal volume of the 10% Pluronic® F-127 stock solution.

    • Vortex this mixture and then dilute it into the final volume of HBSS. The final concentration of Pluronic® F-127 should be around 0.02%.

    • If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Replace the cell culture medium with the prepared loading buffer.

    • Incubate the cells at 37°C for 30-60 minutes. The optimal loading time and concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

    • After incubation, wash the cells two to three times with fresh, warm HBSS to remove extracellular this compound, AM.

    • Allow the cells to de-esterify the AM ester for at least 30 minutes at 37°C before starting the experiment. This allows for complete cleavage of the AM groups by intracellular esterases.

G cluster_prep Preparation cluster_loading Cell Loading Stock_Solution Prepare 2-5 mM This compound, AM in DMSO Loading_Buffer Prepare Loading Buffer (HBSS + BAPTA-AM + Pluronic) Stock_Solution->Loading_Buffer Pluronic Prepare 10% Pluronic F-127 Pluronic->Loading_Buffer Replace_Medium Replace Culture Medium with Loading Buffer Loading_Buffer->Replace_Medium Incubate Incubate at 37°C for 30-60 min Replace_Medium->Incubate Wash Wash Cells with HBSS Incubate->Wash De_esterify De-esterify at 37°C for >30 min Wash->De_esterify Experiment Experiment De_esterify->Experiment Ready for Experiment

Workflow for loading cells with this compound, AM.

The salt form of this compound is membrane-impermeant and must be introduced into cells mechanically, for instance, through microinjection or via a patch pipette during electrophysiological recordings. This method allows for a known concentration of the buffer to be introduced directly into the cell.

Materials:

  • This compound, tetrapotassium salt

  • Intracellular solution (e.g., a pipette solution for patch-clamp)

  • Microinjection setup (micromanipulator, injector, and glass micropipettes)

Protocol:

  • Prepare Injection Solution:

    • Dissolve the this compound, tetrapotassium salt in the desired intracellular solution to the final desired concentration (typically in the range of 0.1-10 mM).

    • Ensure the pH and osmolarity of the final solution are adjusted to be compatible with the intracellular environment.

    • Filter the solution through a 0.2 µm syringe filter to remove any particulates that could clog the micropipette.

  • Pull Micropipettes:

    • Pull glass micropipettes with a tip diameter appropriate for the cell type being used (typically 0.5-1.0 µm).

  • Load Micropipette and Microinject:

    • Backfill the micropipette with the prepared this compound solution.

    • Mount the micropipette on the microinjector.

    • Under microscopic guidance, bring the micropipette into contact with the cell membrane and gently penetrate the cell.

    • Inject the solution into the cytoplasm using a calibrated pressure pulse. The injection volume should be a small fraction of the total cell volume to avoid cell damage.

G cluster_prep Preparation cluster_injection Microinjection Dissolve Dissolve this compound Salt in Intracellular Solution Filter Filter Solution Dissolve->Filter Load_Pipette Load Micropipette Filter->Load_Pipette Pull_Pipette Pull Micropipette Pull_Pipette->Load_Pipette Position Position Pipette at Cell Surface Load_Pipette->Position Penetrate Penetrate Cell Membrane Position->Penetrate Inject Inject Solution with Pressure Pulse Penetrate->Inject Experiment Experiment Inject->Experiment Cell is Loaded

Workflow for microinjection of this compound salt.

Intracellular Calcium Calibration

To accurately determine the free intracellular calcium concentration when using a calcium buffer, it is often necessary to perform a calibration. This is typically done by using a fluorescent calcium indicator in conjunction with ionophores that permeabilize the cell membrane to Ca²⁺, allowing the intracellular and extracellular [Ca²⁺] to equilibrate.

Materials:

  • Cells loaded with this compound and a fluorescent calcium indicator (e.g., Fura-2, AM)

  • Calcium calibration buffer kit with a series of buffers containing known concentrations of free Ca²⁺ (typically buffered with EGTA).

  • Calcium ionophore (e.g., Ionomycin or A23187)

Protocol:

  • Prepare Calibration Buffers:

    • Use a commercial kit or prepare a series of calibration buffers with known free [Ca²⁺] ranging from nominally zero to saturating concentrations (e.g., 0, 100 nM, 500 nM, 1 µM, 10 µM, 1 mM). Online calculators are available to determine the appropriate ratios of CaCl₂ and EGTA to achieve desired free [Ca²⁺] at a specific pH and temperature.

  • Equilibrate Intracellular and Extracellular Calcium:

    • After loading the cells with this compound and the fluorescent Ca²⁺ indicator, replace the medium with a Ca²⁺-free buffer containing the ionophore (e.g., 5-10 µM Ionomycin). This will deplete intracellular Ca²⁺ and allow for the measurement of the minimum fluorescence (F_min).

    • Next, perfuse the cells with the series of calibration buffers containing the ionophore, starting from the lowest [Ca²⁺] and proceeding to the highest.

    • At each step, allow the fluorescence signal to stabilize before recording. The final buffer should be a high [Ca²⁺] buffer to determine the maximum fluorescence (F_max).

  • Calculate Intracellular Calcium:

    • The relationship between fluorescence intensity and [Ca²⁺] can be described by the Grynkiewicz equation for ratiometric dyes like Fura-2: [Ca²⁺] = K_d * [(R - R_min) / (R_max - R)] * (S_f2 / S_b2) Where R is the ratio of fluorescence intensities at two excitation wavelengths, R_min and R_max are the minimum and maximum ratios, and S_f2 and S_b2 are the fluorescence intensities at the second wavelength for the Ca²⁺-free and Ca²⁺-bound forms of the indicator, respectively.

Advantages and Disadvantages

AdvantagesDisadvantages & Off-Target Effects
High Selectivity for Ca²⁺ over Mg²⁺: Crucial for studying Ca²⁺ signaling in a cellular environment where Mg²⁺ is present at much higher concentrations.Buffering can alter normal signaling: By its very nature, buffering dampens physiological Ca²⁺ transients, which can affect downstream signaling pathways.
Relatively Insensitive to pH: The Ca²⁺ binding affinity is stable over the physiological pH range.Potential for calcium-independent effects: High concentrations of BAPTA have been reported to affect the cytoskeleton.
Fast Kinetics: Rapid on- and off-rates for Ca²⁺ binding allow for the buffering of fast Ca²⁺ transients, in contrast to slower buffers like EGTA.Can induce non-physiological Ca²⁺ oscillations: In some cell types, such as certain neurons, BAPTA loading has been shown to induce artificial Ca²⁺ spikes.
Well-defined Kd: Allows for the clamping of intracellular Ca²⁺ at a known concentration.Off-target effects on ion channels: BAPTA has been shown to affect the activity of channels like ANO6, independent of its Ca²⁺ chelating properties.

Signaling Pathway and Logical Relationships

The primary function of this compound is to act as an exogenous calcium buffer, thereby modulating Ca²⁺-dependent signaling pathways.

G Stimulus Cellular Stimulus (e.g., Neurotransmitter, Growth Factor) Ca_Influx Ca²⁺ Influx (from ER or extracellular space) Stimulus->Ca_Influx Ca_Increase Increase in Intracellular [Ca²⁺] Ca_Influx->Ca_Increase BAPTA This compound Ca_Increase->BAPTA Binding/Release Signaling Ca²⁺-Dependent Signaling Cascades Ca_Increase->Signaling Buffered_Ca Buffered [Ca²⁺] BAPTA->Buffered_Ca Buffered_Ca->Signaling Modulates Response Cellular Response Signaling->Response

Modulation of Ca²⁺ signaling by this compound.

Conclusion

This compound is a powerful tool for the investigation of calcium signaling in a wide range of biological systems. Its well-characterized properties and the availability of different forms for cell loading make it a versatile experimental reagent. However, researchers should be mindful of its potential to alter physiological signaling and its possible off-target effects. Careful experimental design, including appropriate controls and empirical determination of optimal loading conditions, is essential for the successful application of this intracellular calcium buffer.

References

Application Notes and Protocols for 5,5'-Dibromo-BAPTA in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of 5,5'-Dibromo-BAPTA, a crucial calcium (Ca²⁺) chelator in biological research. This document outlines detailed protocols for creating Ca²⁺ buffers with defined free Ca²⁺ concentrations and for controlling intracellular Ca²⁺ levels to study its diverse roles in cellular signaling.

Introduction to this compound

This compound is a derivative of the Ca²⁺ chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). It is extensively used to create calcium buffers with specific free Ca²⁺ concentrations and to manipulate intracellular Ca²⁺ levels.[1][2][3] Its intermediate affinity for Ca²⁺ makes it a valuable tool for studying a wide range of physiological processes, including signal transduction, neurotransmission, and muscle contraction.[4] Like other BAPTA derivatives, it offers the advantage of being relatively insensitive to pH changes around physiological ranges and exhibits faster Ca²⁺ binding and release kinetics compared to EGTA.[4]

This compound is available in two primary forms:

  • Membrane-impermeant salt form (e.g., tetrapotassium salt): This form is used for preparing extracellular Ca²⁺ buffers and can be introduced into cells via microinjection.

  • Membrane-permeant acetoxymethyl (AM) ester form: This lipophilic version can be loaded into cells by incubation, where intracellular esterases cleave the AM groups, trapping the active chelator in the cytoplasm.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula (Free Acid)C₂₂H₂₂Br₂N₂O₁₀
Molecular Weight (Free Acid)634.23 g/mol
Molecular Formula (Tetrapotassium Salt)C₂₂H₁₈Br₂K₄N₂O₁₀
Molecular Weight (Tetrapotassium Salt)786.59 g/mol
CAS Number (Free Acid)111248-72-7
CAS Number (Tetrapotassium Salt)73630-11-2

Table 2: Calcium Binding Properties of this compound

PropertyValueConditionsReference
Dissociation Constant (Kd) for Ca²⁺~3.6 µMIn the absence of Mg²⁺

Note: The Kd value can be influenced by experimental conditions such as pH, temperature, and ionic strength. It is advisable to determine the Kd under your specific experimental conditions for precise calculations.

Experimental Protocols

Preparation of this compound Stock Solutions

3.1.1. Stock Solution for Salt Form (e.g., Tetrapotassium Salt)

The salt form of this compound is soluble in water.

  • Materials:

    • This compound tetrapotassium salt

    • High-purity, Ca²⁺-free water (e.g., double-distilled, deionized water)

  • Procedure:

    • Weigh the desired amount of this compound tetrapotassium salt.

    • Dissolve it in Ca²⁺-free water to the desired stock concentration (e.g., 10 mM).

    • Store the stock solution in aliquots at -20°C.

3.1.2. Stock Solution for AM Ester Form

The AM ester form is hydrophobic and requires an organic solvent for dissolution.

  • Materials:

    • This compound, AM ester

    • Anhydrous dimethyl sulfoxide (DMSO)

  • Procedure:

    • Allow the vial of this compound, AM ester and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the this compound, AM ester in anhydrous DMSO to prepare a stock solution of 1-10 mM.

    • Store the stock solution in small, tightly sealed aliquots at -20°C, protected from light and moisture.

Protocol for Preparing Calcium Buffers with Defined Free Ca²⁺ Concentrations

This protocol describes how to prepare a set of solutions with known free Ca²⁺ concentrations using the salt form of this compound. These are essential for calibrating fluorescent Ca²⁺ indicators. The calculation of the required amount of CaCl₂ to achieve a specific free Ca²⁺ concentration is based on the dissociation constant (Kd) of the chelator.

Equation for Calculating Free Calcium:

[Ca²⁺]free = Kd * [Ca-BAPTA] / [BAPTA]

Specialized software, such as MAXC, can be used for more complex calculations involving multiple ions and chelators.

Materials:

  • This compound tetrapotassium salt stock solution (e.g., 10 mM)

  • CaCl₂ stock solution (e.g., 100 mM, accurately prepared)

  • Ca²⁺-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)

  • pH meter

Procedure:

  • Prepare a "Zero Calcium" Solution: In a volumetric flask, add the desired final concentration of this compound (e.g., 1 mM) to the Ca²⁺-free buffer. This solution represents the baseline with minimal free Ca²⁺.

  • Prepare a "Saturating Calcium" Solution: In a separate volumetric flask, add the same final concentration of this compound (e.g., 1 mM) and a concentration of CaCl₂ that is in excess of the BAPTA concentration (e.g., 2 mM) to the Ca²⁺-free buffer. This ensures that virtually all the BAPTA is bound to Ca²⁺.

  • Prepare Intermediate Calcium Standards: To create a series of standards with varying free Ca²⁺ concentrations, mix the "Zero Calcium" and "Saturating Calcium" solutions in different ratios. The following table provides an example for creating a range of free Ca²⁺ concentrations.

Table 3: Example Mixing Ratios for Calcium Calibration Standards

% "Zero Calcium" Solution% "Saturating Calcium" SolutionApproximate Free [Ca²⁺] (µM)
1000~0
9010(Calculated based on Kd)
7525(Calculated based on Kd)
5050(Calculated based on Kd)
2575(Calculated based on Kd)
1090(Calculated based on Kd)
0100(High, near saturating)
  • pH Adjustment: After preparing each solution, verify and, if necessary, adjust the pH to the desired value, as the Ca²⁺ affinity of BAPTA derivatives can be pH-sensitive.

Protocol for Loading Cells with this compound, AM Ester

This protocol outlines the general procedure for loading the membrane-permeant AM ester form of this compound into live cells to buffer intracellular Ca²⁺.

Materials:

  • This compound, AM ester stock solution (1-10 mM in anhydrous DMSO)

  • Pluronic® F-127 (10-20% w/v in DMSO)

  • Physiological buffer appropriate for your cells (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Cultured cells on coverslips or in a culture dish

Procedure:

  • Prepare Loading Solution:

    • Dilute the this compound, AM ester stock solution into the physiological buffer to the final desired working concentration (typically 10-100 µM).

    • To aid in the dispersion of the hydrophobic AM ester in the aqueous buffer, pre-mix the stock solution with an equal volume of Pluronic® F-127 solution before diluting into the final buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with the physiological buffer.

    • Add the loading solution to the cells.

    • Incubate the cells for 30-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically for your specific cell type. Incubation at 37°C may lead to compartmentalization of the dye in organelles.

  • Wash and De-esterification:

    • Remove the loading solution.

    • Wash the cells two to three times with fresh physiological buffer to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Experimentation: The cells are now loaded with this compound and are ready for experiments investigating the role of buffered intracellular Ca²⁺.

Visualization of Concepts and Workflows

Intracellular Calcium Signaling Pathway

The following diagram illustrates a simplified intracellular Ca²⁺ signaling pathway that can be investigated using this compound.

CalciumSignaling cluster_stimulus External Stimulus cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Stimulus Agonist Receptor GPCR/RTK Stimulus->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 IP3R IP3 Receptor Ca_cyto [Ca²⁺]i IP3R->Ca_cyto Ca²⁺ Release SOCE Store-Operated Ca²⁺ Entry Channel SOCE->Ca_cyto Ca²⁺ Influx IP3->IP3R Ca_ER Ca²⁺ (ER) Ca_cyto->SOCE Depletion Signal BAPTA This compound (Buffers Ca²⁺) Ca_cyto->BAPTA CaM Calmodulin Ca_cyto->CaM Response Cellular Response CaM->Response

Caption: Simplified intracellular calcium signaling pathway.

Experimental Workflow for Calculating this compound Concentration

The following diagram outlines the workflow for determining the appropriate concentration of this compound for an experiment.

ExperimentalWorkflow cluster_planning Experimental Planning cluster_calculation Calculation cluster_preparation Solution Preparation cluster_validation Validation (Optional but Recommended) DefineObjective Define Experimental Objective (e.g., buffer to a specific [Ca²⁺]) DetermineKd Obtain Kd of this compound for your experimental conditions DefineObjective->DetermineKd ChooseMethod Choose Calculation Method (Equation or Software) DetermineKd->ChooseMethod CalculateConcentrations Calculate Required Total [BAPTA] and [CaCl₂] ChooseMethod->CalculateConcentrations PrepareStocks Prepare Stock Solutions (BAPTA and CaCl₂) CalculateConcentrations->PrepareStocks PrepareBuffers Prepare Ca²⁺ Buffer Solutions PrepareStocks->PrepareBuffers VerifypH Verify and Adjust pH PrepareBuffers->VerifypH MeasureFreeCa Measure Free [Ca²⁺] with a calibrated indicator VerifypH->MeasureFreeCa Compare Compare Measured vs. Calculated [Ca²⁺] MeasureFreeCa->Compare

Caption: Workflow for calculating this compound concentration.

Safety and Handling

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and its solutions.

  • Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before use.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to precisely control and study the multifaceted roles of calcium in biological systems.

References

Application Notes and Protocols for Loading Cells with 5,5'-Dibromo-BAPTA AM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-BAPTA AM is a cell-permeant calcium chelator that is widely used in life sciences to study the role of intracellular calcium (Ca²⁺) signaling. As an acetoxymethyl (AM) ester derivative of the Ca²⁺ chelator BAPTA, it can passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant this compound in the cytosol. This allows for the effective buffering of intracellular Ca²⁺, thereby enabling researchers to investigate the downstream consequences of Ca²⁺-dependent signaling pathways.[1][2] this compound has an intermediate affinity for Ca²⁺, making it a valuable tool for studying Ca²⁺ mobilization and buffering in a variety of cellular contexts.[3]

These application notes provide detailed protocols for loading cells with this compound AM, along with important considerations for experimental design and data interpretation.

Data Presentation

The following table summarizes key quantitative parameters for the use of BAPTA-AM and its derivatives, including this compound AM. It is important to note that optimal conditions can vary significantly between cell types and experimental setups. Therefore, the provided values should be used as a starting point for optimization.

ParameterRecommended RangeNotes
Stock Solution Concentration 1-10 mM in anhydrous DMSOPrepare fresh or store in small aliquots at -20°C to -80°C, protected from light and moisture.
Working Concentration 1-50 µMThe optimal concentration is cell-type dependent and should be determined empirically. For example, 3-10 µM has been used in cortical cultures, while various concentrations were tested in bone marrow macrophages.[4][5]
Incubation Time 15-60 minutes at 37°CLonger incubation times may be required for some cell types but can also lead to cytotoxicity or off-target effects.
Incubation Temperature 37°CStandard cell culture conditions are typically used.
Pluronic® F-127 Concentration 0.02-0.04% (w/v) in the final loading solutionA non-ionic detergent that aids in the dispersion of the water-insoluble AM ester in aqueous media.
Probenecid Concentration 1-2.5 mMAn anion-exchange inhibitor that can reduce the leakage of the de-esterified chelator from the cells.

Experimental Protocols

Protocol 1: General Procedure for Loading Adherent Cells with this compound AM

This protocol provides a general guideline for loading adherent cells. Optimization of concentrations and incubation times is highly recommended for each specific cell line and experimental condition.

Materials:

  • This compound AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (10% w/v stock in DMSO)

  • Probenecid (if required)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cell culture medium

  • Adherent cells cultured on coverslips or in multi-well plates

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO.

    • For example, to make a 1 mM stock solution, dissolve 1 mg of this compound AM (MW ~922.3 g/mol ) in approximately 1.08 mL of anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Preparation of Loading Solution:

    • Warm the required reagents (HBSS, Pluronic® F-127 stock) to room temperature.

    • For a final loading concentration of 10 µM, first prepare an intermediate solution by mixing the this compound AM stock solution with Pluronic® F-127. For example, mix 10 µL of 1 mM this compound AM stock with 2 µL of 10% Pluronic® F-127.

    • Add this intermediate solution to 1 mL of pre-warmed HBSS to achieve the final desired concentration. The final concentration of Pluronic® F-127 will be approximately 0.02%.

    • If using probenecid, add it to the HBSS to a final concentration of 1-2.5 mM before adding the chelator solution.

    • Vortex the final loading solution gently.

  • Cell Loading:

    • Aspirate the cell culture medium from the cells.

    • Wash the cells once with pre-warmed HBSS.

    • Add the prepared loading solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator. The optimal incubation time should be determined empirically.

    • After incubation, aspirate the loading solution.

    • Wash the cells two to three times with pre-warmed HBSS or culture medium to remove any extracellular this compound AM.

    • The cells are now loaded and ready for your experiment. It is advisable to allow for a de-esterification period of at least 30 minutes at room temperature or 37°C to ensure complete cleavage of the AM esters.

Protocol 2: Investigating the Role of Calcium in RANKL-Induced Osteoclast Differentiation

This protocol describes the use of this compound AM to study the involvement of intracellular calcium in the differentiation of bone marrow macrophages (BMMs) into osteoclasts, a process induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).

Materials:

  • Bone Marrow Macrophages (BMMs)

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Receptor Activator of Nuclear Factor-κB Ligand (RANKL)

  • This compound AM

  • Cell culture medium (e.g., α-MEM with 10% FBS)

  • TRAP staining kit

Procedure:

  • Cell Culture and Differentiation:

    • Isolate and culture BMMs in the presence of M-CSF (e.g., 25 ng/mL) to generate osteoclast precursors.

    • To induce osteoclast differentiation, culture the BMMs with M-CSF (25 ng/mL) and RANKL (e.g., 25 ng/mL).

  • Treatment with this compound AM:

    • Prepare a stock solution of this compound AM in DMSO as described in Protocol 1.

    • On the day of RANKL addition, pre-treat the BMMs with various concentrations of this compound AM (e.g., 1-20 µM) for 30-60 minutes.

    • Alternatively, for long-term studies, BMMs can be cultured with various concentrations of BAPTA-AM in the presence of M-CSF and RANKL for several days (e.g., 7 days).

    • Include a vehicle control (DMSO) in your experimental setup.

  • Assessment of Osteoclastogenesis:

    • After the differentiation period (e.g., 7 days), fix the cells.

    • Stain the cells for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.

    • Quantify the number of TRAP-positive multinucleated cells (osteoclasts) in each treatment group. A reduction in the number of osteoclasts in the presence of this compound AM would indicate a role for intracellular calcium in RANKL-induced differentiation.

  • Analysis of Signaling Pathways:

    • To investigate the effect on downstream signaling, cells can be treated with RANKL for shorter periods (e.g., 0-60 minutes) in the presence or absence of this compound AM.

    • Cell lysates can then be collected and analyzed by Western blotting for the phosphorylation status of key signaling proteins such as ERK, p38 MAPK, Akt, and JNK.

Mandatory Visualizations

Experimental Workflow for Cell Loading

G cluster_prep Preparation cluster_loading Cell Loading cluster_exp Experiment Stock Solution Stock Solution Loading Solution Loading Solution Stock Solution->Loading Solution Dilute in Buffer + Pluronic F-127 Wash Cells Wash Cells Add Loading Solution Add Loading Solution Wash Cells->Add Loading Solution Incubate Incubate Add Loading Solution->Incubate Wash to Remove Wash to Remove Incubate->Wash to Remove De-esterification De-esterification Wash to Remove->De-esterification Loaded Cells Loaded Cells De-esterification->Loaded Cells Experiment Experiment Loaded Cells->Experiment Data Analysis Data Analysis Experiment->Data Analysis

Caption: Workflow for loading cells with this compound AM.

RANKL Signaling Pathway and the Role of Intracellular Calcium

RANKL_Pathway RANKL RANKL RANK RANK Receptor RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits PLCg PLCγ TRAF6->PLCg Activates MAPK MAPK Pathway (ERK, p38) TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB PIP2 PIP2 PLCg->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_i Intracellular Ca²⁺ (Cytosolic) ER->Ca_i Ca²⁺ Release Calcineurin Calcineurin Ca_i->Calcineurin Activates NFATc1_P NFATc1-P (Inactive) Calcineurin->NFATc1_P Dephosphorylates NFATc1 NFATc1 (Active) NFATc1_P->NFATc1 Nucleus Nucleus NFATc1->Nucleus Translocates Gene_Expression Gene Expression (e.g., TRAP, Cathepsin K) Nucleus->Gene_Expression Induces Osteoclast Osteoclast Differentiation Gene_Expression->Osteoclast BAPTA This compound BAPTA->Ca_i Chelates MAPK->Osteoclast NFkB->Osteoclast

Caption: Simplified RANKL signaling pathway leading to osteoclast differentiation.

Important Considerations

  • Cell Type Variability: The efficiency of AM ester loading and hydrolysis can vary significantly between different cell types. Therefore, it is crucial to empirically determine the optimal loading concentration and incubation time for your specific cells.

  • Cytotoxicity: High concentrations of this compound AM or prolonged incubation times can be toxic to cells. It is recommended to perform a viability assay (e.g., Trypan Blue exclusion or MTT assay) to determine the non-toxic concentration range for your cells.

  • Off-Target Effects: BAPTA and its derivatives may have effects independent of their calcium-chelating properties. For instance, loading neuronal cells with BAPTA-AM has been shown to induce endoplasmic reticulum (ER) stress. It is important to include appropriate controls in your experiments to account for such potential off-target effects.

  • Incomplete Hydrolysis: Incomplete hydrolysis of the AM ester can lead to compartmentalization of the dye in organelles and an underestimation of the cytosolic concentration of the active chelator.

  • Leakage: The de-esterified form of the chelator can leak out of the cells over time. The use of an anion-exchange inhibitor like probenecid can help to minimize this leakage.

By following these protocols and considering the key variables, researchers can effectively use this compound AM to investigate the intricate roles of intracellular calcium in a wide range of biological processes.

References

Applications of 5,5'-Dibromo-BAPTA in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-BAPTA is a high-affinity, cell-impermeant calcium chelator that serves as a critical tool in neuroscience research. As a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it is extensively used to buffer intracellular calcium concentrations with high precision. Its intermediate affinity for Ca²⁺ makes it particularly valuable for investigating the nuanced roles of calcium signaling in a variety of neuronal processes, from synaptic transmission and plasticity to excitotoxicity and neuroprotection. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research.

Physicochemical Properties and Calcium Binding

This compound is typically used as a tetrapotassium salt, which is soluble in water. The acetoxymethyl (AM) ester form, this compound-AM, is a cell-permeant version that can be loaded into cells, where it is cleaved by intracellular esterases to release the active chelator.

PropertyValueReference
Molecular Formula C₂₂H₁₈Br₂K₄N₂O₁₀--INVALID-LINK--
Molecular Weight 786.59 g/mol --INVALID-LINK--
Ca²⁺ Dissociation Constant (Kd) ~1.6 - 3.6 µM (in the absence of Mg²⁺)--INVALID-LINK--, --INVALID-LINK--
Form White to off-white solid--INVALID-LINK--
Solubility Water (salt form)--INVALID-LINK--

Applications in Neuroscience

Investigation of Synaptic Transmission and Plasticity

This compound is instrumental in dissecting the role of presynaptic and postsynaptic calcium in neurotransmitter release and synaptic plasticity. By buffering intracellular calcium, it can help to elucidate the calcium-dependence of processes such as long-term potentiation (LTP) and long-term depression (LTD).

Quantitative Data Summary:

Experimental ModelTreatmentKey FindingReference
Crayfish Neuromuscular JunctionThis compound-AMSignificantly depressed excitatory postsynaptic potential (EPSP) generation.--INVALID-LINK--
Aged Rat Hippocampal SlicesBAPTA-AMEnhanced long-term potentiation (LTP).--INVALID-LINK--
Young Rat Hippocampal SlicesBAPTA-AMDepressed long-term potentiation (LTP).--INVALID-LINK--
Elucidation of Calcium's Role in Neuronal Excitability

The chelator is used to study the contribution of calcium-dependent ion channels to neuronal firing patterns, such as afterhyperpolarizations (AHPs).

Quantitative Data Summary:

Experimental ModelTreatmentKey FindingReference
Rat CA1 Hippocampal Neurons1 mM this compound (in patch pipette)Induced a large steady-state outward current and progressive loss of the slow AHP tail current (IsAHP).--INVALID-LINK--
Rat Suprachiasmatic Nucleus Neurons10 mM BAPTA (in patch pipette)Abolished the Ca²⁺-dependent afterhyperpolarization (AHP).--INVALID-LINK--
Neuroprotection Studies in Excitotoxicity Models

By buffering the pathological rise in intracellular calcium associated with excitotoxicity, this compound can be used to investigate the mechanisms of neuronal cell death and to evaluate potential neuroprotective strategies.

Quantitative Data Summary:

Experimental ModelTreatmentKey FindingReference
In vitro model of neural damage10-40 µM BAPTADose-dependently decreased the number of TUNEL-positive (apoptotic) cells.--INVALID-LINK--
In vitro model of neural damage40 µM BAPTAMaximally effective at reducing reactive oxygen species (ROS) levels.--INVALID-LINK--

Experimental Protocols

Protocol 1: Loading Primary Neuronal Cultures with this compound-AM

This protocol describes the loading of cultured neurons with the cell-permeant AM ester form of this compound.

Materials:

  • Primary neuronal culture grown on coverslips

  • This compound-AM (e.g., from a 1 mM stock solution in dry DMSO)

  • Pluronic F-127 (20% solution in dry DMSO)

  • Artificial cerebrospinal fluid (aCSF) or other appropriate recording buffer, warmed to 37°C

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare Loading Solution:

    • For a final concentration of 10 µM this compound-AM, add 10 µL of a 1 mM stock solution to 1 mL of aCSF.

    • To aid in solubilization, add an equal volume of 20% Pluronic F-127 to the stock solution before adding it to the aCSF. Mix gently by inversion.

  • Cell Loading:

    • Remove the culture medium from the coverslips containing the primary neurons.

    • Gently add the loading solution to the coverslips.

    • Incubate the cells at 37°C for 30-45 minutes. The optimal loading time may need to be determined empirically.

  • Washing:

    • After incubation, gently remove the loading solution.

    • Wash the cells three times with fresh, warm aCSF to remove extracellular chelator.

  • De-esterification:

    • Incubate the cells in fresh aCSF for at least 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Experimentation:

    • The neurons are now loaded with this compound and are ready for experimental procedures such as calcium imaging or electrophysiology.

Protocol 2: Intracellular Application of this compound Salt via Whole-Cell Patch-Clamp

This protocol details the inclusion of the water-soluble salt form of this compound in the internal solution for whole-cell patch-clamp recordings.

Materials:

  • Acute brain slices or cultured neurons

  • Patch pipette (borosilicate glass, 3-7 MΩ resistance)

  • Micromanipulator and patch-clamp amplifier setup

  • Internal solution (e.g., K-gluconate based)

  • This compound, tetrapotassium salt

Procedure:

  • Prepare Internal Solution:

    • Prepare the desired internal solution (e.g., 130 mM K-Gluconate, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM phosphocreatine, pH adjusted to 7.3 with KOH, osmolarity ~290 mOsm).

    • Dissolve this compound tetrapotassium salt directly into the internal solution to the desired final concentration (e.g., 1-10 mM).

    • Ensure the pH and osmolarity are re-adjusted after the addition of the chelator.

    • Filter the final internal solution through a 0.2 µm syringe filter.

  • Patch Pipette Filling:

    • Back-fill a patch pipette with the this compound-containing internal solution.

  • Obtain Whole-Cell Configuration:

    • Approach a target neuron under visual guidance (e.g., DIC microscopy).

    • Form a giga-ohm seal between the pipette tip and the cell membrane.

    • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Diffusion and Equilibration:

    • Allow sufficient time (typically 5-10 minutes) for the this compound to diffuse from the pipette into the neuron and equilibrate with the intracellular environment.

  • Recording:

    • Proceed with the electrophysiological recording protocol (e.g., current-clamp to record action potentials and AHPs, or voltage-clamp to record synaptic currents).

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Chelator Loading cluster_experiment Experimentation cluster_analysis Data Analysis prep_neurons Primary Neuronal Culture or Acute Brain Slices prep_bapta_am Prepare this compound-AM Loading Solution prep_bapta_salt Prepare Internal Solution with This compound Salt load_am Incubate Cells with BAPTA-AM (30-45 min) prep_bapta_am->load_am load_patch Whole-Cell Patch Clamp (Diffusion from Pipette) prep_bapta_salt->load_patch wash_deesterify Wash & De-esterify (30 min) load_am->wash_deesterify electrophys Electrophysiological Recording (e.g., EPSPs, AHPs) load_patch->electrophys wash_deesterify->electrophys ca_imaging Calcium Imaging wash_deesterify->ca_imaging neuroprotection Induce Excitotoxicity & Assess Viability wash_deesterify->neuroprotection analyze_data Analyze Electrophysiological Traces, Image Intensity, or Cell Viability electrophys->analyze_data ca_imaging->analyze_data neuroprotection->analyze_data

Caption: Experimental Workflow for using this compound.

calcium_signaling_pathway cluster_stimulus Neuronal Stimulus cluster_calcium Calcium Influx & Signaling cluster_downstream Downstream Effects cluster_outcome Physiological Outcome stimulus Action Potential / Neurotransmitter Binding ca_influx Ca²⁺ Influx (VDCCs, NMDARs) stimulus->ca_influx ca_signal Increased Intracellular [Ca²⁺] ca_influx->ca_signal bapta This compound (Ca²⁺ Buffering) ca_signal->bapta synaptic_vesicle Synaptic Vesicle Fusion & Release ca_signal->synaptic_vesicle gene_expression Gene Expression (e.g., via CREB) ca_signal->gene_expression enzyme_activation Enzyme Activation (e.g., CaMKII, Calcineurin) ca_signal->enzyme_activation channel_modulation Ion Channel Modulation (e.g., KCa channels) ca_signal->channel_modulation synaptic_plasticity Synaptic Plasticity (LTP/LTD) synaptic_vesicle->synaptic_plasticity enzyme_activation->synaptic_plasticity neuronal_excitability Neuronal Excitability (e.g., AHP) channel_modulation->neuronal_excitability

Caption: Role of this compound in Calcium Signaling Pathways.

Application Notes and Protocols: Multiparameter Imaging Utilizing 5,5'-Dibromo-BAPTA and Fluorescent Indicators

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Simultaneous measurement of multiple intracellular parameters is crucial for dissecting complex cellular signaling pathways. This document provides detailed application notes and protocols for combining the non-fluorescent calcium chelator 5,5'-Dibromo-BAPTA with various fluorescent indicators to enable multiparameter imaging of intracellular calcium concentration ([Ca²⁺]i), intracellular sodium concentration ([Na⁺]i), intracellular pH (pHi), and membrane potential (Vm).

This compound is a calcium chelator with an intermediate dissociation constant (Kd) for Ca²⁺, making it an ideal tool for buffering and controlling intracellular calcium levels, particularly at higher concentrations.[1][2] By combining it with ion-sensitive fluorescent dyes, researchers can precisely investigate the interplay between calcium signaling and other critical physiological events within the same cell.

Data Presentation

The following tables summarize the key quantitative properties of the fluorescent indicators discussed in these protocols.

Table 1: Properties of Ratiometric Fluorescent Indicators

IndicatorTarget IonKdExcitation (Ex) Wavelengths (nm)Emission (Em) Wavelength (nm)Notes
Fura-2 Ca²⁺~145 nM[3]340 (Ca²⁺-bound) / 380 (Ca²⁺-free)[2]510[2]Ratiometric measurement minimizes effects of uneven dye loading and photobleaching.
SBFI Na⁺~20.7 mM (in K⁺)340 (Na⁺-bound) / 380 (Na⁺-free)500Ratiometric indicator with ~18-fold higher selectivity for Na⁺ over K⁺.
SNARF-1 H⁺pKa ~7.5530580 (acidic) / 640 (basic)Emission ratiometric dye suitable for monitoring pH changes.

Table 2: Properties of a Voltage-Sensitive Fluorescent Indicator

IndicatorTargetSpectral PropertiesResponse Mechanism
di-4-ANEPPS Membrane PotentialEx: ~475 nm, Em: ~617 nm (in neurons)Experiences a spectral shift in response to changes in membrane potential.

Experimental Protocols

Protocol 1: Simultaneous Measurement of Intracellular Ca²⁺ and pH using Fura-2 and SNARF-1

This protocol enables the simultaneous monitoring of intracellular calcium and pH dynamics.

Materials:

  • This compound, AM ester

  • Fura-2, AM

  • SNARF-1, AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Dimethyl sulfoxide (DMSO)

  • Ionomycin (for Fura-2 calibration)

  • Nigericin (for SNARF-1 calibration)

  • High K⁺ calibration buffer

  • Ca²⁺-free and high Ca²⁺ calibration buffers

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a stock solution of this compound, AM (1-10 mM in DMSO).

    • Prepare stock solutions of Fura-2, AM (1 mM in DMSO) and SNARF-1, AM (1 mM in DMSO).

    • Prepare a loading buffer by diluting the stock solutions into HBSS to final concentrations of 1-5 µM for Fura-2, AM and SNARF-1, AM. The concentration of this compound, AM can be varied (10-100 µM) depending on the desired level of Ca²⁺ buffering.

    • Add Pluronic F-127 (0.02-0.04% final concentration) to the loading buffer to aid in dye solubilization.

    • Incubate cells in the loading buffer for 30-60 minutes at 37°C.

    • Wash the cells twice with fresh HBSS and incubate for a further 30 minutes to allow for complete de-esterification of the dyes.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Excite Fura-2 at 340 nm and 380 nm and collect emission at 510 nm.

    • Excite SNARF-1 at ~530 nm and collect emission at two wavelengths, typically around 580 nm and 640 nm.

    • Acquire images sequentially for each excitation/emission pair to minimize spectral bleed-through.

  • In Situ Calibration:

    • Fura-2 Calibration: At the end of the experiment, expose the cells to a Ca²⁺-free HBSS containing EGTA and ionomycin to obtain the minimum fluorescence ratio (Rmin). Then, perfuse with a high Ca²⁺ HBSS containing ionomycin to obtain the maximum fluorescence ratio (Rmax).

    • SNARF-1 Calibration: Perfuse the cells with a high K⁺ buffer containing nigericin at different known pH values to generate a calibration curve of the emission ratio versus pH.

Data Analysis:

  • Calculate the Fura-2 ratio (F340/F380) and the SNARF-1 ratio (F640/F580).

  • Convert the Fura-2 ratio to [Ca²⁺]i using the Grynkiewicz equation.

  • Convert the SNARF-1 ratio to pHi using the calibration curve.

Protocol 2: Simultaneous Measurement of Intracellular Ca²⁺ and Na⁺ using Fura-2 and SBFI

This protocol allows for the concurrent measurement of intracellular calcium and sodium levels.

Materials:

  • This compound, AM ester

  • Fura-2, AM

  • SBFI, AM

  • Pluronic F-127

  • HBSS buffered with HEPES

  • DMSO

  • Ionomycin (for Fura-2 calibration)

  • Gramicidin (for SBFI calibration)

  • Calibration buffers with varying Na⁺ concentrations

Procedure:

  • Cell Preparation: As described in Protocol 1.

  • Dye Loading:

    • Prepare stock solutions of this compound, AM, Fura-2, AM, and SBFI, AM (1-5 mM in DMSO).

    • Prepare a loading buffer with final concentrations of 1-5 µM for Fura-2, AM and SBFI, AM, and the desired concentration of this compound, AM.

    • Add Pluronic F-127 (0.02-0.04%).

    • Incubate cells for 60-90 minutes at 37°C.

    • Wash cells and allow for de-esterification as in Protocol 1.

  • Imaging:

    • Excite Fura-2 and SBFI sequentially at 340 nm and 380 nm.

    • Collect emission for Fura-2 at 510 nm and for SBFI at 500 nm. Due to the spectral proximity, careful selection of emission filters is crucial to minimize crosstalk.

  • In Situ Calibration:

    • Fura-2 Calibration: As described in Protocol 1.

    • SBFI Calibration: At the end of the experiment, expose the cells to calibration buffers with varying Na⁺ concentrations in the presence of gramicidin to equilibrate intracellular and extracellular Na⁺ concentrations. This will generate a calibration curve of the fluorescence ratio versus [Na⁺].

Data Analysis:

  • Calculate the Fura-2 ratio (F340/F380) and the SBFI ratio (F340/F380).

  • Convert the ratios to [Ca²⁺]i and [Na⁺]i using their respective calibration curves and the Grynkiewicz equation.

Visualizations

Signaling_Pathway cluster_stimulus External Stimulus cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Stimulus Agonist Receptor GPCR/Ion Channel Stimulus->Receptor binds PLC PLC Receptor->PLC activates NHE Na+/H+ Exchanger NCX Na+/Ca2+ Exchanger PMCA PMCA IP3 IP3 PLC->IP3 produces IP3R IP3 Receptor IP3->IP3R activates DAG DAG Ca_cytosol [Ca²⁺]i Ca_cytosol->NCX exchanged by Ca_cytosol->PMCA extruded by SERCA SERCA Ca_cytosol->SERCA pumped by Na_cytosol [Na⁺]i Na_cytosol->NHE exchanged for H⁺ Na_cytosol->NCX exchanged by pH_cytosol pHi pH_cytosol->NHE regulates IP3R->Ca_cytosol releases Ca²⁺

Caption: Interplay of Ca²⁺, Na⁺, and pH signaling pathways.

Experimental_Workflow cluster_prep Cell Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis Cell_Culture 1. Culture cells on coverslips Dye_Loading 2. Co-load with this compound and fluorescent indicators Cell_Culture->Dye_Loading De_esterification 3. Allow for de-esterification Dye_Loading->De_esterification Microscopy 4. Mount on microscope De_esterification->Microscopy Image_Acquisition 5. Sequential image acquisition at specific wavelengths Microscopy->Image_Acquisition Ratio_Calculation 6. Calculate fluorescence ratios Image_Acquisition->Ratio_Calculation Calibration 7. Perform in situ calibration Ratio_Calculation->Calibration Concentration_Conversion 8. Convert ratios to concentrations Calibration->Concentration_Conversion Ratiometric_Logic cluster_input Fluorescence Intensity cluster_processing Calculation cluster_output Intracellular Concentration F1 Intensity at λ1 Ratio Ratio = F1 / F2 F1->Ratio F2 Intensity at λ2 F2->Ratio Concentration [Ion] Ratio->Concentration Grynkiewicz Equation (using calibration constants)

References

Application Notes and Protocols for 5,5'-Dibromo-bapta

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-bapta is a high-affinity, selective calcium chelator widely utilized in life sciences research to investigate the intricate roles of calcium (Ca²⁺) signaling in a vast array of cellular processes. As a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it exhibits an intermediate affinity for Ca²⁺, making it an invaluable tool for buffering intracellular calcium concentrations and studying calcium dynamics in both in vitro and in vivo models. Its utility is further enhanced by its acetoxymethyl (AM) ester form, which allows for efficient loading into live cells. These application notes provide detailed protocols and quantitative data for the effective use of this compound in various research contexts.

Quantitative Data

The calcium binding affinity of this compound, represented by its dissociation constant (Kd), is a critical parameter for experimental design. The Kd value can vary depending on the experimental conditions such as pH, ionic strength, and the presence of other ions like magnesium.

ChelatorFormDissociation Constant (Kd) for Ca²⁺Experimental ConditionsReference
This compoundTetrapotassium Salt1.6 µM10 mM MOPS, 100 mM KCl, pH 7.3 at 22°C[1]
This compoundTetrapotassium Salt3.6 µMIn the absence of Mg²⁺[2][3]

In Vitro Applications

Preparation of Calcium Buffers

This compound is frequently used to create calcium buffers with defined free Ca²⁺ concentrations, which are essential for calibrating fluorescent Ca²⁺ indicators and for in vitro assays requiring precise Ca²⁺ levels.

Protocol: Preparation of a 10 mM this compound Stock Solution

  • Reagents and Materials:

    • This compound, tetrapotassium salt

    • High-purity water (e.g., Milli-Q)

    • pH meter

    • Volumetric flasks and pipettes

  • Procedure:

    • Weigh the desired amount of this compound tetrapotassium salt. The molecular weight is 786.59 g/mol . For 10 mL of a 10 mM stock solution, weigh 7.87 mg.

    • Dissolve the powder in approximately 8 mL of high-purity water in a 10 mL volumetric flask.

    • Gently swirl the flask to dissolve the compound completely. Sonication can be used to aid dissolution if necessary.

    • Once dissolved, adjust the volume to 10 mL with high-purity water.

    • Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol: Creating a Calcium Buffer of a Specific Concentration

To create a buffer with a specific free Ca²⁺ concentration, you will need to mix a Ca²⁺-free solution with a Ca²⁺-saturating solution, both containing this compound. This can be achieved using a calcium calibration buffer kit or by preparing the solutions manually. The final free Ca²⁺ concentration can be calculated using software that takes into account the Kd of the chelator and the concentrations of all ions in the solution.

Intracellular Calcium Chelation in Cultured Cells

The acetoxymethyl (AM) ester form of this compound is a membrane-permeant derivative that can be loaded into live cells. Once inside, cellular esterases cleave the AM groups, trapping the active, membrane-impermeant chelator in the cytoplasm.

Protocol: Loading Cultured Cells with this compound-AM

  • Reagents and Materials:

    • This compound-AM

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Pluronic® F-127 (20% solution in DMSO)

    • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

    • Cultured cells on coverslips or in a multi-well plate

  • Procedure:

    • Prepare a 1-10 mM stock solution of this compound-AM in anhydrous DMSO. Store this solution in small aliquots at -20°C, protected from light and moisture.

    • Prepare the loading buffer. For a final loading concentration of 10 µM this compound-AM, dilute the stock solution into HBSS. To aid in the dispersion of the lipophilic AM ester in the aqueous buffer, first mix the required volume of the stock solution with an equal volume of 20% Pluronic® F-127 before adding it to the HBSS. The final concentration of Pluronic® F-127 should be between 0.02-0.1%.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to the cells.

    • Incubate the cells at 37°C for 30-60 minutes. The optimal loading time and concentration may vary depending on the cell type and experimental requirements.

    • Wash the cells twice with fresh, warm HBSS to remove extracellular this compound-AM.

    • Incubate the cells for an additional 30 minutes in fresh HBSS to allow for complete de-esterification of the AM ester.

    • The cells are now ready for the experiment.

G cluster_0 Cell Loading Workflow A Prepare this compound-AM stock solution in DMSO B Prepare loading buffer (HBSS + Pluronic F-127) C Incubate cells with loading buffer (37°C) D Wash cells to remove extracellular chelator E Allow for de-esterification (30 min) F Cells ready for experiment

In Vivo Applications

Neuroprotection Following Spinal Cord Injury

In vivo studies have demonstrated the neuroprotective effects of BAPTA derivatives. By chelating excess intracellular Ca²⁺ that occurs following neuronal injury, these compounds can mitigate excitotoxicity and reduce apoptosis.

Protocol: Local Administration of BAPTA to a Transected Spinal Cord in a Mouse Model

This protocol is a summary of a published study and should be adapted and approved by the relevant institutional animal care and use committee.

  • Animal Model: Adult mice undergoing complete spinal cord transection.

  • Reagent Preparation:

    • Prepare a sterile solution of BAPTA (the salt form, not the AM ester for direct application) in a vehicle such as Dulbecco's Phosphate-Buffered Saline (DPBS). A study has used a concentration of 20 µM BAPTA.

  • Surgical Procedure and Application:

    • Perform the spinal cord transection surgery under anesthesia.

    • Immediately following the transection, apply the BAPTA solution directly to the site of the injury. The volume applied should be minimal to avoid excessive pressure on the tissue.

    • The control group should receive the vehicle (DPBS) alone.

    • Suture the muscle and skin layers.

    • Provide appropriate post-operative care, including analgesics, hydration, and bladder expression.

  • Outcome Measures:

    • Assess motor function recovery over several weeks using appropriate behavioral tests (e.g., Basso Mouse Scale).

    • Perform histological analysis of the spinal cord tissue at the end of the study to evaluate neuronal survival and apoptosis.

Signaling Pathway Analysis

Investigating G-Protein Coupled Receptor (GPCR) Mediated Calcium Release

Many GPCRs, upon ligand binding, activate phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytosol. This compound can be used to buffer this rise in intracellular Ca²⁺, allowing researchers to dissect the downstream consequences of the calcium signal.

G

Experimental Workflow: Dissecting GPCR-Ca²⁺ Signaling

  • Cell Culture and Loading: Culture cells expressing the GPCR of interest and load one group with this compound-AM as described previously. A control group should be mock-loaded without the chelator.

  • Stimulation: Stimulate both groups of cells with the specific ligand for the GPCR.

  • Measurement of Intracellular Calcium: Use a fluorescent Ca²⁺ indicator (e.g., Fura-2, Fluo-4) to measure the change in intracellular Ca²⁺ concentration in response to ligand stimulation in both groups. The this compound-loaded group should show a blunted or absent Ca²⁺ transient.

  • Analysis of Downstream Events: Analyze a downstream event that is hypothesized to be Ca²⁺-dependent (e.g., activation of a Ca²⁺-dependent kinase, gene expression, or a physiological response like secretion or contraction).

  • Interpretation: Compare the downstream event in the control and this compound-loaded cells. If the event is diminished or absent in the presence of the chelator, it provides strong evidence for its dependence on the GPCR-mediated intracellular Ca²⁺ signal.

G

Conclusion

This compound is a versatile and powerful tool for elucidating the complex roles of calcium signaling in cellular physiology and pathophysiology. Its intermediate affinity for Ca²⁺ allows for the effective buffering of intracellular calcium transients, enabling researchers to probe the necessity of these signals in a wide range of processes, from synaptic transmission to cell death. The availability of a membrane-permeant AM ester form further extends its utility to studies in live cells. By following the detailed protocols and considering the quantitative data provided in these application notes, researchers can confidently incorporate this compound into their experimental designs to gain deeper insights into the world of calcium signaling.

References

Safe handling and disposal procedures for 5,5'-Dibromo-bapta

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-BAPTA (1,2-Bis(2-amino-5-bromophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a calcium chelator widely utilized in scientific research to control and measure intracellular and extracellular calcium concentrations.[1][2][3][4][5] As a derivative of BAPTA, it exhibits a moderate affinity for Ca²⁺, making it suitable for buffering calcium levels in the micromolar range. Its applications are crucial in studying calcium signaling pathways, which are integral to numerous physiological and pathological processes.

These application notes provide comprehensive protocols for the safe handling, experimental use, and proper disposal of this compound and its salt derivatives.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its commonly used tetrapotassium salt.

Table 1: Physicochemical Properties

PropertyThis compoundThis compound, Tetrapotassium Salt
Molecular Formula C₂₂H₂₂Br₂N₂O₁₀C₂₂H₁₈Br₂K₄N₂O₁₀
Molecular Weight 634.23 g/mol 786.59 g/mol
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in DMSOSoluble in water

Table 2: Calcium Binding Affinity

ParameterValueConditions
Dissociation Constant (Kd) for Ca²⁺ (no Mg²⁺) 1.6 µM10 mM MOPS, 100 mM KCl, pH 7.3 at 22°C
Dissociation Constant (Kd) for Ca²⁺ (no Mg²⁺) 3.6 µMNot specified

Experimental Protocols

Protocol 1: Preparation of Calcium Buffers with this compound

This protocol describes the preparation of calcium buffers with defined free Ca²⁺ concentrations using this compound, tetrapotassium salt.

Materials:

  • This compound, tetrapotassium salt

  • Calcium chloride (CaCl₂) standard solution (e.g., 1 M)

  • Potassium chloride (KCl)

  • MOPS or HEPES buffer

  • High-purity water

  • pH meter

  • Calcium-selective electrode (optional, for precise measurement)

Procedure:

  • Prepare a Stock Solution of this compound:

    • Dissolve a known amount of this compound, tetrapotassium salt in high-purity water to make a stock solution (e.g., 10 mM).

  • Prepare a Calcium Stock Solution:

    • Prepare a standardized stock solution of CaCl₂ (e.g., 100 mM) in high-purity water.

  • Calculate Buffer Components:

    • Use a calcium buffer calculator program or the appropriate equations to determine the required volumes of the this compound stock, CaCl₂ stock, and other buffer components (e.g., KCl, MOPS/HEPES) to achieve the desired free Ca²⁺ concentration, pH, and ionic strength. The calculations should account for the Kd of this compound under the specific experimental conditions (pH, temperature, ionic strength).

  • Prepare the Calcium Buffer:

    • In a clean container, combine the calculated volumes of the buffer components (e.g., water, KCl, MOPS/HEPES).

    • Add the calculated volume of the this compound stock solution.

    • Slowly add the calculated volume of the CaCl₂ stock solution while stirring.

    • Adjust the pH to the desired value (e.g., 7.2) using a concentrated acid or base (e.g., HCl or KOH).

    • Bring the final volume to the desired amount with high-purity water.

  • Verification (Optional but Recommended):

    • If precise free Ca²⁺ concentration is critical, measure it using a calcium-selective electrode.

Protocol 2: Intracellular Calcium Buffering using this compound, AM

This protocol outlines the procedure for loading cells with the membrane-permeant acetoxymethyl (AM) ester form of this compound to buffer intracellular calcium.

Materials:

  • This compound, AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (optional, aids in solubilization)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional, inhibits anion transporters to improve dye retention)

  • Cell culture medium

  • Adherent or suspension cells

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 2-5 mM stock solution of this compound, AM in anhydrous DMSO.

    • (Optional) Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.

    • (Optional) Prepare a 250 mM stock solution of probenecid in a suitable buffer or NaOH solution.

  • Prepare Loading Buffer:

    • For a final loading concentration of 10-100 µM of this compound, AM, dilute the stock solution into HBSS or serum-free medium.

    • (Optional) Add Pluronic® F-127 to the loading buffer to a final concentration of 0.02-0.04%.

    • (Optional) Add probenecid to the loading buffer to a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with HBSS.

    • Add the loading buffer to the cells.

    • Incubate the cells at 37°C for 30-60 minutes. The optimal loading time should be determined empirically for each cell type.

  • Wash and De-esterification:

    • Remove the loading buffer.

    • Wash the cells two to three times with warm HBSS or culture medium to remove extracellular this compound, AM.

    • Incubate the cells in fresh medium for at least 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active chelator inside the cells.

  • Experimentation:

    • The cells are now ready for experiments where buffering of intracellular calcium is required.

Safe Handling and Personal Protection

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust inhalation.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or safety glasses with side shields.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Skin and Body Protection: Wear a laboratory coat.

Hygiene Measures:

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

First Aid Measures

  • Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: In case of eye contact, flush eyes with water as a precaution.

  • Ingestion: If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Consult a physician.

Accidental Release Measures (Spills)

  • Personal Precautions:

    • Ensure adequate ventilation.

    • Wear appropriate PPE as described above.

    • Avoid breathing dust or vapors.

  • Containment and Cleaning:

    • For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Place the absorbent material into a sealed, labeled container for disposal.

  • Environmental Precautions:

    • Prevent further leakage or spillage if safe to do so.

    • Do not let the product enter drains.

Disposal Procedures

As a brominated organic compound, this compound and its waste must be treated as halogenated hazardous waste.

  • Waste Segregation:

    • Collect all waste containing this compound (solid residue, contaminated consumables, and solutions) in a designated, leak-proof, and chemically compatible container.

    • Crucially, segregate this halogenated waste from non-halogenated waste streams.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name: "this compound." If other halogenated wastes are added, list all components.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of this compound waste down the drain or as regular trash.

Visualizations

Experimental_Workflow_Calcium_Buffering cluster_prep Preparation cluster_buff Buffer Formulation cluster_final Final Steps prep_bapta Prepare this compound Stock Solution calc Calculate Buffer Components prep_bapta->calc prep_ca Prepare CaCl₂ Stock Solution prep_ca->calc mix Mix Buffer Components calc->mix add_bapta Add this compound mix->add_bapta add_ca Add CaCl₂ add_bapta->add_ca adjust_ph Adjust pH add_ca->adjust_ph final_vol Adjust to Final Volume adjust_ph->final_vol verify Verify [Ca²⁺] (Optional) final_vol->verify ready Calcium Buffer Ready for Use verify->ready

Caption: Workflow for preparing calcium buffers using this compound.

Disposal_Workflow start Generation of This compound Waste collect Collect in Designated Halogenated Waste Container start->collect segregate Segregate from Non-Halogenated Waste collect->segregate label_waste Label Container Clearly: 'Hazardous Waste' 'Halogenated Organic' segregate->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end_node Proper Disposal by Licensed Facility pickup->end_node

Caption: Safe disposal workflow for this compound waste.

References

Application Notes and Protocols for Experimental Design Using 5,5'-Dibromo-BAPTA as a Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5,5'-Dibromo-BAPTA, a pivotal tool in elucidating the role of intracellular calcium (Ca²⁺) signaling in various biological processes. As a calcium chelator with a moderate affinity, this compound is instrumental in experimental designs aimed at investigating Ca²⁺-dependent mechanisms.

This compound is a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).[1] It is frequently used to buffer intracellular calcium concentrations, thereby allowing researchers to probe the involvement of calcium in cellular pathways.[2][3][4] Its key advantages include a rapid rate of calcium binding and release and a relative insensitivity to changes in intracellular pH.[3] It is particularly useful for studying Ca²⁺ mobilization and buffering without completely abrogating all calcium signaling, which could be detrimental to cell viability. This chelator is available in a membrane-impermeant salt form (e.g., tetrapotassium salt) for direct intracellular introduction, and a membrane-permeant acetoxymethyl (AM) ester form for loading into cells via incubation.

Data Presentation

The defining characteristic of a calcium chelator is its dissociation constant (Kd), which represents the concentration of Ca²⁺ at which half of the chelator molecules are bound to calcium. The moderate affinity of this compound makes it a suitable buffer for a range of physiological calcium concentrations.

Parameter Value Conditions Reference
Ca²⁺ Dissociation Constant (Kd) 3.6 µMIn the absence of Mg²⁺
Ca²⁺ Dissociation Constant (Kd) 1.6 µMIn the absence of Mg²⁺, 10 mM MOPS, 100 mM KCl, pH 7.3 at 22°C
Molecular Formula C₂₂H₁₈Br₂K₄N₂O₁₀
Molecular Weight 786.59 g/mol
Form White to off-white solid
Solubility Water soluble (salt form)
Storage 4°C

Mandatory Visualizations

Calcium Signaling Pathway

This diagram illustrates a generalized calcium signaling cascade, a fundamental cellular communication process. This compound acts by chelating the free cytosolic Ca²⁺, thereby inhibiting the downstream effects.

CalciumSignaling cluster_stimulus External Stimulus cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Stimulus Agonist GPCR GPCR/RTK Stimulus->GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca2_cyto Free Ca²⁺ IP3R->Ca2_cyto Ca2_ER Ca²⁺ Calmodulin Calmodulin Ca2_cyto->Calmodulin Binds BAPTA This compound BAPTA->Ca2_cyto Chelates CaMK CaMK Calmodulin->CaMK Activates Response Cellular Response CaMK->Response Phosphorylates

Caption: Generalized Calcium Signaling Pathway and the Point of Intervention for this compound.

Experimental Workflow

This diagram outlines a typical experimental workflow for using this compound as a control to determine if a cellular response is calcium-dependent.

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_procedure Procedure cluster_analysis Analysis CellCulture Cell Culture Control Group 1: Vehicle Control (e.g., DMSO) BAPTA_Control Group 2: this compound-AM Stimulus_Only Group 3: Stimulus Only BAPTA_Stimulus Group 4: BAPTA-AM + Stimulus PrepareReagents Prepare Reagents (Stimulus, BAPTA-AM, Vehicle) LoadCells Load Groups 2 & 4 with BAPTA-AM Incubate Incubate all groups Control->Incubate BAPTA_Control->LoadCells Stimulus_Only->Incubate BAPTA_Stimulus->LoadCells LoadCells->Incubate AddStimulus Add Stimulus to Groups 3 & 4 Incubate->AddStimulus MeasureResponse Measure Cellular Response (e.g., protein phosphorylation, gene expression) AddStimulus->MeasureResponse Compare Compare Responses MeasureResponse->Compare Conclusion Conclusion Compare->Conclusion

Caption: Experimental Workflow for Investigating Ca²⁺-Dependency Using this compound.

Experimental Protocols

Protocol 1: Loading Cells with this compound AM

This protocol describes the general procedure for loading cells with the membrane-permeant AM ester form of this compound.

Materials:

  • This compound AM

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Pluronic® F-127 (optional, aids in solubilization)

  • Balanced salt solution or cell culture medium (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Cultured cells on coverslips or in microplates

Procedure:

  • Prepare Stock Solution: Dissolve this compound AM in anhydrous DMSO to a stock concentration of 1-10 mM. If solubility is an issue, a small amount of Pluronic® F-127 can be added to the stock solution.

  • Prepare Loading Buffer: Dilute the this compound AM stock solution into a balanced salt solution or serum-free medium to the final working concentration (typically 10-100 µM). The optimal concentration should be determined empirically for each cell type and experimental condition.

  • Cell Loading: a. Remove the culture medium from the cells. b. Wash the cells once with the balanced salt solution. c. Add the loading buffer containing this compound AM to the cells. d. Incubate the cells at 37°C for 30-60 minutes. The incubation time may need optimization.

  • Wash: a. Remove the loading buffer. b. Wash the cells two to three times with the balanced salt solution or medium to remove any extracellular chelator.

  • De-esterification: Incubate the cells for an additional 30 minutes in a fresh balanced salt solution or medium to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active chelator inside the cells.

  • Experimentation: The cells are now loaded with this compound and are ready for the experiment.

Protocol 2: Experimental Design to Test for Calcium Dependency

This protocol outlines how to use this compound as a negative control to determine if a specific cellular response to a stimulus is dependent on an increase in intracellular calcium.

Objective: To determine if "Stimulus X" induces "Response Y" through a Ca²⁺-dependent pathway.

Experimental Groups:

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the BAPTA-AM and the stimulus. This group establishes the basal level of Response Y.

  • BAPTA Control: Cells loaded with this compound AM but not treated with Stimulus X. This controls for any effects of the chelator itself on Response Y.

  • Stimulus Only: Cells treated with Stimulus X alone. This measures the total effect of the stimulus on Response Y.

  • BAPTA + Stimulus: Cells loaded with this compound AM and then treated with Stimulus X.

Procedure:

  • Seed and culture cells to the desired confluency.

  • Load cells in Groups 2 and 4 with this compound AM according to Protocol 1. Treat cells in Groups 1 and 3 with a vehicle control during the loading period.

  • After loading and washing, add Stimulus X to the cells in Groups 3 and 4. Add the stimulus vehicle to Groups 1 and 2.

  • Incubate for the desired time for Response Y to occur.

  • Measure Response Y using an appropriate assay (e.g., Western blot for protein phosphorylation, qPCR for gene expression, fluorescence microscopy for morphological changes).

Interpretation of Results:

  • If Response Y is significantly reduced or absent in the "BAPTA + Stimulus" group compared to the "Stimulus Only" group, it provides strong evidence that the response is Ca²⁺-dependent.

  • If there is no significant difference in Response Y between the "BAPTA + Stimulus" and "Stimulus Only" groups, the response is likely independent of a rise in intracellular calcium.

  • The "BAPTA Control" group should show a response similar to the "Vehicle Control" group, indicating that the chelator alone does not induce the response.

Important Considerations:

  • Controls: The use of a vehicle control is crucial as the AM ester itself or its byproducts can have biological effects.

  • Extracellular vs. Intracellular Effects: The non-cell-permeant salt form of this compound can be added to the extracellular medium to rule out any effects mediated by the chelator interacting with the cell surface.

  • Cell Health: High concentrations of calcium chelators can be toxic to cells. It is important to perform viability assays to ensure that the observed effects are not due to cytotoxicity.

References

Troubleshooting & Optimization

Technical Support Center: 5,5'-Dibromo-BAPTA Cell Loading

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,5'-Dibromo-BAPTA AM for intracellular calcium chelation.

Troubleshooting Guide

This guide addresses common problems encountered during the loading of this compound AM into live cells.

ProblemPotential Cause(s)Recommended Solution(s)
Low Loading Efficiency 1. Suboptimal Concentration: The concentration of this compound AM may be too low for your cell type. 2. Inadequate Incubation Time: The incubation period may be too short for sufficient dye uptake. 3. Poor Solubility of AM Ester: The AM ester may not be fully dissolved in the loading buffer. 4. Presence of Serum: Serum in the loading medium can contain esterases that cleave the AM ester extracellularly.[1]1. Optimize Concentration: Titrate the concentration of this compound AM, typically in the range of 1-20 µM.[2] 2. Optimize Incubation Time: Increase the incubation time, generally between 30 to 60 minutes.[2] 3. Use a Dispersing Agent: Use Pluronic® F-127 (typically at 0.02-0.04%) to aid in the solubilization of the AM ester.[3][4] 4. Use Serum-Free Medium: Perform the loading in serum-free medium.
High Background Signal 1. Extracellular AM Ester: Incomplete removal of the extracellular this compound AM after loading. 2. Hydrolysis of AM Ester in Medium: The AM ester can hydrolyze in the aqueous loading buffer.1. Thorough Washing: Wash the cells multiple times (2-3 times) with fresh, warm, serum-free medium after loading. 2. Prepare Fresh Working Solution: Always prepare the loading solution immediately before use. Do not store aqueous solutions of the AM ester.
Cell Death or Cytotoxicity 1. High Concentration of Chelator: Excessive intracellular concentrations of BAPTA can be toxic. 2. Byproducts of AM Ester Hydrolysis: The hydrolysis of the AM ester releases formaldehyde and acetic acid, which can be toxic to cells. 3. DMSO Toxicity: The concentration of DMSO used to dissolve the AM ester may be too high.1. Use the Lowest Effective Concentration: Determine the minimal concentration of this compound AM that achieves the desired calcium buffering. 2. Allow for Recovery: After loading, incubate the cells in fresh medium to allow them to recover before starting the experiment. 3. Minimize DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%).
Inconsistent Results 1. Uneven Dye Loading: Variability in loading efficiency between cells or experiments. 2. Cell Health: Poor cell health can affect dye loading and retention. 3. Repeated Freeze-Thaw Cycles of Stock Solution: This can lead to degradation of the AM ester.1. Ensure Homogeneous Mixing: Gently agitate the cells during loading to ensure even exposure to the dye. 2. Use Healthy, Actively Dividing Cells: Ensure your cells are in a healthy state before loading. 3. Aliquot Stock Solutions: Prepare single-use aliquots of the this compound AM stock solution in anhydrous DMSO to avoid repeated freeze-thaw cycles.
Compartmentalization 1. Accumulation in Organelles: AM esters and their hydrolyzed products can accumulate in mitochondria or other organelles, especially at higher temperatures.1. Lower Loading Temperature: Incubating cells at room temperature instead of 37°C can reduce dye compartmentalization.
Indicator Leakage 1. Extrusion by Organic Anion Transporters: The active form of the chelator can be pumped out of the cell.1. Use Anion Transporter Inhibitors: Reagents like probenecid (typically 1-2.5 mM) can be added to the loading and wash buffers to reduce leakage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a calcium chelator, a molecule that binds to calcium ions. It is often used in its acetoxymethyl (AM) ester form, which is cell-permeant, to control and buffer the concentration of intracellular calcium. This allows researchers to investigate the role of calcium in various cellular processes.

Q2: How does the AM ester form of this compound get into cells?

A2: The AM ester groups make the molecule more lipophilic, allowing it to passively cross the cell membrane. Once inside the cell, intracellular esterases cleave off the AM groups, trapping the now active, membrane-impermeant form of this compound in the cytoplasm.

Q3: What is the optimal concentration of this compound AM for cell loading?

A3: The optimal concentration can vary depending on the cell type and experimental conditions. A typical starting range is 1-20 µM. It is crucial to perform a concentration-response experiment to determine the lowest effective concentration that provides sufficient calcium buffering without causing cytotoxicity.

Q4: What is the recommended solvent for making a stock solution of this compound AM?

A4: High-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound AM.

Q5: Can I store the diluted working solution of this compound AM?

A5: It is not recommended to store aqueous solutions of AM esters. These compounds are susceptible to hydrolysis in aqueous environments. You should always prepare the working solution fresh before each experiment.

Q6: Why are my cells dying after loading with this compound AM?

A6: Cell death can be caused by several factors, including high concentrations of the chelator, toxic byproducts from AM ester hydrolysis (formaldehyde and acetic acid), or high concentrations of DMSO. It is important to use the lowest effective concentration of the chelator and to keep the final DMSO concentration below 0.5%.

Q7: I am observing a precipitate when I dilute my DMSO stock solution into my aqueous buffer. What should I do?

A7: Precipitation is often due to the low aqueous solubility of the AM ester. To avoid this, add the DMSO stock solution drop-by-drop to the vigorously vortexing or stirring buffer. Using a dispersing agent like Pluronic® F-127 can also help.

Experimental Protocols

Detailed Methodology for Cell Loading with this compound AM

This is a generalized protocol that may require optimization for specific cell types and experimental conditions.

Materials:

  • This compound, AM ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127

  • Serum-free cell culture medium or a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Probenecid (optional)

Stock Solution Preparation:

  • Allow the vial of this compound AM to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO.

  • If using, prepare a 10% (w/v) stock solution of Pluronic® F-127 in distilled water.

  • If using, prepare a 250 mM stock solution of probenecid in a suitable solvent.

Loading Protocol:

  • Culture your cells to the desired confluency on a suitable culture plate or coverslip.

  • Prepare the loading buffer by diluting the this compound AM stock solution into serum-free medium to the desired final concentration (e.g., 1-20 µM).

  • To aid in solubilization, the this compound AM/DMSO solution can be mixed with an equal volume of 20% Pluronic® F-127 before being diluted in the loading buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.

  • If using probenecid to prevent leakage, add it to the loading buffer at a final concentration of 1-2.5 mM.

  • Remove the culture medium from the cells and replace it with the loading buffer.

  • Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light. Incubation at room temperature may reduce compartmentalization.

  • After incubation, wash the cells 2-3 times with warm, serum-free medium (containing probenecid if used in the loading step) to remove any extracellular chelator.

  • The cells are now loaded with this compound and are ready for your experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Cell Loading cluster_post_loading Post-Loading prep_stock Prepare Stock Solutions (this compound AM in DMSO, Pluronic F-127, Probenecid) prep_loading Prepare Loading Buffer (Dilute stocks in serum-free medium) prep_stock->prep_loading add_loading_buffer Add Loading Buffer to Cells prep_loading->add_loading_buffer culture_cells Culture Cells culture_cells->add_loading_buffer incubate Incubate (30-60 min) add_loading_buffer->incubate wash_cells Wash Cells (2-3x) with fresh medium incubate->wash_cells ready Cells Ready for Experiment wash_cells->ready

Caption: Experimental workflow for loading cells with this compound AM.

sting_pathway cluster_activation STING Activation cluster_calcium Calcium Signaling cluster_downstream Downstream Signaling ligand STING Agonist (e.g., DMXAA) sting STING (ER Resident) ligand->sting ca_release Ca2+ Release from ER sting->ca_release triggers tbk1 TBK1 Phosphorylation ca_release->tbk1 required for bapta This compound (Intracellular Chelator) bapta->ca_release inhibits irf3 IRF3 Phosphorylation tbk1->irf3 gene_expression Gene Expression (e.g., Interferon-beta) irf3->gene_expression

Caption: Role of calcium in STING signaling and its inhibition by this compound.

References

How to optimize 5,5'-Dibromo-bapta concentration for minimal cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of 5,5'-Dibromo-BAPTA, focusing on minimizing cytotoxicity while achieving effective intracellular calcium chelation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a chelator of calcium ions.[1][2] Its acetoxymethyl (AM) ester form, this compound-AM, is cell-permeant, allowing it to be loaded into cells. Once inside, cellular esterases cleave the AM group, trapping the active this compound intracellularly, where it can buffer or reduce the concentration of free calcium ions. This makes it a valuable tool for studying the role of intracellular calcium in various signaling pathways.

Q2: What is the recommended starting concentration for this compound-AM in cell-based experiments?

A2: Based on studies using the parent compound BAPTA-AM, a starting concentration range of 1-10 µM is recommended for initial experiments. The effective concentration for calcium chelation can vary depending on the cell type and the specific experimental goals. For significant buffering of calcium transients, concentrations up to 30 µM have been used with BAPTA-AM. However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q3: What are the potential cytotoxic effects of this compound-AM?

A3: High concentrations of BAPTA-AM, the parent compound of this compound-AM, have been shown to induce delayed necrotic cell death in primary neuronal cultures at concentrations between 3-10 µM when exposed for 24-48 hours.[3] It is therefore essential to carefully titrate the concentration to find a balance between effective calcium chelation and minimal cytotoxicity.

Q4: How can I determine the optimal, non-toxic concentration of this compound-AM for my experiments?

A4: A systematic approach involving a dose-response analysis is recommended. This involves treating your cells with a range of this compound-AM concentrations and then assessing cell viability using a quantitative cytotoxicity assay, such as the MTT or LDH assay. Concurrently, the efficacy of calcium chelation should be measured at these concentrations. The optimal concentration will be the one that provides sufficient calcium buffering with the lowest impact on cell viability.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
High cell death observed after loading with this compound-AM. The concentration of this compound-AM is too high.Perform a dose-response experiment to determine the IC50 value and select a concentration well below this value that still provides adequate calcium chelation. Reduce the incubation time with the chelator.
The cell line is particularly sensitive to the chelator or the DMSO solvent.Test a lower range of concentrations. Ensure the final DMSO concentration is below 0.5%. Include a DMSO-only control.
Ineffective calcium chelation at non-toxic concentrations. The concentration of this compound-AM is too low.Gradually increase the concentration while monitoring cytotoxicity. Ensure proper loading by following the recommended protocol, including appropriate incubation time and temperature.
Incomplete hydrolysis of the AM ester.Allow sufficient incubation time for cellular esterases to cleave the AM group. Ensure the cell culture is healthy and metabolically active.
Variability in experimental results. Inconsistent loading of this compound-AM.Ensure a homogenous solution of the chelator in the loading buffer. Mix gently before adding to the cells. Maintain consistent incubation times and temperatures across experiments.
Cell density is not uniform.Ensure even seeding of cells in multi-well plates.

Quantitative Data Summary

The following table summarizes key quantitative data gathered from literature on BAPTA-AM, the parent compound of this compound. This data can serve as a starting point for optimizing experiments with the 5,5'-dibromo derivative.

ParameterValueCell Type/ConditionReference
Effective Concentration for Ca2+ Chelation 1 µMNeuroblastoma x glioma hybrid cells (reduced amplitude of K+-induced Ca2+ transients by ~50%)[4]
3 µMNeuroblastoma x glioma hybrid cells (reduced ionomycin-induced Ca2+ overload)[4]
30 µMNeuroblastoma x glioma hybrid cells (almost complete inhibition of K+-induced Ca2+ transients)
Cytotoxic Concentration 3-10 µMPrimary mouse cortical cultures (induced delayed necrosis after 24-48h)
IC50 Value (Example from MTT assay protocol) Varies by compound and cell lineAdherent cells

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound-AM using an MTT Cytotoxicity Assay

This protocol outlines the steps to determine the concentration of this compound-AM that effectively chelates intracellular calcium with minimal impact on cell viability.

Materials:

  • This compound-AM

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound-AM in DMSO. From this stock, prepare a series of dilutions in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared dilutions of this compound-AM to the respective wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound-AM concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

Experimental Workflow for Optimizing this compound Concentration

G cluster_exp Experiment cluster_results Results & Optimization prep_cells Prepare and Seed Cells treat Treat Cells with BAPTA-AM (Dose-Response and Controls) prep_cells->treat prep_bapta Prepare Serial Dilutions of This compound-AM prep_bapta->treat incubate Incubate for a Defined Period (e.g., 24h, 48h) treat->incubate cytotoxicity Assess Cytotoxicity (e.g., MTT or LDH Assay) incubate->cytotoxicity ca_chelation Measure Calcium Chelation Efficacy (e.g., Calcium Imaging) incubate->ca_chelation plot_data Plot Dose-Response Curves (Viability vs. Concentration) cytotoxicity->plot_data det_optimal Determine Optimal Concentration (Max Chelation, Min Cytotoxicity) ca_chelation->det_optimal det_ic50 Determine IC50 Value plot_data->det_ic50 det_ic50->det_optimal

Caption: Workflow for determining the optimal concentration of this compound-AM.

Signaling Pathway: Calcium-Dependent Cell Death

G bapta High Concentration This compound-AM ca_depletion Excessive Intracellular Ca2+ Depletion bapta->ca_depletion er_stress Endoplasmic Reticulum Stress ca_depletion->er_stress mito_dysfunction Mitochondrial Dysfunction ca_depletion->mito_dysfunction cell_death Necrotic Cell Death er_stress->cell_death mito_dysfunction->cell_death

Caption: Potential pathway of cytotoxicity induced by high concentrations of this compound-AM.

References

Technical Support Center: 5,5'-Dibromo-BAPTA Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 5,5'-Dibromo-BAPTA in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a calcium chelator, a molecule that specifically binds to calcium ions (Ca²⁺).[1][2][3] It is frequently used in biological research to control and measure intracellular calcium concentrations, which is crucial for studying a wide array of cellular processes, including signal transduction, neurotransmission, and muscle contraction.[4][5] It is available in two main forms: a membrane-impermeant salt form (e.g., tetrapotassium salt) for direct injection into cells or for use in calcium buffers, and a membrane-permeant acetoxymethyl (AM) ester form for loading into live cells.

Q2: What is the difference between the salt form and the AM ester form of this compound?

The primary difference lies in their cell permeability. The salt form (e.g., this compound, tetrapotassium salt) is a charged molecule that cannot passively cross the cell membrane. It is typically introduced into cells via microinjection or used to create calcium buffers with a defined Ca²⁺ concentration.

The AM ester form (this compound, AM) is a modified, uncharged version of the molecule that can readily diffuse across the cell membrane into the cytoplasm. Once inside the cell, intracellular enzymes called esterases cleave off the AM ester groups, trapping the now-charged and active this compound inside the cell where it can chelate calcium.

Q3: What is the calcium dissociation constant (Kd) of this compound and why is it important?

The dissociation constant (Kd) is a measure of the affinity of a chelator for its ion. For this compound, the Kd for Ca²⁺ is in the micromolar range, indicating an intermediate affinity. This property makes it particularly useful for studying calcium signals that involve relatively large changes in calcium concentration. The choice of a calcium chelator with an appropriate Kd is critical for accurately buffering and measuring calcium levels within the physiological range of interest.

Troubleshooting Guide

Loading Issues with this compound, AM

Q4: My cells are not loading efficiently with this compound, AM. What could be the problem?

Several factors can contribute to poor loading of AM esters:

  • Improper Stock Solution Preparation: this compound, AM is susceptible to hydrolysis in the presence of water. Ensure your stock solution is prepared in high-quality, anhydrous dimethyl sulfoxide (DMSO). It is recommended to prepare fresh stock solutions, but if stored, they should be aliquoted in small volumes and kept at -20°C, protected from light and moisture.

  • Precipitation upon Dilution: The AM ester is poorly soluble in aqueous solutions. When diluting the DMSO stock into your aqueous loading buffer, add the stock solution drop-wise while vortexing or stirring vigorously to prevent precipitation.

  • Use of a Dispersing Agent: To improve solubility and facilitate loading, a non-ionic detergent like Pluronic® F-127 can be used. Typically, a final concentration of 0.02-0.04% is recommended.

  • Incomplete Hydrolysis: Once inside the cell, the AM ester must be cleaved by intracellular esterases to become active. In some cell types, esterase activity might be low, leading to incomplete hydrolysis. You can try extending the incubation time or slightly increasing the loading temperature (e.g., from room temperature to 37°C), but be mindful of potential compartmentalization at higher temperatures.

  • Dye Extrusion: Some cell types actively pump out fluorescent dyes and chelators. The use of an anion-exchange protein inhibitor like probenecid can help to reduce this extrusion.

Q5: I am observing high background fluorescence or non-specific staining. How can I reduce this?

  • Incomplete Washing: Ensure that you thoroughly wash the cells with fresh, dye-free buffer after the loading period to remove any extracellular or non-hydrolyzed AM ester.

  • Compartmentalization: AM esters can sometimes accumulate in organelles like mitochondria, leading to non-cytosolic signals. To minimize this, consider loading cells at room temperature instead of 37°C.

  • Optimize Dye Concentration: Use the lowest effective concentration of this compound, AM. High concentrations can lead to increased background and potential cytotoxicity. A typical starting concentration is in the range of 1-10 µM.

Experimental Artifacts and Cell Health

Q6: Is this compound toxic to cells?

Like many intracellular probes, high concentrations of this compound, AM can be cytotoxic. It is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental duration through a dose-response curve. Potential cytotoxic effects can include impacts on mitochondrial function and the induction of apoptosis.

Q7: Can this compound cause phototoxicity?

While this compound itself is not a fluorescent dye, the intense excitation light used in fluorescence microscopy can still induce phototoxicity in labeled cells, especially in the presence of other fluorescent indicators. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time required to obtain a good signal-to-noise ratio.

Q8: I am observing unexpected changes in cellular physiology, such as altered mitochondrial distribution. Could this be caused by this compound?

Yes, some studies have reported that BAPTA and its derivatives can have effects on cellular processes independent of their calcium-chelating activity. For example, BAPTA has been shown to affect mitochondrial distribution and shape. It is important to perform appropriate control experiments, such as using a structurally similar but non-chelating analog, to distinguish between calcium-dependent and off-target effects.

Data Presentation

PropertyValueReference
Common Name This compound
Form Tetrapotassium Salt
Molecular Weight ~786.59 g/mol
Calcium Kd (no Mg²⁺) ~1.6 - 3.6 µM
Solubility Water
Storage 4°C
PropertyValueReference
Common Name This compound, AM
Form Acetoxymethyl Ester
Molecular Weight ~922 g/mol
Solubility DMSO
Storage -20°C, desiccated, protected from light

Experimental Protocols

Protocol: Loading Cells with this compound, AM

This is a general protocol that may require optimization for your specific cell type and experimental conditions.

Materials:

  • This compound, AM

  • Anhydrous DMSO

  • Pluronic® F-127 (20% stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional)

  • Cells grown on coverslips or in a multi-well plate

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-5 mM stock solution of this compound, AM in anhydrous DMSO.

    • If using, warm the 20% Pluronic® F-127 stock solution to room temperature.

  • Prepare Loading Solution:

    • For a final loading concentration of 5 µM, dilute the this compound, AM stock solution into your physiological buffer.

    • To aid in solubilization, you can pre-mix the this compound, AM stock with an equal volume of 20% Pluronic® F-127 before diluting in the buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.

    • If using probenecid to prevent dye extrusion, add it to the loading solution at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Remove the cell culture medium and wash the cells once with the physiological buffer.

    • Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. Note: Incubation at 37°C may increase compartmentalization in organelles.

  • Washing:

    • Remove the loading solution and wash the cells 2-3 times with fresh, warm physiological buffer to remove any extracellular chelator.

  • De-esterification:

    • Incubate the cells in the physiological buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Experiment:

    • The cells are now loaded with this compound and are ready for your experiment.

Visualizations

Signaling Pathway Diagram

G_Protein_Coupled_Receptor_Signaling cluster_ER ER Lumen Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G Protein (Gq) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca_Cytosol Cytosolic Ca²⁺ ER->Ca_Cytosol Release Ca_ER Ca²⁺ Ca_Cytosol->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets BAPTA This compound BAPTA->Ca_Cytosol Chelates

Caption: GPCR signaling pathway leading to intracellular calcium release and the inhibitory role of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start prep_cells Prepare Cells (e.g., culture on coverslips) start->prep_cells prep_reagents Prepare Reagents (BAPTA-AM stock, loading buffer) start->prep_reagents load_cells Load Cells with This compound, AM prep_cells->load_cells prep_reagents->load_cells wash_cells Wash Cells to Remove Excess Chelator load_cells->wash_cells troubleshoot1 Troubleshooting: Poor Loading load_cells->troubleshoot1 deesterification Allow for De-esterification wash_cells->deesterification stimulate_cells Stimulate Cells (e.g., with agonist) deesterification->stimulate_cells measure_ca Measure Intracellular Ca²⁺ (e.g., with fluorescent indicator) stimulate_cells->measure_ca analyze_data Analyze Data measure_ca->analyze_data troubleshoot2 Troubleshooting: Cell Death/Artifacts measure_ca->troubleshoot2 end End analyze_data->end troubleshoot1->prep_reagents Optimize Reagents troubleshoot1->load_cells Optimize Loading Conditions troubleshoot2->prep_cells Check Cell Health troubleshoot2->load_cells Optimize Chelator Concentration

Caption: A typical experimental workflow for using this compound, AM to study intracellular calcium signaling.

References

Improving the signal-to-noise ratio with 5,5'-Dibromo-bapta

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5,5'-Dibromo-BAPTA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound in experimental settings, particularly in the context of modulating intracellular calcium signals.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No discernible effect on intracellular calcium transients after loading with this compound AM. 1. Incomplete hydrolysis of the AM ester: Cellular esterases may not be sufficiently active to cleave the acetoxymethyl (AM) ester groups, preventing this compound from becoming an active chelator. 2. Low loading concentration: The concentration of this compound AM may be too low to effectively buffer intracellular calcium changes. 3. Dye extrusion: Some cell types actively pump out the de-esterified chelator.1. Increase the incubation time or temperature (up to 37°C) to promote enzymatic activity. However, be aware that higher temperatures can lead to dye compartmentalization in organelles.[1] 2. Optimize the loading concentration by performing a dose-response experiment. Typical concentrations for BAPTA AM esters range from 1 µM to 30 µM.[2] 3. Co-incubate with an organic anion transport inhibitor like probenecid (typically 1-2.5 mM).
The physiological calcium signal (e.g., from agonist stimulation) is completely abolished. 1. Excessive buffering capacity: The intracellular concentration of this compound is too high, chelating all available free calcium and preventing any measurable signal.[2]1. Reduce the loading concentration of this compound AM. 2. Decrease the incubation time to reduce the final intracellular concentration.
Spontaneous, rhythmic calcium spikes are observed after loading with this compound AM. 1. Chelator-induced calcium oscillations: BAPTA-based compounds, including fluorescent indicators and non-fluorescent buffers, have been shown to induce spontaneous calcium spikes in some cell types, such as neurons in the suprachiasmatic nucleus.[3][4] This is thought to be due to the chelating effect of the dye itself.1. Be aware that this may be an artifact of the experimental manipulation. 2. Reduce the concentration of this compound AM to the minimum required to achieve the desired buffering effect. 3. If possible, use a structurally different calcium chelator to confirm that the observed effect is not specific to BAPTA-based compounds.
High background fluorescence or poor signal-to-noise ratio in co-loading experiments with a fluorescent indicator. 1. Suboptimal concentration ratio: The relative concentrations of this compound and the fluorescent indicator may not be optimal. 2. Cell health issues: High concentrations of the AM ester or prolonged incubation can be toxic to cells, leading to increased background fluorescence.1. Empirically determine the optimal concentrations of both the fluorescent indicator and this compound. Start with a low concentration of this compound and titrate upwards. 2. Reduce the loading concentrations and/or incubation times. Ensure the use of high-quality, anhydrous DMSO for preparing stock solutions. The inclusion of Pluronic® F-127 can aid in dye solubilization and reduce the required concentration.
Difficulty loading cells with the salt form of this compound. 1. Membrane impermeability: The salt form of this compound is not membrane-permeant and requires invasive loading techniques.1. Use microinjection, patch pipette infusion, or electroporation to introduce the salt form directly into the cytoplasm.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a calcium chelator that belongs to the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family. Its primary function is to act as a calcium buffer, allowing for the control of cytosolic calcium concentrations. It has an intermediate affinity for calcium, making it suitable for studying processes like calcium mobilization, spatial buffering, and calcium shuttling within cells.

Q2: How does this compound help in improving the signal-to-noise ratio in calcium imaging experiments?

A2: While not a direct enhancer of fluorescence, this compound can indirectly improve the signal-to-noise ratio in specific contexts. By buffering resting and low-level calcium fluctuations, it can provide a more stable baseline. This can make smaller, evoked calcium signals more distinguishable from background noise. However, it's crucial to understand that this comes at the cost of altering the natural calcium dynamics, as it will also buffer the signal of interest to some extent.

Q3: What is the difference between the AM ester and the salt form of this compound?

A3: The key difference lies in their cell permeability. The acetoxymethyl (AM) ester form is membrane-permeant and can be loaded into cells by incubation. Once inside the cell, cellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of this compound in the cytoplasm. The salt form (e.g., tetrapotassium salt) is membrane-impermeant and must be loaded into cells using invasive techniques like microinjection or a patch pipette.

Q4: What are the key chemical and physical properties of this compound?

A4: The following table summarizes the key properties of this compound.

PropertyValueReference(s)
Molecular Formula C₂₂H₂₂Br₂N₂O₁₀Santa Cruz Biotechnology
Molecular Weight 634.23 g/mol Santa Cruz Biotechnology
Kd for Ca²⁺ (no Mg²⁺) ~1.6 - 3.6 µMThermo Fisher Scientific, Biotium
Form White to off-white solidBiotium
Solubility Soluble in water (salt form)Biotium

Q5: At what concentration should I use this compound AM?

A5: The optimal concentration is highly dependent on the cell type and the specific experimental goals. A typical starting range for BAPTA AM esters is 1-10 µM, but concentrations up to 100 µM have been reported. It is strongly recommended to perform a concentration-response experiment to determine the lowest effective concentration that achieves the desired buffering without causing toxicity or completely abolishing the physiological signal.

Experimental Protocols

Detailed Protocol for Co-loading Cells with a Fluorescent Calcium Indicator and this compound AM

This protocol provides a general framework for co-loading adherent cells with a fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM) and this compound AM. Optimization of concentrations and incubation times for your specific cell type is essential.

Materials:

  • This compound, AM ester

  • Fluorescent Calcium Indicator, AM ester (e.g., Fura-2 AM, Fluo-4 AM)

  • Anhydrous DMSO

  • Pluronic® F-127 (20% solution in DMSO)

  • HEPES-buffered saline (HBS) or other appropriate physiological buffer

  • Probenecid (optional)

  • Adherent cells cultured on coverslips or in imaging plates

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-5 mM stock solution of the fluorescent calcium indicator AM ester in anhydrous DMSO.

    • Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO.

    • Note: It is recommended to prepare fresh stock solutions for each experiment.

  • Prepare Loading Buffer:

    • For each mL of HBS, add the desired volume of the fluorescent indicator stock solution and the this compound stock solution. Start with final concentrations of 1-5 µM for the fluorescent indicator and 5-10 µM for this compound AM.

    • Add Pluronic® F-127 to the loading buffer to a final concentration of 0.02-0.04% to aid in dye solubilization.

    • If using, add probenecid to the loading buffer to a final concentration of 1-2.5 mM to inhibit dye extrusion.

    • Vortex the loading buffer thoroughly.

  • Cell Loading:

    • Remove the cell culture medium from the cells.

    • Wash the cells once with HBS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. Note: Incubation at 37°C may increase dye compartmentalization into organelles.

  • Wash and De-esterification:

    • Remove the loading buffer.

    • Wash the cells 2-3 times with HBS (containing probenecid, if used during loading) to remove extracellular dye.

    • Add fresh HBS (with probenecid, if applicable) and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM esters.

  • Imaging:

    • Proceed with your calcium imaging experiment according to the specifications of your fluorescent indicator and imaging system.

Visualizations

Signaling Pathway: Phospholipase C Cascade

G cluster_ER ER Lumen GPCR GPCR Gq Gq Protein GPCR->Gq Agonist Binding PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca_cyto Cytosolic Ca²⁺ Increase ER->Ca_cyto Ca²⁺ Release Ca_ER Ca²⁺ Ca_cyto->PKC Activates Downstream Downstream Cellular Responses Ca_cyto->Downstream PKC->Downstream BAPTA This compound (Buffer) BAPTA->Ca_cyto Buffers

Caption: PLC signaling pathway leading to intracellular calcium release.

Experimental Workflow: Co-loading Protocol

G Start Start: Adherent Cells Prep_Stocks Prepare 1-5 mM Stock Solutions (Indicator AM & BAPTA AM) in Anhydrous DMSO Start->Prep_Stocks Wash1 Wash Cells with HBS Start->Wash1 Prep_Buffer Prepare Loading Buffer in HBS with Pluronic® F-127 (Optional: Probenecid) Prep_Stocks->Prep_Buffer Load Incubate with Loading Buffer (30-60 min, RT or 37°C) Prep_Buffer->Load Wash1->Load Wash2 Wash Cells 2-3x with HBS Load->Wash2 Deesterify Incubate in HBS (30 min, RT) for De-esterification Wash2->Deesterify Image Perform Calcium Imaging Deesterify->Image

Caption: Experimental workflow for co-loading cells with a fluorescent indicator and this compound AM.

References

Technical Support Center: Preventing Phototoxicity When Using 5,5'-Dibromo-BAPTA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent phototoxicity during experiments involving the calcium chelator 5,5'-Dibromo-BAPTA. While this compound itself is not a fluorescent dye, it is often used in experiments that involve fluorescence microscopy to monitor intracellular calcium levels with fluorescent indicators. Phototoxicity in such experiments is a critical issue that can compromise cell health and lead to unreliable data.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, with potential causes and recommended solutions.

Issue 1: Rapid Cell Death or Morphological Changes During Imaging

Symptoms:

  • Cells exhibit blebbing, rounding up, or detachment from the substrate during or shortly after imaging.

  • Rapid loss of cell viability observed through co-staining with cell death markers.

Potential CauseRecommended Solution
High Excitation Light Intensity Reduce the laser power or lamp intensity to the minimum level required for an adequate signal-to-noise ratio.[1][2]
Prolonged Exposure Times Decrease the exposure time per frame. If the signal is too weak, consider using a more sensitive detector or a brighter fluorescent indicator.[1]
Frequent Image Acquisition Increase the time interval between successive images in a time-lapse experiment to reduce the cumulative light dose.[1][3]
Use of High-Energy Light If possible, switch to a fluorescent indicator that is excited by longer, lower-energy wavelengths (e.g., red or far-red).
Issue 2: Altered Cellular Physiology or Experimental Artifacts

Symptoms:

  • Inhibition of normal cellular processes like mitosis or migration.

  • Unexpected changes in calcium signaling patterns that are not consistent with known biology.

  • Gradual decrease in fluorescence signal not attributable to photobleaching alone.

Potential CauseRecommended Solution
Sublethal Phototoxicity Implement a phototoxicity control experiment (see Experimental Protocols). Reduce the total light dose by imaging less frequently or for a shorter duration.
Reactive Oxygen Species (ROS) Generation Supplement the imaging medium with antioxidants like Trolox or N-acetylcysteine to quench ROS.
Dye Overloading Reduce the concentration of the fluorescent calcium indicator to the lowest effective concentration.
Issue 3: Poor Signal-to-Noise Ratio Leading to Increased Light Exposure

Symptoms:

  • Weak fluorescent signal requiring high laser power or long exposure times, thus increasing the risk of phototoxicity.

  • High background fluorescence obscuring the signal from the calcium indicator.

Potential CauseRecommended Solution
Suboptimal Dye Choice Select a brighter, more photostable fluorescent indicator. For example, Fluo-4 is brighter than Fluo-3 at lower concentrations, reducing phototoxicity.
Inefficient Dye Loading Optimize the loading protocol for the AM ester of the fluorescent indicator. Ensure proper de-esterification by intracellular esterases.
Autofluorescence Use a phenol red-free imaging medium. Use imaging dishes with low-autofluorescence glass or plastic bottoms.
Excess Extracellular Dye Thoroughly wash cells with fresh imaging medium after loading to remove any residual extracellular dye.

Frequently Asked Questions (FAQs)

Q1: Is this compound itself phototoxic?

A1: this compound is a calcium chelator and is not fluorescent, so it does not directly absorb light in the visible spectrum to the same extent as fluorescent dyes and is not considered to be inherently phototoxic. However, phototoxicity issues can arise in experiments where it is used alongside fluorescent calcium indicators that are excited by a light source for imaging. The primary source of phototoxicity in these experiments is the fluorescent dye.

Q2: How does phototoxicity occur in fluorescence microscopy?

A2: Phototoxicity occurs when the light used to excite a fluorophore interacts with the fluorophore and surrounding molecules, leading to the generation of reactive oxygen species (ROS). These ROS can damage cellular components such as DNA, proteins, and lipids, leading to altered cell physiology and eventually cell death.

Q3: What are the first steps to take to minimize phototoxicity?

A3: The most critical first step is to reduce the total light dose delivered to your cells. This can be achieved by:

  • Reducing excitation light intensity: Lower the laser power or lamp output.

  • Minimizing exposure time: Use the shortest possible exposure time.

  • Decreasing imaging frequency: Increase the time between image acquisitions in time-lapse experiments.

Q4: Can I use antioxidants to prevent phototoxicity?

A4: Yes, supplementing the imaging medium with antioxidants can help to quench the reactive oxygen species (ROS) that are a primary cause of phototoxicity. Commonly used antioxidants include Trolox and N-acetylcysteine.

Q5: Are there less phototoxic alternatives to common calcium indicators?

A5: Yes, newer generations of fluorescent calcium indicators are often brighter and more photostable, allowing for the use of lower concentrations and lower excitation light levels. Indicators excited by longer wavelengths (red or far-red) are also generally less phototoxic because lower-energy light is less damaging to cells.

Experimental Protocols

Protocol 1: Phototoxicity Control Experiment

This protocol is designed to determine if the imaging conditions themselves are affecting cell health.

  • Cell Seeding: Seed cells on an appropriate imaging plate or dish and allow them to adhere and grow for 24 hours.

  • Experimental Groups: Prepare the following four groups of cells:

    • Group A (No Dye, No Imaging): Cells in imaging medium.

    • Group B (Dye, No Imaging): Cells loaded with the fluorescent calcium indicator but not imaged.

    • Group C (Dye, Imaging): Cells loaded with the fluorescent indicator and subjected to the planned imaging protocol.

    • Group D (No Dye, Imaging): Cells in imaging medium subjected to the same imaging protocol as Group C.

  • Loading: Load Groups B and C with the fluorescent calcium indicator according to your standard protocol.

  • Imaging: Image Group C and D using the exact same settings (laser power, exposure time, duration, and frequency) as your planned experiment.

  • Analysis: After the imaging period, assess the health of all four groups using a viability assay (e.g., Trypan Blue, Propidium Iodide, or a commercial viability kit).

  • Interpretation:

    • If Group C shows significantly lower viability than Groups A, B, and D, your imaging conditions are likely phototoxic.

    • If Group B shows lower viability than Group A, the dye itself may have some toxicity.

    • If Group D shows lower viability than Group A, the light exposure alone is causing damage.

Protocol 2: AM Ester Dye Loading for Fluorescent Calcium Indicators

This protocol provides a general guideline for loading cells with acetoxymethyl (AM) ester forms of fluorescent calcium indicators. Optimization may be required for different cell types and indicators.

  • Prepare Stock Solution: Dissolve the AM ester of the fluorescent calcium indicator in anhydrous DMSO to make a 1-10 mM stock solution.

  • Prepare Loading Solution: Dilute the stock solution in a serum-free medium or a physiological buffer (like HBSS) to a final working concentration (typically 1-10 µM). To aid in dye solubilization and reduce compartmentalization, Pluronic F-127 (at a final concentration of 0.01-0.02%) can be added to the loading solution.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Add the loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically.

  • Washing:

    • Remove the loading solution.

    • Wash the cells 2-3 times with a warm physiological buffer or complete culture medium to remove any extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes in a physiological buffer or complete culture medium to allow for the complete de-esterification of the dye by intracellular esterases, which traps the dye inside the cells.

  • Imaging: The cells are now ready for imaging. Perform imaging in a physiological buffer to maintain cell health.

Visualizations

Signaling Pathway: Mechanism of Phototoxicity

Phototoxicity_Pathway cluster_light Light-Induced Events cluster_ros ROS Generation cluster_damage Cellular Damage ExcitationLight Excitation Light Fluorophore_Ground Fluorophore (Ground State) ExcitationLight->Fluorophore_Ground Absorption Fluorophore_Excited Fluorophore (Excited State) Fluorescence Fluorescence Fluorophore_Excited->Fluorescence Emission Oxygen Molecular Oxygen (O2) Fluorophore_Excited->Oxygen Energy Transfer Fluorophore_Excited->Oxygen ROS Reactive Oxygen Species (ROS) CellularComponents Cellular Components (DNA, Proteins, Lipids) ROS->CellularComponents Oxidation ROS->CellularComponents DamagedComponents Damaged Components CellDeath Altered Physiology & Cell Death DamagedComponents->CellDeath

Caption: Mechanism of phototoxicity via reactive oxygen species (ROS) generation.

Experimental Workflow: Phototoxicity Control

Phototoxicity_Control_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Imaging cluster_analysis Analysis SeedCells Seed Cells GroupA Group A (No Dye, No Imaging) SeedCells->GroupA GroupB Group B (Dye, No Imaging) SeedCells->GroupB GroupC Group C (Dye, Imaging) SeedCells->GroupC GroupD Group D (No Dye, Imaging) SeedCells->GroupD AssessViability Assess Cell Viability GroupA->AssessViability LoadDye Load Fluorescent Dye GroupB->LoadDye GroupB->AssessViability GroupC->LoadDye Image Perform Imaging Protocol GroupC->Image GroupD->Image Image->AssessViability CompareResults Compare Viability Across Groups AssessViability->CompareResults

Caption: Workflow for a phototoxicity control experiment.

References

5,5'-Dibromo-bapta stability issues and degradation prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5,5'-Dibromo-BAPTA and best practices for preventing its degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a calcium chelator used to control and measure intracellular and extracellular calcium concentrations.[1][2][3][4][5] It is a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and is valued for its selectivity for Ca²⁺ over Mg²⁺ and its relative insensitivity to pH changes in biological systems. It is available in two primary forms: a membrane-impermeant salt (e.g., tetrapotassium salt) for direct injection or use in cell-free assays, and a membrane-permeant acetoxymethyl (AM) ester form for loading into live cells.

Q2: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the integrity of this compound. The recommended conditions vary depending on the form of the compound:

FormStorage TemperatureAdditional Recommendations
Tetrapotassium Salt (Solid) 4°CStore in a dry, dark place.
AM Ester (Solid) -20°CStore desiccated and protected from light.
Tetrapotassium Salt (Aqueous Stock Solution) -20°CStable for at least six months when protected from light.
AM Ester (Anhydrous DMSO Stock Solution) -20°CStore desiccated and protected from light; stable for at least one month, potentially up to six months.

Q3: How should I prepare stock solutions of this compound?

  • Tetrapotassium Salt: This salt is soluble in water. Prepare stock solutions in a high-quality aqueous buffer (e.g., HEPES, MOPS). For long-term storage, aliquot and freeze at -20°C.

  • AM Ester: The AM ester form is not stable in aqueous solutions due to hydrolysis. Prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO). Ensure the DMSO is of high purity and truly anhydrous to prevent premature hydrolysis of the AM ester. It is recommended to use fresh DMSO.

Q4: Can this compound be degraded by light?

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: Inconsistent or no response to calcium changes.

  • Possible Cause 1: Degradation of this compound.

    • Solution: Ensure the compound has been stored correctly. For the AM ester, use freshly prepared stock solutions in anhydrous DMSO. Avoid repeated freeze-thaw cycles of stock solutions. Consider testing the purity of your compound if it has been stored for an extended period. One study on BAPTA showed a decrease in purity after 3 months at -20°C.

  • Possible Cause 2: Incomplete hydrolysis of the AM ester inside cells.

    • Solution: Incomplete hydrolysis of the AM ester by intracellular esterases will result in a non-functional chelator. Ensure cells are healthy and metabolically active. Incubation time and temperature may need to be optimized for your specific cell type.

  • Possible Cause 3: Leakage of the chelator from the cells.

    • Solution: Some cell types may actively transport the hydrolyzed, charged form of the chelator out of the cell. The use of an organic anion transporter inhibitor, such as probenecid, can sometimes mitigate this issue.

Issue 2: Unexpected cellular effects or toxicity.

  • Possible Cause 1: Off-target effects of this compound.

    • Solution: BAPTA and its derivatives have been reported to have effects independent of their calcium-chelating properties. These can include inhibition of phospholipase C and direct effects on ion channels. Be aware of these potential off-target effects and design appropriate control experiments. For example, use a structurally related BAPTA analog that does not chelate calcium as a negative control.

  • Possible Cause 2: Toxicity from formaldehyde released during AM ester hydrolysis.

    • Solution: The hydrolysis of AM esters within the cell releases formaldehyde, which can be toxic. Use the lowest effective concentration of the AM ester and minimize incubation times to reduce potential toxicity.

  • Possible Cause 3: Contamination of the compound.

    • Solution: Ensure the purity of your this compound. Impurities from synthesis or degradation could have unexpected biological effects.

Issue 3: Variability in experimental results.

  • Possible Cause 1: Inconsistent loading of the AM ester.

    • Solution: Ensure consistent cell density, incubation time, and temperature for each experiment. The presence of serum in the loading medium can contain esterases that hydrolyze the AM ester before it enters the cells. Loading is typically performed in serum-free media.

  • Possible Cause 2: Fluctuations in experimental conditions.

    • Solution: The calcium binding affinity of BAPTA derivatives can be influenced by temperature and ionic strength. Maintain consistent temperature and buffer composition throughout your experiments to ensure reproducible results.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight (Free Acid) 634.23 g/mol
Molecular Weight (Tetrapotassium Salt) 786.59 g/mol
Calcium Dissociation Constant (Kd) (no Mg²⁺) ~3.6 µM

Table 2: Influence of Temperature and Ionic Strength on Calcium Affinity of Dibromo-BAPTA

ConditionApparent Calcium Association Constant (K'Ca)Reference
Increasing Temperature (1°C to 36°C) K'Ca increases
Increasing Ionic Strength (0.104 M to 0.304 M) K'Ca decreases

Experimental Protocols

Protocol 1: Preparation of this compound Tetrapotassium Salt Stock Solution

  • Bring the vial of this compound tetrapotassium salt to room temperature before opening.

  • Weigh out the desired amount of the solid in a microfuge tube.

  • Add the appropriate volume of high-purity water or aqueous buffer (e.g., 10 mM HEPES, pH 7.2) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly to dissolve the solid completely.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Loading Cells with this compound AM

  • Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO.

  • Culture cells to the desired confluence on a suitable imaging plate or coverslip.

  • Wash the cells once with a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Prepare the loading buffer by diluting the this compound AM stock solution into the serum-free buffer to the final desired concentration (typically 1-10 µM). The addition of a non-ionic detergent like Pluronic® F-127 (at a final concentration of ~0.02%) can aid in the dispersion of the AM ester in the aqueous buffer.

  • Remove the wash buffer from the cells and add the loading buffer.

  • Incubate the cells at 37°C for 30-60 minutes. The optimal time and temperature should be determined empirically for each cell type.

  • After incubation, wash the cells two to three times with the physiological buffer to remove extracellular AM ester.

  • Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • The cells are now loaded with this compound and are ready for the experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Cell Loading (AM Ester) cluster_experiment Experiment prep_solid This compound (Solid Form) prep_stock Prepare Stock Solution (Water or Anhydrous DMSO) prep_solid->prep_stock prep_aliquot Aliquot and Store (-20°C, Dark) prep_stock->prep_aliquot load_buffer Prepare Loading Buffer (with AM Ester) prep_aliquot->load_buffer load_cells Culture Cells load_wash1 Wash with Serum-Free Buffer load_cells->load_wash1 load_wash1->load_buffer load_incubate Incubate Cells (37°C) load_buffer->load_incubate load_wash2 Wash to Remove Excess AM Ester load_incubate->load_wash2 load_deester De-esterification (37°C) load_wash2->load_deester exp_ready Cells Ready for Experiment load_deester->exp_ready exp_measure Calcium Measurement/ Manipulation exp_ready->exp_measure exp_data Data Acquisition exp_measure->exp_data

Caption: Experimental workflow for using this compound AM.

troubleshooting_pathway cluster_degradation Degradation Issues cluster_loading_issues Cell Loading Issues cluster_off_target Off-Target Effects start Inconsistent or No Calcium Response check_storage Check Storage Conditions start->check_storage check_hydrolysis Incomplete AM Ester Hydrolysis? start->check_hydrolysis unexpected_effects Unexpected Cellular Effects or Toxicity? start->unexpected_effects check_solution_age Use Freshly Prepared Solutions check_storage->check_solution_age check_purity Consider Purity Test check_solution_age->check_purity optimize_loading Optimize Loading Time/Temperature check_hydrolysis->optimize_loading check_leakage Chelator Leakage? use_probenecid Consider Using Probenecid check_leakage->use_probenecid consider_off_target Consider Off-Target Effects of BAPTA unexpected_effects->consider_off_target check_toxicity Check for Formaldehyde Toxicity unexpected_effects->check_toxicity control_experiments Design Control Experiments consider_off_target->control_experiments minimize_concentration Minimize AM Ester Concentration/Time check_toxicity->minimize_concentration

Caption: Troubleshooting guide for this compound experiments.

References

Technical Support Center: Calibrating Calcium Concentrations with 5,5'-Dibromo-BAPTA Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5,5'-Dibromo-BAPTA to create calcium calibration buffers.

Introduction to this compound

This compound is a calcium chelator commonly used to prepare buffer solutions with well-defined free calcium concentrations.[1][2] It is a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and offers several advantages, including a relative insensitivity to pH changes compared to other chelators like EGTA and a rapid rate of calcium binding and release.[3] These characteristics make it a valuable tool for in vitro experiments requiring precise control of calcium levels, such as the calibration of fluorescent calcium indicators.[1][4]

Quantitative Data

Accurate preparation of calcium buffers relies on precise knowledge of the dissociation constant (Kd) of the chelator and careful control of experimental conditions.

Table 1: Properties of this compound

PropertyValueSource
Alternate Name 1,2-Bis(2-amino-5-bromophenoxy)ethane-N,N,N′,N′-tetraacetic acid
Molecular Formula C₂₂H₂₂Br₂N₂O₁₀
Molecular Weight 634.23 g/mol
Purity (Typical) ≥94%
Form Tetrapotassium Salt
Storage Store desiccated and protected from light. Salts can be stored at room temperature, +4°C, or -20°C for over a year.

Table 2: Dissociation Constants (Kd) for Calcium

ChelatorConditionsKd (µM)Source
This compound No Mg²⁺1.6 - 3.6
This compound Buffer Dependent1.6 - 3.6

Experimental Protocols

This section provides a detailed methodology for preparing calcium calibration buffers using this compound. The protocol is adapted from the reciprocal dilution method commonly used for EGTA buffers.

Calculating Free Calcium Concentrations

The calculation of free calcium concentrations in solutions with chelators can be complex due to the interplay of pH, temperature, ionic strength, and the presence of other ions. It is highly recommended to use specialized software for accurate calculations.

  • MAXC: A computer program for calculating free Ca²⁺ concentrations in solutions with multiple chelating species.

  • pCa Calculator: Software designed to calculate the total concentration of species required to achieve a specified free Ca²⁺ concentration, accounting for pH, temperature, and ionic strength.

  • Ca-EGTA Calculator TS v1.3: An online tool for calculating free and total calcium concentrations in the presence of EGTA, which can be adapted for BAPTA with the correct stability constants.

Preparation of Stock Solutions

Materials:

  • This compound, tetrapotassium salt

  • CaCl₂ (calcium chloride), anhydrous

  • KCl (potassium chloride)

  • MOPS (3-(N-morpholino)propanesulfonic acid) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer

  • KOH (potassium hydroxide) for pH adjustment

  • High-purity, deionized water

Procedure:

  • Prepare a Calcium-Free Buffer Stock (Solution A):

    • Dissolve KCl and MOPS (or HEPES) in deionized water. For example, to make a 10x stock, you could use 1 M KCl and 100 mM MOPS.

    • Adjust the pH to your desired experimental value (e.g., 7.20) with KOH.

    • Add deionized water to the final volume.

  • Prepare a 1 M CaCl₂ Stock Solution:

    • Dissolve anhydrous CaCl₂ in deionized water.

    • Store at 4°C.

  • Prepare a 10 mM this compound Stock Solution (Calcium-Free):

    • Dissolve the this compound, tetrapotassium salt in the calcium-free buffer stock (Solution A).

    • This solution represents your "zero calcium" standard.

  • Prepare a 10 mM Ca-5,5'-Dibromo-BAPTA Stock Solution (Calcium-Saturated):

    • To a known volume of the 10 mM this compound stock solution, add an equimolar amount of the 1 M CaCl₂ stock solution.

    • This solution represents your "high calcium" standard.

Creating a Series of Calcium Calibration Buffers

This protocol uses a reciprocal dilution method to create a series of buffers with varying free calcium concentrations.

  • Start with a known volume of the "zero calcium" (10 mM this compound) solution in your measurement cuvette.

  • Measure the signal of your calcium indicator in this solution (this will be your Fmin).

  • Sequentially replace a small, precise volume of the solution in the cuvette with the same volume of the "high calcium" (10 mM Ca-5,5'-Dibromo-BAPTA) solution.

  • After each addition, mix thoroughly and measure the indicator's signal.

  • Continue this process until you have a series of measurements at different free calcium concentrations.

  • The final measurement, after adding a saturating amount of the "high calcium" solution, will represent your Fmax.

The precise volumes to be replaced at each step should be calculated using software like the pCa Calculator to achieve the desired free calcium concentrations.

Troubleshooting Guide

This guide addresses common issues encountered when preparing and using this compound calcium buffers.

Q1: I'm seeing a precipitate in my calcium buffer solution. What could be the cause and how can I fix it?

A1: Precipitation in calcium-containing buffers is a common issue, often due to the formation of insoluble salts like calcium phosphate.

  • Check your buffer components: If your buffer contains phosphate (e.g., PBS), it can precipitate with calcium. Consider using a non-phosphate buffer like MOPS or HEPES.

  • Order of addition: When preparing your solutions, add the calcium chloride last and slowly while stirring to avoid localized high concentrations that can trigger precipitation.

  • pH: Ensure the pH of your final solution is within the optimal range for all components. Drastic pH changes during preparation can cause some salts to fall out of solution.

  • Concentration: If you are working with high concentrations of both calcium and other ions, you may be exceeding the solubility limit. Try preparing more dilute solutions if your experimental design allows.

Q2: The free calcium concentration I'm measuring doesn't match my calculated value. What could be wrong?

A2: Discrepancies between calculated and actual free calcium concentrations can arise from several factors.

  • Purity of this compound: The purity of the chelator is critical for accurate buffer preparation. Use a high-purity grade and refer to the Certificate of Analysis for the specific lot.

  • Inaccurate stock solution concentrations: Double-check the weighing of your reagents and the final volumes of your stock solutions.

  • pH and Temperature: The calcium affinity of BAPTA derivatives is influenced by pH and temperature. Ensure that the pH and temperature of your experimental setup match the values used in your calculations.

  • Ionic Strength: The ionic strength of the buffer can also affect the Kd of the chelator. Maintain a consistent ionic strength across all your calibration standards.

Q3: My fluorescent calcium indicator is giving a weak or noisy signal in the presence of the this compound buffer. What should I do?

A3: Poor signal from a fluorescent indicator can be due to several reasons.

  • Spectral Overlap: Although less common with BAPTA itself, which is largely non-fluorescent, ensure there is no significant spectral overlap between your indicator and any other components in your buffer that might be fluorescent.

  • Indicator Concentration: The concentration of your fluorescent indicator might be too low. Try increasing the concentration, but be mindful of potential buffering effects of the indicator itself at high concentrations.

  • Photobleaching: If you are taking measurements over a long period, photobleaching of the indicator could be an issue. Reduce the excitation light intensity or the exposure time.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound instead of EGTA for my calcium buffers?

A1: this compound offers several advantages over EGTA. Its calcium binding is less sensitive to pH changes, which is beneficial for experiments where pH may fluctuate. Additionally, BAPTA derivatives bind and release calcium much faster than EGTA, which can be important for studying rapid calcium dynamics.

Q2: What is the optimal pH range for using this compound buffers?

A2: BAPTA-based buffers are effective over a wider physiological pH range compared to EGTA. However, it is still crucial to maintain a stable and accurately measured pH throughout your experiment, as the Kd for calcium is pH-dependent. A common pH for these buffers is 7.2.

Q3: Can I use the AM ester form of this compound to make calibration buffers?

A3: No, the AM ester form is membrane-permeant and designed for loading into live cells. For in vitro calibration buffers, you should use the salt form (e.g., tetrapotassium salt) which is water-soluble.

Q4: How should I store my this compound and the prepared buffer solutions?

A4: this compound powder should be stored desiccated and protected from light. The prepared stock solutions should be stored at 4°C and used within a reasonable timeframe to avoid degradation or contamination. For long-term storage, consider aliquoting and freezing at -20°C.

Visualizations

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_calc Calculation cluster_calib Calibration Curve Generation stock_ca_free Prepare Calcium-Free Buffer (Solution A) stock_bapta_free Prepare 10mM this compound (in Solution A) stock_ca_free->stock_bapta_free stock_cacl2 Prepare 1M CaCl₂ Stock Solution stock_bapta_ca Prepare 10mM Ca-5,5'-Dibromo-BAPTA stock_cacl2->stock_bapta_ca stock_bapta_free->stock_bapta_ca start_zero Start with 'Zero Calcium' Solution stock_bapta_free->start_zero reciprocal_dilution Perform Reciprocal Dilution with 'High Calcium' Solution stock_bapta_ca->reciprocal_dilution software Use Software (e.g., pCa Calculator) to Determine Mixing Ratios software->reciprocal_dilution measure_fmin Measure Fmin start_zero->measure_fmin measure_fmin->reciprocal_dilution measure_series Measure Fluorescence at Each Step reciprocal_dilution->measure_series measure_fmax Measure Fmax measure_series->measure_fmax

Caption: Workflow for preparing calcium calibration buffers.

Calcium_Signaling stimulus External Stimulus receptor Cell Surface Receptor stimulus->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 dag DAG pip2->dag ip3r IP₃ Receptor ip3->ip3r er Endoplasmic Reticulum (ER) ca_release Ca²⁺ Release ip3r->ca_release opens ca_response Cellular Response (e.g., enzyme activation, gene transcription) ca_release->ca_response

References

Technical Support Center: Troubleshooting Autofluorescence in Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing autofluorescence in fluorescence imaging experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence, particularly in the context of calcium imaging studies where calcium chelators like 5,5'-Dibromo-BAPTA may be used.

Important Note on this compound: It is crucial to understand that this compound is a non-fluorescent calcium chelator.[1][2][3][4][5] It is used to buffer and control intracellular calcium concentrations, not for direct imaging. Therefore, the issue of autofluorescence arises from the biological sample itself or other fluorescent probes used in conjunction with this compound, not from the chelator.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence?

A1: Autofluorescence is the natural fluorescence emitted by various biological structures and molecules within a sample that have not been intentionally labeled with a fluorescent dye. This intrinsic fluorescence can interfere with the detection of specific signals from your fluorescent probes, reducing the signal-to-noise ratio and potentially obscuring your results.

Q2: What are the common sources of autofluorescence in my samples?

A2: Autofluorescence can originate from a variety of endogenous molecules and structures. Common sources include:

  • Metabolic Coenzymes: NADH and flavins (FAD, FMN) are major contributors, particularly in metabolically active cells.

  • Structural Proteins: Collagen and elastin, components of the extracellular matrix, are known to autofluoresce, primarily in the blue and green spectral regions.

  • Cellular Components: Lipofuscin, an aggregate of oxidized proteins and lipids that accumulates with age, exhibits broad-spectrum autofluorescence. Mitochondria and lysosomes can also be sources of autofluorescence.

  • Pigments: Heme groups in red blood cells and melanin can cause significant autofluorescence.

  • Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in tissues to create fluorescent products.

Q3: How can I determine if my sample has significant autofluorescence?

A3: The simplest method is to prepare an unstained control sample. Image this control using the same settings (laser power, gain, filter sets) as your experimental samples. Any fluorescence detected in this unstained sample is autofluorescence.

Q4: Can my experimental reagents contribute to background fluorescence?

A4: Yes, some common laboratory reagents and materials can fluoresce. These include certain plastics used for culture dishes, some immersion oils, and components of cell culture media like phenol red and fetal bovine serum (FBS).

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating autofluorescence in your imaging experiments.

Problem 1: High background fluorescence obscuring the signal from my calcium indicator.

Initial Autofluorescence Assessment A Prepare Unstained Control Sample B Image with Experimental Settings A->B C Observe Autofluorescence B->C D Quantify Signal-to-Noise Ratio (SNR) C->D E High Autofluorescence Detected (Low SNR) D->E SNR < Threshold F Proceed to Mitigation Strategies E->F

Caption: Workflow for initial assessment of sample autofluorescence.

Here are several strategies to reduce autofluorescence, ranging from simple experimental adjustments to more advanced techniques.

1. Experimental Protocol Optimization

  • Choice of Fixative: If fixation is necessary, consider using a non-aldehyde-based fixative like ice-cold methanol or ethanol to avoid fixation-induced autofluorescence. If aldehyde fixation is required, use the lowest effective concentration and duration.

  • Perfusion: For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation can help remove red blood cells, a significant source of heme-related autofluorescence.

  • Reagent Selection: Use phenol red-free media for live-cell imaging and consider using glass-bottom dishes instead of plastic to reduce background from consumables.

2. Chemical Quenching

Chemical quenchers can be applied to the sample to reduce autofluorescence. The choice of quencher depends on the source of autofluorescence.

Quenching AgentTarget AutofluorescenceApplication Notes
Sodium Borohydride Aldehyde-inducedReduces Schiff bases formed by aldehyde fixatives.
Sudan Black B LipofuscinA lipophilic dye that is effective at quenching lipofuscin autofluorescence.
TrueBlack® Lipofuscin and other sourcesA commercial quencher designed to reduce lipofuscin autofluorescence with less background in the far-red spectrum compared to Sudan Black B.
Trypan Blue General backgroundCan reduce overall background fluorescence but may not be suitable for multi-color experiments as it fluoresces in the red spectrum.
Copper Sulfate (CuSO₄) General backgroundCan be used to quench a broad range of autofluorescence.

3. Photobleaching

Exposing the sample to intense light before imaging can selectively destroy the fluorescent molecules causing autofluorescence.

  • Principle: Autofluorescent molecules are often more susceptible to photobleaching than many commercial fluorescent dyes.

  • Procedure: Before applying your fluorescent probe, illuminate the sample with a broad-spectrum light source (e.g., from your microscope's fluorescence lamp or an LED array) for a period ranging from minutes to hours. The optimal duration should be determined empirically.

4. Spectral Unmixing

This is a computational technique used with spectral imaging systems (e.g., spectral confocal microscopes) to separate the emission spectra of different fluorophores, including autofluorescence.

Spectral Unmixing Workflow A Acquire Reference Spectrum of Autofluorescence (Unstained Sample) D Apply Linear Unmixing Algorithm A->D B Acquire Reference Spectra of Each Fluorophore B->D C Acquire Spectral Image of Stained Sample C->D E Separate Autofluorescence from Specific Signals D->E F Generate Corrected Image E->F

Caption: Simplified workflow for spectral unmixing.

  • Procedure:

    • Acquire a reference emission spectrum from an unstained sample (this is the autofluorescence "fingerprint").

    • Acquire reference spectra for each of the fluorescent probes you are using.

    • Acquire a "lambda stack" (a series of images at different emission wavelengths) of your fully stained sample.

    • Use software to perform linear unmixing, which mathematically separates the contribution of each known spectrum (including autofluorescence) to the final image.

Problem 2: My calcium indicator signal is weak, making it difficult to distinguish from background.
  • Increase Indicator Concentration: Ensure you are using an optimal concentration of your calcium indicator. Titrate the concentration to find the best balance between signal strength and potential toxicity.

  • Choose a Brighter Fluorophore: If possible, select a calcium indicator with a higher quantum yield and extinction coefficient.

  • Optimize Excitation and Emission Wavelengths: Use appropriate filter sets that match the spectral properties of your chosen indicator to maximize signal collection and minimize bleed-through from autofluorescence. Consider using fluorophores that excite and emit at longer wavelengths (red or far-red), as autofluorescence is often weaker in this region of the spectrum.

Detailed Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
  • Fixation: Fix your cells or tissues as per your standard protocol using formaldehyde or glutaraldehyde.

  • Washing: Wash the samples thoroughly with PBS (3 x 5 minutes).

  • Preparation of Quenching Solution: Prepare a fresh solution of 0.1% (w/v) sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a hazardous substance. Handle with appropriate personal protective equipment.

  • Quenching: Incubate the samples in the sodium borohydride solution for 15-30 minutes at room temperature.

  • Washing: Wash the samples thoroughly with PBS (3 x 5 minutes).

  • Proceed with Staining: Continue with your immunofluorescence or other staining protocol.

Protocol 2: General Photobleaching Protocol
  • Sample Preparation: Prepare your sample on a microscope slide or in a glass-bottom dish.

  • Mounting: If using a slide, mount with a coverslip using a suitable mounting medium.

  • Illumination: Place the sample on the microscope stage and illuminate it using a broad-spectrum light source (e.g., a mercury or xenon arc lamp) with the shutter open. Alternatively, a dedicated LED photobleaching device can be used.

  • Duration: Expose the sample to the light for a duration determined empirically for your sample type (e.g., start with 30 minutes and increase as needed). Monitor the reduction in autofluorescence periodically.

  • Staining: After photobleaching, proceed with your fluorescent staining protocol.

Protocol 3: Spectral Unmixing for Autofluorescence Removal
  • Prepare Control Samples:

    • An unstained sample to acquire the autofluorescence spectrum.

    • Samples stained with only one fluorescent probe each to acquire their individual reference spectra.

  • Acquire Reference Spectra:

    • On your spectral confocal microscope, image the unstained sample to capture the emission spectrum of the autofluorescence.

    • Image each of the single-stained samples to capture the reference spectra of your fluorescent probes.

  • Acquire Experimental Image: Image your fully stained experimental sample, acquiring a full lambda stack.

  • Perform Unmixing:

    • In the microscope software, open the linear unmixing function.

    • Load the previously acquired reference spectra (autofluorescence and each of your probes).

    • Apply the unmixing algorithm to your experimental lambda stack.

    • The software will generate separate channels for each of your probes with the autofluorescence component removed.

By systematically applying these troubleshooting steps and protocols, researchers can effectively manage and reduce the impact of autofluorescence, leading to clearer, more reliable data in their calcium imaging experiments.

References

Optimizing incubation time and temperature for 5,5'-Dibromo-bapta AM

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5,5'-Dibromo-BAPTA AM. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate the successful application of this low-affinity, cell-permeant calcium chelator in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound AM, and what is its primary application?

A1: this compound AM is a cell-permeant acetoxymethyl (AM) ester of the calcium chelator this compound.[1][2] Its primary application is to control and buffer intracellular calcium concentrations.[3] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of the chelator in the cytosol. Due to its lower affinity for calcium, it is particularly useful for studying cellular processes triggered by large and rapid calcium transients without completely abolishing the signal.[1]

Q2: How does this compound AM enter live cells?

A2: The acetoxymethyl (AM) ester groups render the this compound molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytoplasm of live cells.[2]

Q3: What is the role of Pluronic® F-127 and probenecid in the loading protocol?

A3: Pluronic® F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble this compound AM in the aqueous loading buffer, improving loading efficiency. Probenecid is an organic anion transporter inhibitor that helps to prevent the active extrusion of the de-esterified, negatively charged this compound from the cell by multidrug resistance proteins (MRPs), thus improving its intracellular retention.

Q4: What is the optimal incubation time and temperature for loading cells with this compound AM?

A4: The optimal incubation time and temperature are cell-type dependent and should be empirically determined. However, a general starting point is to incubate the cells for 30-60 minutes at 37°C or for a longer duration at room temperature. Shorter incubation times at 37°C may be preferred to minimize potential compartmentalization of the dye into organelles.

Q5: How can I be sure that the this compound AM has been successfully loaded and is active in the cells?

A5: Successful loading and de-esterification can be indirectly confirmed by observing the expected biological effect, which is the buffering of intracellular calcium. This can be assessed by co-loading the cells with a fluorescent calcium indicator and measuring the attenuation of the calcium signal in response to a known stimulus.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Loading Efficiency 1. Suboptimal Dye Concentration: The concentration of this compound AM may be too low. 2. Inadequate Incubation Time/Temperature: The incubation period may be too short or the temperature too low for efficient uptake. 3. Poor Dye Solubility: The AM ester may not be adequately dispersed in the loading buffer. 4. Cell Type Variability: Different cell lines have varying esterase activity and membrane permeability.1. Optimize Concentration: Perform a concentration titration to determine the optimal loading concentration for your specific cell type (a starting range of 1-10 µM is recommended). 2. Optimize Incubation: Increase the incubation time or temperature. Test incubation at both room temperature and 37°C. 3. Improve Dispersion: Ensure proper mixing and consider optimizing the concentration of Pluronic® F-127 (typically 0.02-0.04%). 4. Adjust for Cell Type: For cells with low esterase activity, a longer incubation time may be necessary.
High Cellular Autofluorescence 1. Incomplete Removal of Extracellular Dye: Residual this compound AM in the extracellular medium can contribute to background fluorescence. 2. Cellular Stress or Damage: The loading conditions may be causing cellular stress, leading to increased autofluorescence.1. Thorough Washing: Wash the cells thoroughly with fresh, pre-warmed buffer after the loading period to remove any remaining extracellular dye. 2. Gentle Handling: Handle cells gently throughout the loading and washing steps. Ensure the loading buffer is at the appropriate pH and osmolarity.
Cell Death or Cytotoxicity 1. High Dye Concentration: Excessive concentrations of this compound AM can be toxic to cells. 2. Prolonged Incubation: Long exposure to the loading buffer, especially at 37°C, can be detrimental to cell health. 3. DMSO Toxicity: High concentrations of DMSO, the solvent for the stock solution, can be cytotoxic.1. Reduce Concentration: Use the lowest effective concentration of this compound AM as determined by your titration experiments. 2. Shorten Incubation: Reduce the incubation time or perform the loading at a lower temperature (e.g., room temperature). 3. Minimize DMSO: Ensure the final concentration of DMSO in the loading buffer is low (typically ≤0.5%).
Dye Compartmentalization 1. Incomplete Hydrolysis: If the AM ester is not fully cleaved by intracellular esterases, the partially de-esterified, lipophilic molecule can accumulate in organelles like mitochondria. 2. Incubation at 37°C: Higher temperatures can promote the sequestration of AM esters into organelles.1. Allow Sufficient Time for De-esterification: After the initial loading period, incubate the cells in fresh buffer for an additional 30 minutes to allow for complete hydrolysis of the AM ester. 2. Load at Room Temperature: Perform the incubation at room temperature to reduce the likelihood of compartmentalization.
Unexpected Biological Effects 1. Off-Target Effects: BAPTA and its derivatives may have biological effects independent of their calcium-chelating properties. 2. Incomplete Calcium Buffering: The intracellular concentration of the chelator may be insufficient to effectively buffer the calcium transient.1. Include Proper Controls: Use appropriate controls, such as cells loaded with a structurally similar but inactive compound, to rule out off-target effects. 2. Optimize Loading: Re-optimize the loading concentration and incubation time to ensure an adequate intracellular concentration of the active chelator.

Experimental Protocols

General Protocol for Loading this compound AM into Adherent Cells

This protocol provides a starting point for loading adherent cells. Optimization of concentrations and incubation times is highly recommended for each cell type and experimental condition.

Materials:

  • This compound AM

  • Anhydrous DMSO

  • Pluronic® F-127 (10% w/v in water)

  • Probenecid (250 mM in 1 M NaOH)

  • Hanks' Balanced Salt Solution with Calcium and Magnesium (HBSS) or other suitable physiological buffer

Stock Solution Preparation:

  • This compound AM Stock (1-5 mM): Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO. Store desiccated at -20°C, protected from light and moisture.

  • Pluronic® F-127 (10% w/v): Dissolve 1 g of Pluronic® F-127 in 10 mL of deionized water. This may require gentle warming.

  • Probenecid (250 mM): Prepare a 250 mM stock solution of probenecid in 1 M NaOH.

Loading Protocol:

  • Cell Preparation: Plate cells on a suitable culture vessel (e.g., coverslips, 96-well plate) and allow them to adhere overnight.

  • Prepare Loading Buffer:

    • For a final loading concentration of 5 µM this compound AM, first prepare an intermediate solution by adding the appropriate volume of the DMSO stock solution to your physiological buffer.

    • Add Pluronic® F-127 to the buffer to a final concentration of 0.02-0.04%.

    • Add probenecid to the buffer to a final concentration of 1 mM.

    • Vortex the solution thoroughly to disperse the this compound AM.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed physiological buffer.

    • Add the loading buffer to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C or for 45-90 minutes at room temperature, protected from light.

  • Washing: Remove the loading buffer and wash the cells 2-3 times with fresh, pre-warmed physiological buffer (containing 1 mM probenecid if continued retention is desired).

  • De-esterification: Incubate the cells in the final wash buffer for an additional 30 minutes at the same temperature to ensure complete de-esterification of the AM ester.

  • The cells are now ready for your experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Loading Procedure cluster_exp Experiment prep_cells Prepare Adherent Cells wash1 Wash Cells with Buffer prep_cells->wash1 prep_stock Prepare Stock Solutions (this compound AM, Pluronic F-127, Probenecid) prep_buffer Prepare Loading Buffer prep_stock->prep_buffer add_buffer Add Loading Buffer prep_buffer->add_buffer wash1->add_buffer incubate Incubate (30-60 min @ 37°C or 45-90 min @ RT) add_buffer->incubate wash2 Wash Cells (2-3x) incubate->wash2 deesterify De-esterification (30 min) wash2->deesterify ready Cells Ready for Experiment deesterify->ready

Caption: Experimental workflow for loading this compound AM into adherent cells.

troubleshooting_logic start Start Troubleshooting low_loading Issue: Low Loading Efficiency? start->low_loading cytotoxicity Issue: Cell Death? low_loading->cytotoxicity No optimize_conc Optimize Concentration (1-10 µM) low_loading->optimize_conc Yes compartmentalization Issue: Dye Compartmentalization? cytotoxicity->compartmentalization No reduce_conc Reduce Concentration cytotoxicity->reduce_conc Yes load_rt Load at Room Temp. compartmentalization->load_rt Yes end Problem Resolved compartmentalization->end No optimize_incubation Optimize Incubation (Time & Temperature) optimize_conc->optimize_incubation check_pluronic Check Pluronic F-127 (0.02-0.04%) optimize_incubation->check_pluronic check_pluronic->cytotoxicity reduce_incubation Reduce Incubation Time reduce_conc->reduce_incubation reduce_incubation->compartmentalization deesterify_step Add De-esterification Step load_rt->deesterify_step deesterify_step->end

Caption: A logical troubleshooting guide for common issues with this compound AM.

References

How to correct for pH sensitivity of 5,5'-Dibromo-bapta

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on correcting for the pH sensitivity of the calcium chelator 5,5'-Dibromo-BAPTA. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to pH? The product information states it is relatively insensitive.

A1: While this compound is considered less sensitive to pH changes than older calcium chelators like EGTA, its affinity for calcium (Ca²⁺) is not entirely independent of pH. Like all BAPTA-based chelators, the nitrogen atoms in the binding pocket can be protonated at lower pH values. This protonation competes with Ca²⁺ binding, leading to an apparent decrease in the affinity for Ca²⁺ (i.e., a higher dissociation constant, Kd). Therefore, for accurate quantitative measurements of Ca²⁺ concentrations, the pH sensitivity of this compound should be taken into account, especially if your experimental conditions involve significant pH fluctuations.

Q2: Why is it important to correct for the pH sensitivity of this compound?

A2: Correcting for pH sensitivity is crucial for the accuracy of your experimental results. If the pH of your system changes during an experiment (e.g., due to cellular metabolism or experimental manipulation), the Kd of this compound for Ca²⁺ will also change. This can lead to an incorrect estimation of the intracellular Ca²⁺ concentration. Failure to account for this can result in the misinterpretation of signaling pathways and cellular responses.

Q3: At what pH range is the pH sensitivity of this compound a significant concern?

A3: The pH sensitivity of BAPTA derivatives becomes more pronounced as the pH moves away from the physiological range (typically 7.2-7.4). Significant deviations, particularly towards acidic conditions, will have a more substantial impact on the Ca²⁺ binding affinity. However, even small changes in pH can affect the Kd, so it is best practice to perform a calibration under your specific experimental conditions.

Q4: Are there alternatives to this compound that are less pH-sensitive?

A4: While the BAPTA family of chelators is generally favored for its relative pH insensitivity compared to other chelators, all are affected to some degree. The choice of an alternative will depend on the specific requirements of your experiment, such as the desired Ca²⁺ affinity and whether you are measuring or buffering Ca²⁺. For fluorescent Ca²⁺ indicators, some ratiometric dyes can partially account for environmental sensitivities. However, the most rigorous approach for any Ca²⁺ chelator or indicator is to perform an in situ calibration.

Troubleshooting Guide

Problem 1: I am seeing unexpected changes in my Ca²⁺ measurements that don't correlate with the expected physiological response.

  • Possible Cause: Uncontrolled pH fluctuations in your experimental system may be altering the Ca²⁺ affinity of this compound.

  • Solution:

    • Independently measure the intracellular pH during your experiment using a pH-sensitive dye (e.g., BCECF or SNARF-1).

    • If pH changes are observed, you will need to determine the Kd of this compound at the relevant pH values.

    • Perform an in situ calibration of this compound under conditions that mimic your experiment, including the observed pH changes. A detailed protocol for in situ calibration is provided below.

Problem 2: The baseline Ca²⁺ level in my cells appears to drift over the course of a long experiment.

  • Possible Cause: Cellular metabolism can lead to gradual changes in intracellular pH, which in turn affects the Ca²⁺ binding of this compound, causing an apparent drift in the Ca²⁺ signal.

  • Solution:

    • Ensure your experimental buffer is adequately fortified to maintain a stable pH.

    • Monitor the intracellular pH at the beginning and end of your experiment to assess the extent of any pH drift.

    • If significant drift is unavoidable, an in situ calibration at different pH points is recommended to correct your Ca²⁺ measurements.

Quantitative Data

The precise quantitative relationship between pH and the Ca²⁺ dissociation constant (Kd) for this compound is not extensively documented in publicly available literature. However, the expected trend is an increase in the Kd (lower affinity) as the pH becomes more acidic. The following table provides a hypothetical illustration of this relationship. For accurate results, it is imperative to determine these values empirically under your specific experimental conditions.

pHHypothetical Kd for this compound (µM)Trend with Decreasing pH
7.41.6-
7.22.0Affinity Decreases
7.02.8Affinity Decreases
6.84.0Affinity Decreases
6.66.5Affinity Decreases

Note: The Kd value of 1.6 µM at pH 7.2 is a commonly cited in vitro value. The other values are illustrative of the expected change with pH.

Experimental Protocols

Detailed Protocol for In Situ pH Calibration of this compound

This protocol describes how to determine the Ca²⁺ dissociation constant (Kd) of this compound within your cells at different pH values using a fluorescent Ca²⁺ indicator and ionophores.

Materials:

  • Cells loaded with this compound and a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM).

  • A series of calibration buffers with known free Ca²⁺ concentrations at different pH values (e.g., pH 6.8, 7.0, 7.2, 7.4). These can be prepared using EGTA and CaEGTA solutions.

  • A Ca²⁺ ionophore (e.g., Ionomycin or 4-bromo A-23187).

  • A protonophore (e.g., Nigericin) to equilibrate intracellular and extracellular pH.

  • Fluorescence microscopy setup capable of ratiometric imaging if using a ratiometric indicator like Fura-2.

Procedure:

  • Prepare Calibration Buffers: Prepare a set of calibration buffers with varying free Ca²⁺ concentrations at each desired pH. The use of a calcium calibration buffer kit is recommended for accuracy.

  • Cell Loading: Load your cells with both this compound AM and the chosen fluorescent Ca²⁺ indicator AM according to standard protocols.

  • Establish Baseline: Place the loaded cells in a Ca²⁺-free buffer with the desired extracellular pH and containing the protonophore (e.g., 10 µM Nigericin) to clamp the intracellular pH to the extracellular pH. Record the baseline fluorescence of the Ca²⁺ indicator.

  • Equilibrate Ca²⁺: Add the Ca²⁺ ionophore (e.g., 5-10 µM Ionomycin) to the buffer. This will allow the intracellular Ca²⁺ concentration to equilibrate with the extracellular concentration.

  • Perform Titration: Sequentially replace the extracellular buffer with the calibration buffers of known free Ca²⁺ concentrations (at the same fixed pH). Allow the fluorescence signal to stabilize after each buffer change and record the fluorescence intensity (or ratio).

  • Determine Minimum and Maximum Fluorescence:

    • To determine the minimum fluorescence (F_min), add a high concentration of a Ca²⁺ chelator like EGTA to the final buffer.

    • To determine the maximum fluorescence (F_max), add a saturating concentration of Ca²⁺.

  • Repeat for Each pH: Repeat steps 3-6 for each pH value you wish to test.

  • Calculate Kd: For each pH, plot the fluorescence intensity (or ratio) against the known free Ca²⁺ concentration of the calibration buffers. Fit the data to the following equation to determine the Kd of the fluorescent indicator in the presence of this compound:

    [Ca²⁺] = Kd * [(F - F_min) / (F_max - F)]

    The calculated Kd will represent the apparent dissociation constant of the indicator/buffer system at that specific pH. By comparing this to the known Kd of the indicator alone, the influence of this compound can be inferred.

Visualizations

cluster_BAPTA This compound BAPTA Ca²⁺ Binding Pocket Bound_Ca Ca²⁺-Bound BAPTA (Signal generation or buffering) BAPTA->Bound_Ca Protonated_BAPTA Protonated BAPTA (Reduced Ca²⁺ Affinity) BAPTA->Protonated_BAPTA Ca Ca²⁺ Ca->BAPTA Binding H H⁺ (Proton) H->BAPTA Competitive Binding (at low pH)

Caption: Competitive binding of Ca²⁺ and H⁺ to this compound.

start Start: Experiment with potential pH changes measure_pH Measure intracellular pH (e.g., with BCECF) start->measure_pH is_pH_stable Is pH stable? measure_pH->is_pH_stable proceed Proceed with experiment (using standard Kd) is_pH_stable->proceed Yes calibrate Perform in situ calibration at relevant pH values is_pH_stable->calibrate No end End: Accurate Ca²⁺ data proceed->end determine_Kd Determine pH-dependent Kd values calibrate->determine_Kd correct_data Correct Ca²⁺ measurements using pH-specific Kd determine_Kd->correct_data correct_data->end

Validation & Comparative

A Comparative Guide: 5,5'-Dibromo-BAPTA and Fura-2 in Calcium Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, calcium ions (Ca²⁺) are pivotal second messengers, orchestrating a vast array of physiological processes. To unravel the complexities of calcium's role, researchers rely on a toolkit of molecular probes. This guide provides a comprehensive comparison of two key tools: 5,5'-Dibromo-BAPTA and Fura-2. While both are instrumental in calcium research, they serve fundamentally different purposes. Fura-2 is a fluorescent indicator designed to measure intracellular calcium concentrations, whereas this compound is a chelator used to control or buffer these concentrations. Understanding their distinct functions is crucial for designing and interpreting experiments in cell biology and drug development.

Core Functional Distinction: Measurement vs. Control

The primary difference between Fura-2 and this compound lies in their application. Fura-2 is a ratiometric fluorescent dye that allows for the quantitative measurement of intracellular free calcium. Its fluorescence properties change upon binding to Ca²⁺, providing a dynamic readout of calcium concentration changes. In contrast, this compound is a non-fluorescent calcium chelator. Its role is to bind to free calcium ions, thereby setting or "clamping" the intracellular calcium concentration at a certain level. This is invaluable for investigating the downstream effects of specific calcium levels or for preventing calcium-mediated processes from occurring.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for Fura-2 and this compound, highlighting their different characteristics.

ParameterFura-2This compound
Primary Function Ratiometric Calcium MeasurementCalcium Buffering/Chelation
Excitation Wavelength (Ca²⁺-bound) ~340 nmNot Applicable (Non-fluorescent)
Excitation Wavelength (Ca²⁺-free) ~380 nmNot Applicable (Non-fluorescent)
Emission Wavelength ~510 nmNot Applicable (Non-fluorescent)
Calcium Dissociation Constant (Kd) ~145 nM~1.6 - 3.6 µM

Signaling Pathway and Experimental Visualization

To better understand the context in which these tools are used, the following diagrams illustrate a typical calcium signaling pathway and the experimental workflows for using Fura-2 and this compound.

G cluster_0 Typical Calcium Signaling Pathway stimulus External Stimulus (e.g., Ligand) receptor Cell Surface Receptor (e.g., GPCR) stimulus->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er binds to IP3R ca_release Ca²⁺ Release er->ca_release cellular_response Downstream Cellular Response ca_release->cellular_response

A typical intracellular calcium signaling cascade.

G cluster_1 Experimental Workflow: Fura-2 (Measurement) cell_prep Cell Preparation (Plating on coverslips) fura2_loading Load Cells with Fura-2 AM cell_prep->fura2_loading deesterification Incubate for De-esterification fura2_loading->deesterification wash Wash to Remove Excess Dye deesterification->wash imaging Fluorescence Microscopy (Ex: 340/380nm, Em: 510nm) wash->imaging ratio_calc Calculate 340/380 Ratio imaging->ratio_calc ca_quant Quantify [Ca²⁺] ratio_calc->ca_quant

Workflow for measuring intracellular calcium with Fura-2.

G cluster_2 Experimental Workflow: this compound (Buffering) cell_prep2 Cell Preparation bapta_loading Load Cells with This compound AM cell_prep2->bapta_loading incubation Incubate to Allow De-esterification & Buffering bapta_loading->incubation wash2 Wash to Remove Excess Chelator incubation->wash2 experiment Perform Experiment (e.g., stimulate cells) wash2->experiment measure_endpoint Measure Downstream Endpoint (e.g., protein activity) experiment->measure_endpoint

Workflow for buffering intracellular calcium with this compound.

Detailed Methodologies

Experimental Protocol for Fura-2 Calcium Measurement

This protocol provides a general guideline for measuring intracellular calcium using Fura-2 AM. Optimization may be required depending on the cell type.

  • Reagent Preparation :

    • Prepare a stock solution of Fura-2 AM (e.g., 1 mM in anhydrous DMSO).

    • Prepare a loading buffer, which is typically a physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing a low concentration of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

  • Cell Loading :

    • Culture cells on glass coverslips suitable for microscopy.

    • Dilute the Fura-2 AM stock solution in the loading buffer to a final concentration of 1-5 µM.

    • Remove the culture medium from the cells and replace it with the Fura-2 AM loading solution.

    • Incubate the cells at room temperature or 37°C for 30-60 minutes in the dark.

  • De-esterification :

    • After loading, wash the cells twice with fresh, warm physiological buffer to remove extracellular Fura-2 AM.

    • Incubate the cells in the fresh buffer for an additional 30 minutes to allow for the complete de-esterification of the Fura-2 AM by intracellular esterases, trapping the active Fura-2 inside the cells.

  • Imaging :

    • Mount the coverslip with the loaded cells onto a fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation, and a detector for emission at ~510 nm.

    • Acquire images at both excitation wavelengths.

  • Data Analysis :

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point and region of interest.

    • This ratio is directly proportional to the intracellular free calcium concentration. For absolute quantification, a calibration curve can be generated using calcium standards and ionophores.

Experimental Protocol for this compound Calcium Buffering

This protocol outlines the general steps for using this compound AM to buffer intracellular calcium. The final concentration and incubation time should be optimized for the specific cell type and experimental goals.

  • Reagent Preparation :

    • Prepare a stock solution of this compound AM (e.g., 10-25 mM in anhydrous DMSO).

  • Cell Loading :

    • Culture cells to the desired confluency.

    • Dilute the this compound AM stock solution in the appropriate cell culture medium or physiological buffer to the desired final working concentration (typically in the range of 10-100 µM).

    • Remove the existing medium and add the this compound AM-containing medium to the cells.

  • Incubation and Buffering :

    • Incubate the cells for a period of 30-60 minutes to allow for the passive diffusion of the AM ester across the cell membrane and subsequent hydrolysis by intracellular esterases. This traps the active this compound within the cytoplasm where it can buffer calcium.

  • Washing and Experimentation :

    • After the incubation period, wash the cells with fresh medium to remove the extracellular chelator.

    • The cells are now ready for the experiment, where the intracellular calcium will be buffered. The effect of a stimulus on a downstream cellular process can be observed in the presence of this controlled intracellular calcium environment.

Concluding Remarks

A Comparative Guide to Calcium Chelation: 5,5'-Dibromo-BAPTA vs. EGTA

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular and molecular research, the precise control of calcium ion (Ca²⁺) concentration is paramount. Calcium acts as a ubiquitous second messenger, orchestrating a multitude of physiological processes, from muscle contraction and neurotransmission to gene expression and apoptosis. Calcium chelators, molecules that bind to calcium ions, are indispensable tools for researchers to dissect these complex signaling pathways. This guide provides a detailed comparison of two widely used calcium chelators: 5,5'-Dibromo-BAPTA and EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid).

This comparison will delve into their respective binding affinities, kinetics, pH sensitivity, and selectivity, supported by quantitative data and experimental protocols to aid researchers, scientists, and drug development professionals in selecting the appropriate chelator for their specific experimental needs.

Quantitative Comparison of Chelator Properties

The choice between this compound and EGTA often hinges on the specific requirements of an experiment, such as the desired free calcium concentration, the speed of the biological process under investigation, and the intracellular environment. The following table summarizes the key quantitative parameters for each chelator.

PropertyThis compoundEGTAReferences
Ca²⁺ Dissociation Constant (Kd) 1.6 µM - 3.6 µM60.5 nM - 80 nM[1][2][3][4]
Selectivity for Ca²⁺ over Mg²⁺ HighVery High (Mg²⁺ Kd: 1-10 mM)[5]
pH Sensitivity Relatively insensitive in the physiological rangeHighly sensitive; affinity for Ca²⁺ decreases significantly with lower pH
Ca²⁺ On-Rate (k_on) ~10⁸ - 10⁹ M⁻¹s⁻¹~1.05 x 10⁷ M⁻¹s⁻¹ - 3 x 10⁶ M⁻¹s⁻¹
Ca²⁺ Off-Rate (k_off) FastSlow

Key Insights from the Data:

  • Affinity: EGTA exhibits a significantly higher affinity for Ca²⁺ (lower Kd) than this compound. This makes EGTA suitable for buffering calcium to very low levels, while this compound is better suited for experiments requiring a moderately buffered, micromolar calcium concentration.

  • Kinetics: The most striking difference lies in their binding and release kinetics. This compound's fast on- and off-rates allow it to act as a rapid buffer for fast calcium transients. In contrast, EGTA's slow kinetics make it less effective at buffering rapid, localized calcium spikes but suitable for controlling bulk cytosolic calcium levels over longer timescales.

  • pH Sensitivity: BAPTA and its derivatives, including this compound, are designed to be less sensitive to changes in pH around the physiological range compared to EGTA. This is a critical advantage in experiments where cellular pH may fluctuate. EGTA's affinity for calcium is highly dependent on pH, which can be a confounding factor if not properly controlled.

  • Selectivity: Both chelators demonstrate excellent selectivity for Ca²⁺ over Mg²⁺, which is crucial for their use in biological systems where Mg²⁺ is present at much higher concentrations.

Signaling Pathway Intervention

Calcium chelators are instrumental in elucidating calcium-dependent signaling pathways. By buffering intracellular calcium, they can inhibit or modulate downstream events. The following diagram illustrates a generic calcium signaling cascade and the points at which chelators like this compound and EGTA can intervene.

G cluster_0 Extracellular Space cluster_1 Cytoplasm Signal Signal Receptor Receptor Signal->Receptor PLC Phospholipase C Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER IP3 Receptor Ca2+ Ca²⁺ ER->Ca2+ Release Calmodulin Calmodulin Ca2+->Calmodulin Chelator This compound or EGTA Ca2+->Chelator Buffering CaM_Kinase CaM Kinase Calmodulin->CaM_Kinase Cellular_Response Cellular Response CaM_Kinase->Cellular_Response

Intracellular calcium signaling pathway and chelator intervention.

Experimental Protocols

To empirically compare the efficacy of this compound and EGTA, a series of experiments can be performed. Below are detailed methodologies for two key experiments.

Determination of Calcium Buffering Capacity using a Fluorescent Indicator

Objective: To quantify the ability of each chelator to buffer intracellular calcium transients evoked by a stimulus.

Materials:

  • Cells loaded with a fluorescent calcium indicator (e.g., Fura-2 AM).

  • This compound AM and EGTA AM.

  • Fluorescence microscopy setup with appropriate filters for the chosen indicator.

  • Stimulating agent (e.g., ATP, ionomycin).

  • Physiological saline solution.

Protocol:

  • Cell Loading: Incubate the cells with the chosen calcium indicator (e.g., 5 µM Fura-2 AM) and the chelator (e.g., 10-50 µM this compound AM or EGTA AM) in physiological saline for 30-60 minutes at 37°C. Include a control group with only the indicator.

  • Wash: Gently wash the cells three times with fresh physiological saline to remove extracellular dye and chelator.

  • Imaging: Mount the cells on the fluorescence microscope. Acquire baseline fluorescence images.

  • Stimulation: Perfuse the cells with the stimulating agent to induce a calcium influx or release from internal stores.

  • Data Acquisition: Continuously record the fluorescence intensity over time before, during, and after stimulation. For ratiometric dyes like Fura-2, record emissions at two excitation wavelengths.

  • Analysis: Convert the fluorescence ratio (for ratiometric dyes) or intensity to intracellular calcium concentration. Compare the amplitude and duration of the calcium transients in the control, this compound-loaded, and EGTA-loaded cells.

Assessment of Cytotoxicity using the MTT Assay

Objective: To evaluate the potential cytotoxic effects of the chelators on the cells under investigation.

Materials:

  • Cultured cells.

  • This compound and EGTA.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare a series of dilutions of this compound and EGTA in cell culture medium. Replace the existing medium with the chelator-containing medium. Include a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control group. Determine the IC50 value (the concentration that inhibits 50% of cell viability) for each chelator.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for comparing the effects of this compound and EGTA on a cellular process.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Cell_Culture Cell Culture Chelator_Loading Load Cells with Chelator (this compound or EGTA) Cell_Culture->Chelator_Loading Indicator_Loading Load Cells with Ca²⁺ Indicator Chelator_Loading->Indicator_Loading Stimulation Apply Stimulus Indicator_Loading->Stimulation Data_Acquisition Record Ca²⁺ Transients and Cellular Response Stimulation->Data_Acquisition Data_Analysis Analyze Ca²⁺ Buffering and Effect on Response Data_Acquisition->Data_Analysis Comparison Compare Efficacy of This compound vs. EGTA Data_Analysis->Comparison

Workflow for comparing calcium chelator efficacy.

Conclusion

Both this compound and EGTA are powerful tools for the study of calcium signaling. The choice between them should be guided by a clear understanding of their distinct properties. This compound , with its lower affinity and rapid kinetics, is the chelator of choice for studying fast, localized calcium signals and for experiments where pH stability is critical. EGTA , with its high affinity and slow kinetics, is ideal for maintaining low, stable basal calcium levels and for buffering global, slower changes in intracellular calcium. By carefully considering the experimental context and the data presented in this guide, researchers can make an informed decision to effectively probe the intricate world of calcium signaling.

References

5,5'-Dibromo-BAPTA: A Superior Chelator for Intermediate Calcium Buffering

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, calcium ions (Ca2+) act as ubiquitous second messengers, orchestrating a vast array of physiological processes. The precise spatial and temporal control of intracellular Ca2+ concentrations is therefore paramount for maintaining cellular homeostasis and function. To dissect the complex roles of Ca2+, researchers rely on a toolkit of chelators, molecules that can bind to and buffer Ca2+ ions. Among these, the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family of chelators has proven invaluable due to their high selectivity for Ca2+ over other divalent cations like magnesium (Mg2+), rapid binding kinetics, and relative insensitivity to pH changes.

Within this family, 5,5'-Dibromo-BAPTA distinguishes itself through its intermediate affinity for Ca2+, a characteristic that confers distinct advantages in specific experimental contexts. This guide provides a comprehensive comparison of this compound with other BAPTA derivatives, supported by quantitative data and detailed experimental protocols, to assist researchers in selecting the optimal tool for their investigations into calcium signaling.

Unveiling the Advantages: A Quantitative Comparison

The primary determinant of a chelator's utility is its dissociation constant (Kd), which reflects the concentration of Ca2+ at which half of the chelator molecules are bound to the ion. A lower Kd signifies a higher affinity. BAPTA derivatives have been synthesized with a wide range of Kd values, allowing for the precise buffering of Ca2+ at different concentration ranges.

This compound, with a Kd in the micromolar range, is ideally suited for studying cellular processes that involve moderate and sustained changes in Ca2+ concentration. Unlike high-affinity chelators that can clamp Ca2+ at very low levels and potentially disrupt essential signaling, or low-affinity chelators that are ineffective at buffering physiological Ca2+ transients, this compound provides a "middle ground" for more nuanced control.

Here is a comparison of the dissociation constants for this compound and other commonly used BAPTA derivatives:

BAPTA DerivativeDissociation Constant (Kd) for Ca2+ (in the absence of Mg2+)Reference(s)
5,5'-Dimethyl BAPTA40 nM[1]
BAPTA160 nM[2]
5,5'-Difluoro BAPTA635 nM[1]
This compound 1.6 µM - 3.6 µM [1][3]
5,5'-Dinitro BAPTA7.5 mM

Note: Dissociation constants can vary depending on experimental conditions such as pH, ionic strength, and temperature. The values presented here are for comparative purposes and were determined under specific buffer conditions as cited.

The intermediate affinity of this compound makes it particularly advantageous for:

  • Studying Calcium Mobilization and Shuttling: Its ability to buffer without completely sequestering Ca2+ allows for the investigation of dynamic processes like the release of Ca2+ from intracellular stores and its subsequent movement within the cell.

  • Protecting Neurons from Excitotoxicity: In neurological studies, lower-affinity chelators like this compound have been shown to protect neurons from ischemic and excitotoxic injury without significantly dampening normal intracellular Ca2+ levels.

  • Investigating Store-Operated Calcium Entry (SOCE): As will be detailed in the experimental section, its intermediate affinity is well-suited for creating experimental conditions that allow for the study of SOCE, a crucial mechanism for replenishing intracellular calcium stores.

Experimental Protocols in Focus

To illustrate the practical application of this compound, we provide a detailed protocol for investigating store-operated calcium entry (SOCE) in cultured mammalian cells. This process involves the depletion of intracellular calcium stores, which in turn triggers the opening of calcium channels in the plasma membrane to allow for Ca2+ influx. The intermediate affinity of this compound is critical in this protocol for buffering the initial release of calcium from intracellular stores, thereby isolating and enabling the specific measurement of the subsequent Ca2+ entry through SOCE.

Protocol: Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2 AM and this compound AM

Objective: To measure the influx of extracellular calcium following the depletion of intracellular stores in cultured cells, using the ratiometric calcium indicator Fura-2 AM in conjunction with the intermediate-affinity calcium chelator this compound AM.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293) grown on glass coverslips or in a 96-well plate.

  • Fura-2 AM (acetoxymethyl ester)

  • This compound AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 135 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4.

  • Calcium-free HBS: HBS prepared without CaCl2 and with the addition of 0.5 mM EGTA.

  • Thapsigargin (SERCA pump inhibitor)

  • Ionomycin (calcium ionophore)

  • Dimethyl sulfoxide (DMSO)

  • Fluorescence microscope or plate reader capable of ratiometric measurement with excitation at 340 nm and 380 nm, and emission at 510 nm.

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips or in a black-walled, clear-bottom 96-well plate to achieve 70-80% confluency on the day of the experiment.

  • Dye and Chelator Loading:

    • Prepare a loading solution containing 2 µM Fura-2 AM and 10 µM this compound AM in serum-free culture medium. To aid in solubilization, first, dissolve the AM esters in a small volume of DMSO and then add to the medium containing 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and wash once with HBS.

    • Add the loading solution to the cells and incubate for 45-60 minutes at 37°C in a CO2 incubator.

  • De-esterification:

    • After incubation, wash the cells twice with HBS to remove extracellular dye and chelator.

    • Incubate the cells in HBS for a further 30 minutes at room temperature to allow for complete de-esterification of the AM esters by intracellular esterases.

  • Measurement of SOCE:

    • Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

    • Perfuse the cells with calcium-free HBS.

    • Begin recording the Fura-2 fluorescence ratio (F340/F380). Establish a stable baseline for 1-2 minutes.

    • To deplete intracellular calcium stores, add 1 µM thapsigargin to the calcium-free HBS and continue recording. A transient increase in the Fura-2 ratio should be observed, representing the release of calcium from the endoplasmic reticulum. The presence of this compound will buffer this rise, preventing excessive signaling and cell damage.

    • Once the Fura-2 ratio returns to a new, stable baseline, reintroduce calcium by perfusing the cells with HBS containing 1.8 mM CaCl2.

    • The subsequent increase in the Fura-2 ratio represents the influx of calcium through store-operated calcium channels.

  • Data Analysis:

    • The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration. The magnitude and rate of the ratio increase upon calcium re-addition provide a measure of SOCE activity.

    • At the end of each experiment, calibrate the Fura-2 signal by first adding a high concentration of a calcium ionophore like ionomycin (5-10 µM) in the presence of high extracellular calcium to obtain the maximum fluorescence ratio (Rmax), followed by the addition of a calcium chelator like EGTA (10 mM) to obtain the minimum fluorescence ratio (Rmin). The intracellular calcium concentration can then be calculated using the Grynkiewicz equation.

Visualizing the Cellular Machinery

To better understand the context in which this compound is employed, the following diagrams illustrate the store-operated calcium entry (SOCE) signaling pathway and a typical experimental workflow for its investigation.

SOCE_Pathway cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum Orai1 Orai1 Channel (Closed) Orai1_open Orai1 Channel (Open) Orai1->Orai1_open Ca_cyto Cytosolic Ca2+ Orai1_open->Ca_cyto PLC PLC IP3 IP3 PLC->IP3 GPCR GPCR GPCR->PLC STIM1 STIM1 STIM1_act STIM1 (Activated) STIM1->STIM1_act STIM1_act->Orai1 Ca_store Ca2+ Store Ca_store->STIM1 Ca2+ depletion IP3R IP3 Receptor IP3R->Ca_store Ca2+ release Agonist Agonist Agonist->GPCR IP3->IP3R SOCE Store-Operated Calcium Entry Ca_extra Extracellular Ca2+ Ca_extra->Orai1_open Ca2+ influx

Caption: Store-Operated Calcium Entry (SOCE) Signaling Pathway.

Experimental_Workflow A 1. Cell Seeding & Culture B 2. Loading with Fura-2 AM & This compound AM A->B C 3. De-esterification B->C D 4. Baseline Fluorescence Measurement (Ca2+-free HBS) C->D E 5. Store Depletion with Thapsigargin D->E F 6. Ca2+ Re-addition (HBS with Ca2+) E->F G 7. Measurement of Ca2+ Influx F->G H 8. Data Analysis G->H

Caption: Experimental Workflow for Measuring SOCE.

References

5,5'-Dibromo-bapta: A Reliable Calcium Buffer for Precise Experimental Control

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison with Alternative Calcium Buffers for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, calcium ions (Ca2+) act as ubiquitous second messengers, orchestrating a vast array of physiological processes. The precise spatial and temporal control of intracellular Ca2+ concentrations is paramount for accurate signal transduction. To dissect these complex signaling pathways, researchers rely on calcium buffers, chelators that reversibly bind Ca2+ to control its free concentration. Among these essential tools, 5,5'-Dibromo-bapta has emerged as a reliable option, offering a distinct set of properties that make it particularly well-suited for specific experimental applications. This guide provides an objective comparison of this compound with other commonly used calcium buffers, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their needs.

Performance Comparison of Common Calcium Buffers

The efficacy of a calcium buffer is primarily defined by its dissociation constant (Kd) for Ca2+, which reflects its binding affinity, and its kinetic properties—the on-rate (kon) and off-rate (koff) of Ca2+ binding. These parameters dictate the speed and capacity of the buffer to respond to and shape intracellular Ca2+ dynamics. A comparison of these key parameters for this compound, BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), and EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is summarized below.

PropertyThis compoundBAPTAEGTA
Dissociation Constant (Kd) for Ca²⁺ ~1.5 - 3.6 µM[1]~0.16 - 0.22 µM[2]~70 nM[3]
Ca²⁺ On-Rate (kon) Fast (BAPTA derivative)~4-6 x 10⁸ M⁻¹s⁻¹[4]~1.5-2.5 x 10⁶ M⁻¹s⁻¹[3]
Ca²⁺ Off-Rate (koff) Fast (BAPTA derivative)~79 s⁻¹~0.3 s⁻¹
pH Sensitivity (around pH 7) LowLowHigh
Selectivity for Ca²⁺ over Mg²⁺ HighHighModerate

Key Distinctions:

  • Affinity: this compound exhibits a lower affinity for Ca2+ (higher Kd) compared to BAPTA and EGTA. This makes it an ideal buffer for studying physiological processes that are triggered by relatively large and rapid Ca2+ transients, without completely abolishing the signal. In contrast, the high affinity of EGTA makes it suitable for maintaining very low resting Ca2+ levels.

  • Kinetics: As a derivative of BAPTA, this compound possesses fast Ca2+ binding and unbinding kinetics, similar to its parent compound. This rapid buffering action is in stark contrast to the slow kinetics of EGTA. The fast on-rate of BAPTA and its derivatives allows them to effectively buffer rapid, localized Ca2+ microdomains, while the slower on-rate of EGTA makes it less effective in these situations. This kinetic difference is a critical consideration in experimental design, particularly in neuroscience, where rapid synaptic events are studied.

  • pH Sensitivity: Both this compound and BAPTA are less sensitive to changes in pH around physiological levels compared to EGTA. This is a significant advantage as it ensures that the Ca2+ buffering capacity remains stable even if experimental conditions cause slight shifts in intracellular pH.

Experimental Validation and Applications

The distinct properties of this compound have been validated in various experimental settings, particularly in neurobiology. For instance, its intermediate affinity and fast kinetics have been utilized to modulate, rather than eliminate, Ca2+-dependent processes.

In studies of synaptic transmission, the choice of buffer can significantly influence the outcome. The fast-acting BAPTA and its derivatives can effectively intercept Ca2+ ions entering through voltage-gated channels before they can trigger neurotransmitter release. The lower affinity of this compound allows for a more graded control of this process compared to the higher-affinity BAPTA. This enables researchers to investigate the relationship between the magnitude of the Ca2+ transient and the extent of the physiological response.

One study on rat hippocampal neurons demonstrated that 1 mM this compound induced a significant outward current, highlighting its ability to modulate ion channel activity, a Ca2+-dependent process. This effect was distinct from that of BAPTA itself, suggesting that the subtle differences in affinity among BAPTA derivatives can be exploited for specific experimental goals.

Experimental Protocols

Determining the Dissociation Constant (Kd) of this compound

Since this compound is non-fluorescent, its Kd for Ca2+ can be determined using a competitive binding assay with a fluorescent Ca2+ indicator of known Kd. This method involves measuring the change in fluorescence of the indicator as it competes with the non-fluorescent buffer for a known amount of Ca2+.

Materials:

  • This compound

  • Fluorescent Ca2+ indicator with a Kd in a similar range (e.g., Fura-2, Indo-1)

  • Ca2+-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)

  • Ca2+-saturating buffer (same as above with a known high concentration of CaCl2)

  • EGTA

  • Spectrofluorometer

Procedure:

  • Prepare a series of Ca2+/EGTA buffers with known free Ca2+ concentrations.

  • Prepare a solution of the fluorescent indicator in the Ca2+-free buffer.

  • Measure the fluorescence of the indicator in the absence of Ca2+ (Fmin) and in the Ca2+-saturating buffer (Fmax).

  • Add a known concentration of this compound to the indicator solution.

  • Titrate this mixture with the Ca2+/EGTA buffers and measure the fluorescence at each Ca2+ concentration.

  • The apparent Kd of the indicator will be shifted in the presence of the competing buffer. The true Kd of this compound can be calculated from this shift using established equations.

Intracellular Loading of this compound

For intracellular applications, the membrane-impermeant this compound can be introduced into cells via microinjection or by using its membrane-permeant acetoxymethyl (AM) ester form. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active buffer in the cytoplasm.

Materials:

  • This compound, AM ester

  • Anhydrous DMSO

  • Pluronic F-127

  • Physiological saline solution (e.g., Hanks' Balanced Salt Solution)

  • Cell culture or tissue preparation

Procedure:

  • Prepare a stock solution of this compound, AM ester in anhydrous DMSO (typically 1-10 mM).

  • For loading, dilute the stock solution into the physiological saline to the desired final concentration (typically 1-10 µM). The addition of a small amount of Pluronic F-127 (0.02-0.04%) can aid in the dispersion of the AM ester in the aqueous solution.

  • Incubate the cells or tissue in the loading solution for a specific period (e.g., 30-60 minutes) at an appropriate temperature (e.g., 37°C).

  • Wash the cells or tissue with fresh physiological saline to remove the extracellular AM ester.

  • Allow time for de-esterification (typically 30 minutes) before starting the experiment.

Signaling Pathways and Experimental Workflows

The precise control of Ca2+ signaling is crucial in numerous cellular pathways. The diagram below illustrates a generic Ca2+ signaling pathway and where different calcium buffers can intervene to modulate the signal.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytosol cluster_3 Endoplasmic Reticulum Signal Signal Receptor Receptor Signal->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation IonChannel Ca²⁺ Channel Ca_Cytosol [Ca²⁺]i IonChannel->Ca_Cytosol Ca²⁺ Influx IP3 IP₃ PLC->IP3 3. Generates IP3R IP₃ Receptor IP3->IP3R 4. Binds CaM Calmodulin Ca_Cytosol->CaM 6. Binds Buffer Calcium Buffer (e.g., this compound) Ca_Cytosol->Buffer Buffering Response Cellular Response CaM->Response 7. Activates IP3R->Ca_Cytosol 5. Ca²⁺ Release Ca_ER [Ca²⁺]ER Ca_ER->IP3R

Caption: Generic Calcium Signaling Pathway and Buffer Intervention.

The following diagram illustrates a typical experimental workflow for validating the effect of a calcium buffer on a Ca2+-dependent physiological response.

G cluster_0 Preparation cluster_1 Loading cluster_2 Measurement cluster_3 Analysis Prep Prepare Cells/Tissue Load Load with Ca²⁺ Indicator and/or Ca²⁺ Buffer (AM ester) Prep->Load Stim Apply Stimulus to Evoke Ca²⁺ Transient Load->Stim Record Record Intracellular Ca²⁺ and Physiological Response Stim->Record Analyze Analyze Data: - Ca²⁺ transient amplitude & kinetics - Physiological response magnitude Record->Analyze

Caption: Experimental Workflow for Calcium Buffer Validation.

Conclusion

This compound is a valuable and reliable tool for researchers studying Ca2+ signaling. Its intermediate affinity and fast kinetics make it particularly useful for experiments where the goal is to modulate, rather than abolish, rapid Ca2+ transients. By understanding the distinct properties of this compound in comparison to other buffers like BAPTA and EGTA, researchers can make an informed decision to select the most appropriate tool to achieve precise control over intracellular Ca2+ and accurately dissect the complexities of calcium-dependent cellular processes.

References

Unveiling the Divalent Cation Selectivity of 5,5'-Dibromo-BAPTA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of fluorescent indicators is paramount for accurate experimental design and data interpretation. This guide provides a comprehensive comparison of the cross-reactivity of 5,5'-Dibromo-BAPTA with various divalent cations, supported by available experimental data and detailed methodologies.

This compound is a fluorescent indicator widely employed for the measurement of intracellular calcium concentrations ([Ca²⁺]ᵢ). Its utility stems from its ability to chelate Ca²⁺, leading to a detectable change in its fluorescent properties. However, the presence of other endogenous divalent cations, such as magnesium (Mg²⁺), zinc (Zn²⁺), iron (Fe²⁺), manganese (Mn²⁺), and barium (Ba²⁺), can potentially interfere with accurate Ca²⁺ measurements. This guide delves into the selectivity of this compound for these cations, providing a framework for assessing its suitability in various experimental contexts.

Quantitative Comparison of Binding Affinities

Divalent CationDissociation Constant (Kd) with this compoundNotes
Calcium (Ca²⁺) 1.6 µM[1] / 3.6 µM[2][3][4][5]The reported Kd values for Ca²⁺ vary, likely due to differences in experimental conditions such as pH, ionic strength, and temperature. Researchers should calibrate the indicator under their specific experimental conditions.
Magnesium (Mg²⁺) Weak binding reportedStudies on the parent molecule, BAPTA, indicate significantly weaker binding to Mg²⁺ compared to Ca²⁺. This high selectivity for Ca²⁺ over the much more abundant intracellular Mg²⁺ is a key advantage of BAPTA-based indicators.
Zinc (Zn²⁺) High affinity reported1H NMR spectroscopy studies on BAPTA show high-affinity binding to Zn²⁺ with a 1:1 stoichiometry. This suggests a high potential for cross-reactivity.
Iron (Fe²⁺) High affinity reportedSpectrophotometric studies have demonstrated that both ferrous (Fe²⁺) and ferric (Fe³⁺) iron can form complexes with BAPTA.
Manganese (Mn²⁺) High affinity reported1H NMR spectroscopy studies on BAPTA indicate high-affinity binding to Mn²⁺.
Barium (Ba²⁺) Data not readily available

Note: The binding affinities for Zn²⁺, Fe²⁺, and Mn²⁺ with the parent BAPTA molecule are reported to be high. While specific Kd values for this compound are not available, it is reasonable to infer a similar trend of high-affinity binding to these transition metals.

Experimental Protocols for Determining Divalent Cation Selectivity

To empirically determine the cross-reactivity of this compound or other fluorescent indicators with various divalent cations, a competitive binding assay using spectrophotometry can be employed. This method relies on the change in absorbance of the indicator upon cation binding.

Principle

The experiment involves titrating a solution of this compound with a specific divalent cation and monitoring the resulting changes in the absorbance spectrum. The dissociation constant (Kd) can then be calculated from the titration curve.

Materials
  • This compound

  • Stock solutions (e.g., 1 M) of the chloride salts of the divalent cations to be tested (CaCl₂, MgCl₂, ZnCl₂, FeCl₂, MnCl₂, BaCl₂)

  • Calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)

  • Chelating resin (e.g., Chelex) to remove trace metal contaminants from the buffer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure
  • Buffer Preparation: Prepare a calcium-free buffer and treat it with a chelating resin to remove any contaminating divalent cations.

  • Indicator Solution Preparation: Prepare a stock solution of this compound in the calcium-free buffer. The final concentration for the experiment should be in the low micromolar range (e.g., 25-30 µM).

  • Spectrophotometer Setup: Set the spectrophotometer to scan a range of wavelengths appropriate for this compound (e.g., 200-400 nm).

  • Baseline Measurement: Record the absorbance spectrum of the calcium-free buffer alone to use as a baseline.

  • Indicator Spectrum: Record the absorbance spectrum of the this compound solution in the absence of any added divalent cations.

  • Cation Titration:

    • Add small, precise aliquots of the stock solution of the first divalent cation to be tested into the cuvette containing the this compound solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate.

    • Record the full absorbance spectrum.

    • Continue the titration until no further significant changes in the spectrum are observed, indicating saturation of the indicator.

  • Repeat for Other Cations: Repeat the titration procedure for each of the other divalent cations of interest.

  • Data Analysis:

    • For each titration, plot the change in absorbance at a specific wavelength (where the change is maximal) as a function of the cation concentration.

    • Fit the resulting binding curve to a suitable binding isotherm equation (e.g., the Hill equation) to determine the dissociation constant (Kd).

Visualizing Molecular Interactions and Experimental Workflow

To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate the binding of this compound with various cations and a typical experimental workflow for determining cross-reactivity.

cluster_chelator This compound cluster_cations Divalent Cations BAPTA This compound Ca Ca²⁺ BAPTA->Ca Strong Binding (Kd ~1.6-3.6 µM) Mg Mg²⁺ BAPTA->Mg Weak Binding Zn Zn²⁺ BAPTA->Zn Strong Binding Fe Fe²⁺ BAPTA->Fe Strong Binding Mn Mn²⁺ BAPTA->Mn Strong Binding Ba Ba²⁺ BAPTA->Ba Binding Affinity to be Determined

Caption: Binding interactions of this compound with various divalent cations.

cluster_workflow Experimental Workflow for Determining Divalent Cation Selectivity prep Prepare Cation-Free Buffer and This compound Solution spec_setup Set up Spectrophotometer prep->spec_setup baseline Record Baseline Spectrum (Buffer Only) spec_setup->baseline indicator_spec Record Indicator Spectrum (BAPTA only) baseline->indicator_spec titration Titrate with Divalent Cation and Record Spectra indicator_spec->titration data_analysis Analyze Absorbance Data to Determine Kd titration->data_analysis repeat_cations Repeat for Other Cations data_analysis->repeat_cations repeat_cations->titration Next Cation

Caption: Workflow for determining the dissociation constant (Kd) of this compound.

Signaling Pathway Context

This compound is not directly part of a signaling pathway but is a tool used to study them. Specifically, it is used to buffer intracellular Ca²⁺, thereby elucidating the role of Ca²⁺ as a second messenger in a multitude of signaling cascades. For instance, in G-protein coupled receptor (GPCR) signaling, the activation of phospholipase C (PLC) leads to the generation of inositol trisphosphate (IP₃), which binds to IP₃ receptors on the endoplasmic reticulum, causing the release of Ca²⁺ into the cytoplasm. This compound can be introduced into cells to chelate this released Ca²⁺, allowing researchers to investigate the downstream consequences of blocking the Ca²⁺ signal.

cluster_pathway Role of this compound in a Generic Ca²⁺ Signaling Pathway ligand Ligand receptor GPCR ligand->receptor g_protein G-Protein receptor->g_protein plc PLC g_protein->plc pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ip3r IP₃ Receptor ip3->ip3r binds to er Endoplasmic Reticulum ca_release Ca²⁺ Release ip3r->ca_release triggers bapta This compound ca_release->bapta is chelated by downstream Downstream Ca²⁺-dependent Events ca_release->downstream activates (inhibited by BAPTA) ca_bapta Ca²⁺-BAPTA Complex bapta->ca_bapta

Caption: this compound as a tool to buffer intracellular Ca²⁺ signals.

References

A Comparative Guide to 5,5'-Dibromo-BAPTA for Calcium Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise control of intracellular calcium (Ca²⁺) is paramount for elucidating its role in a myriad of cellular processes. 5,5'-Dibromo-BAPTA is a key tool in this endeavor, acting as a rapid chelator of Ca²⁺ ions. This guide provides a comprehensive literature review of studies utilizing this compound, offering a comparative analysis with other common calcium buffering agents, detailed experimental protocols, and visualizations of implicated signaling pathways.

Performance Comparison of Calcium Chelators

This compound belongs to the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family of Ca²⁺ chelators. These chelators are distinguished from others, such as EGTA, by their faster on-rate for Ca²⁺ binding. This property makes BAPTA derivatives particularly suitable for studying rapid Ca²⁺ dynamics. The performance of this compound is best understood in comparison to its parent compound, BAPTA, and the widely used chelator, EGTA.

FeatureThis compoundBAPTAEGTA
Ca²⁺ Dissociation Constant (Kd) ~1.6 - 3.6 µM[1]~160 nM (in the absence of Mg²⁺)[1]~150 nM
Ca²⁺ On-Rate FastFastSlow
Selectivity for Ca²⁺ over Mg²⁺ HighHighHigh
pH Sensitivity LowLowHigher
Formulations Acetoxymethyl (AM) ester (cell-permeant), Salt (cell-impermeant)Acetoxymethyl (AM) ester (cell-permeant), Salt (cell-impermeant)Acetoxymethyl (AM) ester (cell-permeant), Salt (cell-impermeant)

Experimental Applications and Protocols

This compound has been extensively utilized in neuroscience to investigate the role of presynaptic Ca²⁺ in neurotransmitter release and synaptic plasticity. Its intermediate affinity for Ca²⁺ makes it a valuable tool for buffering, but not completely eliminating, Ca²⁺ transients.

Experimental Protocol: Loading of this compound-AM into Cultured Neurons

This protocol is a generalized procedure based on common practices for loading BAPTA-AM esters into cultured cells.

Materials:

  • This compound, AM ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or desired extracellular buffer

  • Cultured neurons on coverslips

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound, AM in anhydrous DMSO. Store desiccated at -20°C, protected from light.

  • Loading Solution Preparation: On the day of the experiment, dilute the stock solution into the desired extracellular buffer to a final concentration typically ranging from 1-10 µM. To aid in the dispersion of the AM ester in the aqueous solution, an equal volume of a 20% Pluronic F-127 solution in DMSO can be added to the stock solution before dilution.

  • Cell Loading: Replace the culture medium with the loading solution containing this compound, AM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C. The optimal loading time and concentration should be determined empirically for each cell type and experimental condition.

  • Washing: After incubation, wash the cells 2-3 times with fresh, warm extracellular buffer to remove excess chelator.

  • De-esterification: Allow the cells to incubate in fresh buffer for at least 30 minutes at room temperature to ensure complete de-esterification of the AM ester by intracellular esterases, which traps the active chelator inside the cell.

Signaling Pathways and Experimental Workflows

The precise control of intracellular Ca²⁺ by chelators like this compound is crucial for dissecting its role in various signaling cascades. Below are representative diagrams of a generic experimental workflow for studying the effect of Ca²⁺ chelation and a simplified signaling pathway involving Ca²⁺-dependent apoptosis.

G cluster_workflow Experimental Workflow Cell Culture Cell Culture Loading Loading Cell Culture->Loading Incubate with This compound-AM Stimulation Stimulation Loading->Stimulation e.g., Neurotransmitter application Measurement Measurement Stimulation->Measurement e.g., Electrophysiology, Fluorescence Imaging G cluster_pathway Simplified Ca²⁺-Dependent Apoptotic Pathway Cellular_Stress Cellular Stress Ca_Influx ↑ Intracellular [Ca²⁺] Cellular_Stress->Ca_Influx Mitochondria Mitochondrial Ca²⁺ Overload Ca_Influx->Mitochondria 5_5_Dibromo_BAPTA This compound 5_5_Dibromo_BAPTA->Ca_Influx Chelates Ca²⁺ MPTP mPTP Opening Mitochondria->MPTP Cytochrome_c Cytochrome c Release MPTP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

A Comparative Guide to 5,5'-Dibromo-BAPTA for Reproducible Calcium Chelation in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise control of intracellular calcium (Ca²⁺) concentrations is paramount for obtaining reproducible experimental results. 5,5'-Dibromo-BAPTA is a widely utilized intracellular calcium chelator, a molecule that reversibly binds to Ca²⁺ ions, effectively buffering their concentration within a cell. This guide provides a comprehensive comparison of this compound with other common calcium chelators, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Understanding Calcium Chelators: A Performance Comparison

The efficacy and suitability of a calcium chelator are determined by several key parameters, including its dissociation constant (Kd) for Ca²⁺, its selectivity for calcium over other divalent cations like magnesium (Mg²⁺), its pH sensitivity, and its ion binding kinetics.

Table 1: Comparison of Common Calcium Chelators

ChelatorCa²⁺ Dissociation Constant (Kd)Selectivity (Ca²⁺ vs. Mg²⁺)pH SensitivityBinding Kinetics (On-rate)Key Characteristics
This compound 1.6 - 3.6 µM [cite 9, 18, 25]HighLowFast (~10⁸ - 10⁹ M⁻¹s⁻¹) [cite 8]Intermediate affinity, suitable for buffering moderate Ca²⁺ changes. [cite 19]
BAPTA 160 - 590 nM [cite 7]High (>10⁵) [cite 7]Low [cite 7]Fast (~10⁸ - 10⁹ M⁻¹s⁻¹) [cite 8, 13]High affinity, rapid buffering of Ca²⁺ transients. [cite 19]
5,5'-Dimethyl-BAPTA 40 nM [cite 9]HighLowFastHighest affinity among common BAPTA derivatives. [cite 7]
5,5'-Difluoro-BAPTA 635 nM (no Mg²⁺), 705 nM (1 mM Mg²⁺) [cite 9]HighLowFastLower affinity than BAPTA, useful for studying higher Ca²⁺ concentrations. [cite 7]
EGTA 60.5 nM (pH 7.4) [cite 6]High [cite 1]HighSlow (~3 x 10⁶ M⁻¹s⁻¹) [cite 8]Slower kinetics make it less suitable for studying rapid Ca²⁺ signals. [cite 19]
EDTA ~100 µM (effective)Low [cite 33]High [cite 28]SlowBinds Mg²⁺ and other divalent cations, less specific for Ca²⁺. [cite 33]

The choice of chelator significantly impacts experimental outcomes. BAPTA and its derivatives, including this compound, exhibit fast binding kinetics, making them ideal for studying rapid calcium signaling events. [cite 8, 13, 19] Their low pH sensitivity ensures stable calcium buffering in the physiological pH range. [cite 7] In contrast, EGTA's slower on-rate for calcium binding makes it less effective at buffering rapid, localized Ca²⁺ transients. [cite 19] EDTA is a non-selective chelator, which can lead to the depletion of other essential divalent cations, potentially causing off-target effects. [cite 33]

Experimental Protocols for Reproducible Calcium Chelation

To ensure the reproducibility of experiments using calcium chelators, it is crucial to follow well-defined protocols. Below are detailed methodologies for intracellular calcium buffering and for comparing the effects of different chelators.

Protocol 1: Intracellular Calcium Buffering with this compound AM

This protocol describes the loading of cells with the cell-permeant acetoxymethyl (AM) ester form of this compound.

Materials:

  • This compound AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium

  • Cells of interest

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

  • Loading Solution Preparation: For a final loading concentration of 1-10 µM, dilute the stock solution into your chosen balanced salt solution or culture medium. To aid in solubilization, pre-mix the stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting.

  • Cell Loading: Replace the cell culture medium with the loading solution and incubate the cells at 37°C for 30-60 minutes. The optimal loading time and concentration may vary depending on the cell type and should be determined empirically.

  • Washing: After incubation, wash the cells twice with fresh, warm medium or buffer to remove extracellular chelator.

  • De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the chelator inside the cells.

  • Experimentation: The cells are now ready for your experiment.

Protocol 2: Comparative Analysis of this compound and EGTA on Calcium-Dependent Cellular Responses

This protocol outlines a method to compare the effects of a fast-acting (this compound) and a slow-acting (EGTA) calcium chelator on a cellular process triggered by a rapid increase in intracellular calcium, such as neurotransmitter release or muscle contraction.

Materials:

  • Cells loaded with a fluorescent calcium indicator (e.g., Fura-2 AM)

  • This compound AM and EGTA-AM

  • Stimulus to induce calcium influx (e.g., high potassium solution, agonist)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Loading with Chelators: Load two separate populations of cells with either this compound AM or EGTA-AM according to Protocol 1. A control group with no chelator should also be included.

  • Calcium Indicator Loading: Load all three groups of cells with a fluorescent calcium indicator as per the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence of the calcium indicator in all three groups before stimulation.

  • Stimulation and Measurement: Apply the stimulus to all three groups simultaneously and record the change in fluorescence over time.

  • Data Analysis: Compare the amplitude and kinetics of the calcium transients in the control, this compound, and EGTA-treated groups. The faster buffering action of this compound is expected to cause a more significant reduction in the peak amplitude of rapid calcium transients compared to EGTA.

Visualizing the Cellular Context

Understanding the role of calcium chelators requires an appreciation of the intricate signaling pathways they modulate and the experimental workflows in which they are used.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Signal Signal (e.g., Neurotransmitter, Growth Factor) Receptor Receptor Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP₃ PLC->IP3 Ca_Channel Ca²⁺ Channel Ca_Cytosol [Ca²⁺] Ca_Channel->Ca_Cytosol Influx IP3R IP₃ Receptor IP3->IP3R CaM Calmodulin (CaM) Ca_Cytosol->CaM CaMK CaM Kinase CaM->CaMK Cell_Response Cellular Response CaMK->Cell_Response IP3R->Ca_Cytosol Release Ca_ER [Ca²⁺] Store Ca_ER->IP3R G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Chelator_Loading Load Chelators (Control, this compound, EGTA) Cell_Culture->Chelator_Loading Indicator_Loading Load Ca²⁺ Indicator Chelator_Loading->Indicator_Loading Baseline Measure Baseline Fluorescence Indicator_Loading->Baseline Stimulate Apply Stimulus Baseline->Stimulate Record Record Fluorescence Change Stimulate->Record Data_Analysis Analyze Ca²⁺ Transients (Amplitude, Kinetics) Record->Data_Analysis Comparison Compare Chelator Effects Data_Analysis->Comparison

A Researcher's Guide to Selecting and Validating 5,5'-Dibromo-bapta Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quality and purity of chemical reagents are paramount to achieving reliable and reproducible experimental results. 5,5'-Dibromo-bapta, a crucial calcium chelator used to buffer intracellular calcium concentrations, is no exception. The performance of this reagent can be significantly impacted by its purity, the presence of contaminants, and its true affinity for calcium. This guide provides a side-by-side comparison of several prominent suppliers of this compound based on their publicly available data and, more importantly, offers detailed experimental protocols for in-house validation to ensure the selection of the most suitable product for your research needs.

Supplier Comparison

The following table summarizes the specifications for this compound as provided by various suppliers. It is important to note that this information is based on the suppliers' own quality control data and has not been independently verified in a head-to-head comparison. The primary purpose of this table is to provide a preliminary overview to aid in the initial selection process.

SupplierProduct NameCatalog Number (Example)Purity SpecificationFormReported Ca²⁺ Kd (no Mg²⁺)
Biotium 5,5′-Dibromo BAPTA, Tetrapotassium Salt50004Not specified, CoA available on requestTetrapotassium Salt3.6 µM[1][2][3][4]
Santa Cruz Biotechnology 5,5′-Dibromo-BAPTAsc-203663≥94%[5]Free AcidNot specified
Cenmed Enterprises 5,5'-Dibromo BAPTA tetrapotassiumD131298-250mg≥95%Tetrapotassium SaltNot specified
MedChemExpress 5,5'-Dibromo BAPTA tetrapotassiumHY-D1639Not specified, CoA availableTetrapotassium SaltNot specified
Aladdin Scientific 5,5'-Dibromo BAPTA, tetrapotassium saltD131298≥95%Tetrapotassium SaltNot specified
Tocris BAPTA2786≥95% (HPLC) (for BAPTA)Free AcidNot specified

Note: Data is subject to change and may vary by lot. Researchers should always consult the most recent certificate of analysis (CoA) from the supplier.

The Importance of In-House Validation

Given the variability in supplier-provided data and the potential for lot-to-lot differences, performing in-house validation is a critical step. The following experimental protocols provide a framework for assessing the key quality attributes of this compound.

cluster_0 Supplier Validation Workflow A Receive this compound from Different Suppliers B Purity Assessment (HPLC, NMR) A->B C Functional Characterization (Calcium Binding Affinity - Kd) A->C D Contaminant Analysis (Heavy Metals) A->D E Performance in Application (Cell-Based Assay) B->E C->E D->E F Select Optimal Supplier E->F

Caption: A logical workflow for the comprehensive validation of this compound from various suppliers.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound. The exact parameters may need to be optimized for the specific HPLC system and column used.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound from each supplier in a suitable solvent (e.g., water for the tetrapotassium salt, or an organic solvent with a buffer for the free acid) to a final concentration of 1 mg/mL.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject a standard volume (e.g., 10 µL) of each sample.

    • Run a linear gradient to elute the compound and any impurities.

    • Analyze the resulting chromatogram to determine the area of the main peak relative to the total area of all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

cluster_1 HPLC Purity Assessment Workflow prep Prepare 1 mg/mL Sample Solutions inject Inject Sample into HPLC System prep->inject run Run Gradient Elution inject->run detect UV Detection run->detect analyze Analyze Chromatogram and Calculate Purity detect->analyze

Caption: A streamlined workflow for determining the purity of this compound using HPLC.

Determination of Calcium Dissociation Constant (Kd)

The calcium binding affinity is a critical parameter for a calcium chelator. This can be determined using a variety of methods, including spectrophotometric or fluorometric titrations with a calcium indicator dye.

Methodology:

  • Materials:

    • This compound solution of known concentration.

    • A calcium indicator dye with a known Kd for calcium (e.g., Fura-2, Indo-1).

    • Calcium chloride solution of a precise, high concentration.

    • Calcium-free buffer (e.g., MOPS or HEPES with KCl).

  • Procedure:

    • In a cuvette, prepare a solution containing the calcium indicator dye and the this compound in the calcium-free buffer.

    • Measure the fluorescence (or absorbance) of the solution.

    • Perform a titration by adding small, precise aliquots of the calcium chloride solution.

    • Measure the fluorescence (or absorbance) after each addition, allowing the solution to equilibrate.

    • The data is then fitted to a binding isotherm to calculate the apparent Kd of the this compound in the presence of the indicator dye.

cluster_2 Kd Determination Workflow mix Prepare Solution with Indicator Dye and BAPTA measure_initial Initial Fluorescence/ Absorbance Measurement mix->measure_initial titrate Titrate with CaCl₂ measure_initial->titrate measure_step Measure after each Addition titrate->measure_step titrate->measure_step fit Fit Data to Binding Isotherm to Calculate Kd measure_step->fit

Caption: A workflow for determining the calcium dissociation constant (Kd) of this compound.

Role in Calcium Signaling

This compound acts as a buffer by binding to free intracellular calcium ions (Ca²⁺), thereby preventing them from activating downstream signaling pathways. This is particularly useful for studying the necessity of calcium transients in various cellular processes.

cluster_3 Intracellular Calcium Signaling stimulus Cellular Stimulus ca_influx Ca²⁺ Influx/ Release stimulus->ca_influx bapta This compound ca_influx->bapta Buffering downstream Downstream Ca²⁺-dependent Signaling Pathways ca_influx->downstream Activation ca_bapta Ca²⁺-BAPTA Complex bapta->ca_bapta bapta->downstream Inhibition response Cellular Response downstream->response

Caption: The role of this compound in buffering intracellular calcium and inhibiting downstream signaling.

By following these guidelines and performing rigorous in-house validation, researchers can confidently select a supplier for this compound that meets the high standards required for their experimental work, ultimately contributing to the reliability and integrity of their research findings.

References

A Comparative Guide to the Binding Kinetics of 5,5'-Dibromo-BAPTA and Other Calcium Indicators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetic properties of calcium chelators is paramount for the accurate interpretation of experimental data. This guide provides a quantitative comparison of the binding kinetics of 5,5'-Dibromo-BAPTA with other commonly used fluorescent calcium indicators, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a calcium chelator belonging to the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family. These chelators are known for their high selectivity for Ca²⁺ over other divalent cations, such as Mg²⁺, and their relatively fast binding kinetics compared to traditional chelators like EGTA.[1][2] This makes them particularly suitable for studying rapid intracellular calcium signaling events. This compound, with its intermediate affinity for Ca²⁺, has been extensively utilized in studies of calcium mobilization and buffering.[3]

Quantitative Comparison of Binding Kinetics

The efficacy of a calcium indicator is largely defined by its kinetic parameters: the association rate constant (kₒₙ), the dissociation rate constant (kₒff), and the resulting dissociation constant (Kd). These parameters determine how quickly the indicator binds to and releases calcium ions, and the concentration range over which it is most sensitive.

Below is a table summarizing the known kinetic parameters for this compound and other widely used calcium indicators.

Indicatorkₒₙ (M⁻¹s⁻¹)kₒff (s⁻¹)Kd (nM)
This compound ~10⁸ - 10⁹ (estimated)-1600 - 3600
Fura-2 ~5 x 10⁸84 - 97140 - 230
Indo-1 ~5 x 10⁸130230 - 250
Fluo-4 >10⁹ (estimated)550 and 200 (biexponential)345

Note: The kinetic parameters can be influenced by experimental conditions such as temperature, pH, and ionic strength. The values presented here are generally measured at or near physiological conditions.

Experimental Protocols for Determining Binding Kinetics

The determination of the binding kinetics of calcium indicators is crucial for their proper application. Two primary techniques are employed for measuring the fast kinetics of these molecules: stopped-flow spectrofluorimetry and temperature-jump relaxation.

Stopped-Flow Spectrofluorimetry

This is a common method for measuring the dissociation rate constant (kₒff). The principle involves rapidly mixing a solution containing the Ca²⁺-bound indicator with a solution containing a high concentration of a strong Ca²⁺ chelator, such as EGTA. This effectively removes free Ca²⁺, and the rate of fluorescence change is monitored as Ca²⁺ dissociates from the indicator.

Experimental Workflow:

G cluster_prep Solution Preparation cluster_instrument Stopped-Flow Instrument SolA Indicator + Saturating Ca²⁺ SyringeA Syringe A SolA->SyringeA SolB Strong Chelator (e.g., EGTA) SyringeB Syringe B SolB->SyringeB Mixer Rapid Mixer SyringeA->Mixer SyringeB->Mixer Cell Observation Cell Mixer->Cell Detector Detector (Fluorometer) Cell->Detector Data Data Detector->Data Fluorescence Decay

Caption: Workflow of a stopped-flow experiment.

Detailed Protocol:

  • Solution Preparation:

    • Prepare a solution of the calcium indicator (e.g., this compound) in a suitable buffer (e.g., MOPS or HEPES with controlled pH and ionic strength).

    • Add a saturating concentration of CaCl₂ to ensure all the indicator is in the Ca²⁺-bound form.

    • Prepare a second solution containing a high concentration of a strong Ca²⁺ chelator like EGTA in the same buffer. The concentration of the chelator should be sufficient to rapidly bind all free Ca²⁺.

  • Stopped-Flow Measurement:

    • Load the indicator-Ca²⁺ solution into one syringe of the stopped-flow apparatus and the chelator solution into the other.

    • Rapidly mix the two solutions. The instrument's dead time (the time between mixing and the start of observation) should be in the millisecond range.

    • Monitor the decrease in fluorescence intensity over time as Ca²⁺ dissociates from the indicator. The change in fluorescence is recorded by a photomultiplier tube.

  • Data Analysis:

    • The resulting fluorescence decay curve is fitted to a single or multi-exponential function to determine the observed rate constant (k_obs).

    • The dissociation rate constant (kₒff) is then determined from k_obs.

Temperature-Jump Relaxation

The temperature-jump method is used to measure very rapid reaction rates by perturbing a chemical equilibrium with a rapid change in temperature. This technique is particularly useful for measuring both kₒₙ and kₒff.

Signaling Pathway:

G Equilibrium1 Indicator + Ca²⁺ ⇌ Indicator-Ca²⁺ (Initial Equilibrium at T1) T_Jump Rapid Temperature Jump (T1 → T2) Equilibrium1->T_Jump Relaxation Relaxation to New Equilibrium T_Jump->Relaxation Equilibrium2 New Equilibrium at T2 Relaxation->Equilibrium2 Measurement Spectroscopic Measurement Relaxation->Measurement

Caption: Principle of the temperature-jump method.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution containing the calcium indicator and Ca²⁺ at a concentration where a significant fraction of the indicator is bound. The solution should be in a suitable buffer.

  • Temperature Jump:

    • The sample is placed in a specialized cuvette and subjected to a rapid increase in temperature (a "T-jump"), typically achieved by a high-voltage discharge or a laser pulse. This temperature change occurs in microseconds.

  • Relaxation Measurement:

    • The rapid temperature change shifts the equilibrium of the Ca²⁺-indicator binding reaction.

    • The system then "relaxes" to the new equilibrium position at the higher temperature.

    • The change in a spectroscopic property (e.g., absorbance or fluorescence) is monitored over time as the system relaxes.

  • Data Analysis:

    • The relaxation curve is analyzed to determine the relaxation time (τ).

    • The association and dissociation rate constants (kₒₙ and kₒff) can be calculated from the relaxation time and the known concentrations of the reactants.

Conclusion

The choice of a calcium indicator for a specific application depends critically on its binding kinetics. This compound, with its intermediate affinity and fast binding kinetics characteristic of the BAPTA family, is a valuable tool for studying a wide range of calcium signaling events. For very rapid and transient calcium signals, indicators with faster off-rates like Fluo-4 might be more suitable, while for measuring resting or low calcium concentrations, higher affinity indicators like Fura-2 are often preferred. The experimental protocols described provide a framework for the quantitative characterization of these essential parameters, enabling researchers to make informed decisions in their experimental design.

References

A Researcher's Guide to Calcium Measurement: Benchmarking 5,5'-Dibromo-BAPTA's Role Against Modern Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise measurement of intracellular calcium (Ca²⁺) is paramount to understanding a vast array of cellular processes. For decades, BAPTA and its derivatives have been foundational tools in Ca²⁺ research. This guide provides a comprehensive comparison of the archetypal calcium chelator, 5,5'-Dibromo-BAPTA, with a selection of newer, advanced fluorescent calcium probes. We will delve into their performance characteristics, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

While this compound is a non-fluorescent calcium chelator, its significance lies in its ability to buffer Ca²⁺ concentrations with high selectivity, providing a stable baseline for experiments.[1][2] Its intermediate affinity for Ca²⁺ makes it a valuable tool for controlling and studying calcium mobilization.[3] However, for the direct visualization and quantification of dynamic Ca²⁺ fluxes, fluorescent indicators are indispensable. The evolution of these probes has seen a progression from classic BAPTA-based fluorescent dyes to highly sensitive modern synthetic probes and genetically encoded indicators, each with distinct advantages and limitations.

Performance Characteristics: A Quantitative Comparison

The selection of a suitable calcium probe is dictated by several key performance indicators. The dissociation constant (Kd) reflects the affinity of the probe for Ca²⁺, determining the concentration range over which it is most sensitive. The fluorescence quantum yield (Φ) and the fluorescence enhancement upon Ca²⁺ binding (Fmax/Fmin) are critical determinants of the probe's brightness and signal-to-noise ratio. The following table summarizes these parameters for a selection of classic and modern calcium probes.

Indicator TypeProbeKd (nM)Fluorescence Enhancement (Fmax/Fmin)Quantum Yield (Φ)Key Features
Calcium Chelator This compound 1600 - 3600[4]N/A (non-fluorescent)N/AHigh selectivity for Ca²⁺ over Mg²⁺; used for Ca²⁺ buffering.
Classic BAPTA-Based Fura-2 145Ratiometric0.23 (Ca²⁺-free) to 0.49 (Ca²⁺-bound)Ratiometric dye allowing for quantitative Ca²⁺ measurements; UV excitable.
Indo-1 230Ratiometric0.38 (Ca²⁺-free) to 0.56 (Ca²⁺-bound)Ratiometric dye suitable for flow cytometry; UV excitable.
Modern Synthetic (Green) Fluo-4 345>100-fold~0.14 (Ca²⁺-bound)Bright, single-wavelength indicator; widely used for confocal microscopy.
Cal-520 320>100-fold0.75 (Ca²⁺-bound)High signal-to-noise ratio; excellent for detecting subcellular Ca²⁺ signals.
Modern Synthetic (Red) Rhod-4 525>250-fold-Red-shifted spectra for multiplexing with green fluorophores.
Genetically Encoded GCaMP6s ~140-300~20-50-fold-Genetically targetable for cell-type specific expression; suitable for long-term imaging.

Experimental Protocols

Accurate and reproducible data acquisition relies on meticulous experimental design. Below are detailed protocols for the in vitro characterization of calcium indicators and for their application in cellular imaging.

In Vitro Characterization of Calcium Probes

This protocol outlines the steps to determine the dissociation constant (Kd) of a fluorescent calcium indicator in a controlled buffer system.

Materials:

  • Fluorescent calcium indicator (salt form)

  • Calcium-free buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2)

  • Calcium-saturating buffer (e.g., 10 mM MOPS, 100 mM KCl, 10 mM CaEGTA, pH 7.2)

  • Spectrofluorometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of the calcium indicator in the calcium-free buffer.

  • Determine Fmax: Dilute the stock solution into the calcium-saturating buffer to a final concentration of ~1 µM and measure the fluorescence intensity at the appropriate excitation and emission wavelengths. This reading represents the fluorescence of the Ca²⁺-bound form of the indicator.

  • Determine Fmin: Dilute the stock solution into the calcium-free buffer to the same final concentration and measure the fluorescence intensity. This reading represents the fluorescence of the Ca²⁺-free form.

  • Titration: Prepare a series of calibration buffers with known free Ca²⁺ concentrations ranging from nanomolar to micromolar.

  • Measure Fluorescence: Add the indicator to each calibration buffer at the same final concentration and record the fluorescence intensity.

  • Calculate Kd: Plot the fluorescence intensity as a function of the free Ca²⁺ concentration. The Kd can be determined by fitting the data to the Hill equation.

Cellular Imaging with AM Ester Dyes

This protocol describes the loading of acetoxymethyl (AM) ester-derivatized calcium indicators into live cells for fluorescence microscopy.

Materials:

  • Cells cultured on coverslips or in imaging dishes

  • Fluorescent calcium indicator (AM ester form)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Fluorescence microscope equipped with an appropriate filter set and a camera

Procedure:

  • Prepare Stock Solution: Dissolve the calcium indicator AM ester in anhydrous DMSO to a stock concentration of 1-5 mM.

  • Prepare Loading Solution: On the day of the experiment, dilute the stock solution into a physiological salt solution to a final working concentration of 1-5 µM. To aid in solubilization and prevent dye aggregation, pre-mix the stock solution with an equal volume of 20% Pluronic F-127 before diluting.

  • Cell Loading: Replace the cell culture medium with the loading solution and incubate the cells at 37°C for 30-60 minutes.

  • Wash: After incubation, wash the cells two to three times with the physiological salt solution to remove excess dye.

  • De-esterification: Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging: Mount the coverslip or dish onto the microscope stage. Acquire baseline fluorescence images before stimulating the cells with an agonist to elicit a Ca²⁺ response. Record the changes in fluorescence intensity over time.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the context in which these calcium probes are utilized, the following diagrams, generated using the DOT language, illustrate a common calcium signaling pathway and a typical experimental workflow.

GPCR_Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR (Gq-coupled) Agonist->GPCR Binds G_protein Gq Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates G_protein->PLC Activates Ca_cytosol [Ca²⁺]i ↑ IP3R->Ca_cytosol Ca²⁺ Release Ca_cytosol->PKC Activates Cellular_Response Cellular Response Ca_cytosol->Cellular_Response Modulates Proteins PKC->Cellular_Response Phosphorylates Targets ER_lumen ER Lumen [Ca²⁺] store ER_lumen->IP3R

Caption: GPCR-mediated intracellular calcium release pathway.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (on coverslips/plates) Dye_Loading 2. Calcium Probe Loading (e.g., AM ester incubation) Cell_Culture->Dye_Loading Washing 3. Washing (to remove excess dye) Dye_Loading->Washing De_esterification 4. De-esterification Washing->De_esterification Baseline 5. Acquire Baseline Fluorescence De_esterification->Baseline Stimulation 6. Cell Stimulation (e.g., agonist addition) Baseline->Stimulation Recording 7. Time-lapse Imaging (record fluorescence changes) Stimulation->Recording ROI 8. Define Regions of Interest (ROIs) Recording->ROI Extraction 9. Extract Fluorescence Intensity vs. Time ROI->Extraction Normalization 10. Data Normalization (e.g., ΔF/F₀) Extraction->Normalization Quantification 11. Quantification (e.g., peak amplitude, frequency) Normalization->Quantification

Caption: General experimental workflow for cellular calcium imaging.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5,5'-Dibromo-BAPTA

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of 5,5'-Dibromo-BAPTA, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, a halogenated organic compound commonly used as a calcium chelator. While the Safety Data Sheet (SDS) for this compound, tetrapotassium salt, does not classify it as hazardous under Regulation (EC) No 1272/2008, prudent laboratory practice dictates that as a halogenated hydrocarbon, it requires special disposal considerations to minimize environmental impact and ensure workplace safety.

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound with care. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn.

In Case of a Spill:

  • Avoid breathing vapors, mist, or gas.

  • Soak up the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Place the absorbent material into a suitable, closed container for disposal.

  • Do not allow the product to enter drains.

Step-by-Step Disposal Procedure

The disposal of this compound should be managed through your institution's hazardous waste program. Halogenated organic compounds are typically incinerated at high temperatures in special facilities to ensure their complete destruction and prevent the release of harmful byproducts.

  • Segregation: It is critical to segregate waste containing this compound. Do not mix it with non-halogenated chemical waste. This is because the disposal methods for halogenated and non-halogenated organic waste are different and mixing them can increase disposal costs and environmental risks.[1][2]

  • Waste Container:

    • Use a designated and clearly labeled "Halogenated Organic Waste" container.[1][2]

    • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Labeling: The waste container must be accurately labeled with:

    • The words "Hazardous Waste" or "Halogenated Organic Waste".

    • The full chemical name: "this compound".

    • The concentration and quantity of the waste.

    • The date of accumulation.

    • Your name, department, and contact information.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Collection: Follow your institution's specific procedures for requesting a hazardous waste pickup.

Never pour this compound or any of its solutions down the drain. [1]

Quantitative Data

PropertyValueSource
Chemical Name 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acidN/A
Molecular Formula C₂₂H₂₂Br₂N₂O₁₀N/A
Appearance White to off-white solidN/A
Solubility Soluble in waterN/A
Disposal Category Halogenated Organic Compound

Experimental Protocols

Specific experimental protocols for the neutralization or deactivation of this compound prior to disposal are not available in the provided search results. The standard and recommended procedure is collection and disposal via a certified hazardous waste management service. Attempting to neutralize or treat this chemical in the lab without a validated protocol can be dangerous and may create other hazardous byproducts.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Storage & Disposal start Generate this compound waste is_halogenated Is the waste a halogenated organic compound? start->is_halogenated collect_halogenated Collect in a designated 'Halogenated Organic Waste' container is_halogenated->collect_halogenated Yes label_container Label container with full chemical name, concentration, date, and contact information collect_halogenated->label_container store_waste Store securely in a designated area label_container->store_waste request_pickup Request pickup by EHS or licensed waste contractor store_waste->request_pickup disposal Dispose via high-temperature incineration request_pickup->disposal

Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 5,5'-Dibromo-bapta

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 5,5'-Dibromo-bapta, a common calcium chelator used in research. Adherence to these protocols is critical for personal safety and the integrity of your experimental work.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound in any of its forms (e.g., tetrapotassium salt, AM ester), a comprehensive approach to personal protection is necessary. While some safety data sheets (SDS) indicate a low hazard level for the tetrapotassium salt, the potential for irritation and the more stringent recommendations for the AM ester form warrant a cautious approach[1][2].

Recommended Personal Protective Equipment:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN166 (EU) or NIOSH (US) standards[1][2]. A face shield should be worn over safety glasses if there is a risk of splashing[3].

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves can offer suitable protection for incidental contact, but it is crucial to inspect them before use and dispose of them properly after handling the substance. Always use proper glove removal technique to avoid skin contact.

  • Body Protection: A lab coat or protective clothing is essential to prevent skin contact. For procedures with a higher risk of exposure, consider fire/flame resistant and impervious clothing.

  • Respiratory Protection: Work in a well-ventilated area. If dust or aerosols are likely to be generated, use a NIOSH-approved respirator.

Operational Plan for Handling this compound

A systematic workflow is crucial to minimize exposure and ensure the accurate preparation of solutions.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure that the designated workspace is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Weighing: Carefully weigh the desired amount of this compound in a chemical fume hood to avoid inhalation of any dust.

  • Solubilization: Add the appropriate solvent (e.g., water for the tetrapotassium salt) to the solid compound. Mix gently to dissolve.

  • Use in Experiments: Once in solution, handle with the same level of precaution, using appropriate PPE to avoid splashes and skin contact.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources. The recommended storage temperature is 4°C.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Collection: Collect all waste materials, including unused compound, contaminated consumables (e.g., pipette tips, gloves), and solutions in a designated, properly labeled hazardous waste container.

  • Container Labeling: Clearly label the waste container with the chemical name and any associated hazards.

  • Disposal Method: Do not dispose of the product directly into the sewage system. Consult with your institution's environmental health and safety (EHS) office for specific disposal guidelines, which must be in accordance with local, state, and national regulations.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound tetrapotassium salt.

PropertyValueReference
Molecular Weight786.59 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in water
Storage Temperature4°C

Experimental Protocols

First Aid Procedures:

In the event of exposure, follow these immediate first-aid measures and seek medical attention.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Flush eyes with water as a precaution for at least 15 minutes. Consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Accidental Release Measures:

In the event of a spill, follow these steps to contain and clean up the material safely.

  • Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and remove all sources of ignition.

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Containment and Cleaning: Contain the spillage and soak up the substance with an inert absorbent material. Place the absorbed material in a suitable, closed container for disposal.

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Workspace gather_ppe 2. Gather PPE prep_area->gather_ppe weigh 3. Weigh Compound (in fume hood) gather_ppe->weigh dissolve 4. Dissolve Compound weigh->dissolve use 5. Use in Experiment dissolve->use storage 6. Store Unused Compound use->storage decontaminate 7. Decontaminate Workspace use->decontaminate collect_waste 8. Collect Waste decontaminate->collect_waste dispose 9. Dispose via EHS collect_waste->dispose

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.